molecular formula C7H10N4 B040440 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 124458-31-7

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No.: B040440
CAS No.: 124458-31-7
M. Wt: 150.18 g/mol
InChI Key: GODUBAMOGMWQAB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine is a synthetically accessible, nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged pharmacophore, commonly found in potent and selective inhibitors of various protein kinases. This specific amine-functionalized tetrahydropyridopyrimidine serves as a key synthetic intermediate and a versatile building block for the development of targeted therapeutics. Researchers primarily utilize this compound to design and synthesize novel small molecules for oncology research, particularly targeting dysregulated kinase signaling pathways in cancers. Its mechanism of action, when elaborated into final drug candidates, typically involves competitive binding at the ATP-binding pocket of specific kinase targets, leading to the inhibition of phosphorylation and subsequent disruption of downstream pro-survival and proliferative signals. The saturated pyrido ring enhances solubility and offers vectors for further structural optimization to improve pharmacokinetic properties. This compound is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor for the synthesis of more complex bioactive molecules. It is supplied for research applications only.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODUBAMOGMWQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449690
Record name 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-31-7
Record name 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a heterocyclic organic compound featuring a fused tetrahydropyridine and pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of the tetrahydropyrido[4,3-d]pyrimidine core have been investigated for their potential as inhibitors of various protein kinases and enzymes, making the parent amine a crucial building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is fundamental for its application in drug design, formulation development, and pharmacokinetic studies. This document outlines predicted physicochemical data, detailed experimental protocols for their determination, and explores the biological context of this compound class by visualizing key signaling pathways in which its derivatives are implicated.

Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values were computationally generated and provide a valuable estimation for guiding research and experimental design.

PropertyPredicted ValueMethod
Molecular Formula C₈H₁₂N₄-
Molecular Weight 164.21 g/mol -
pKa 7.54 ± 0.20Prediction
logP -0.4Prediction
Aqueous Solubility Predicted to be solubleGeneral assessment based on structure
Melting Point Not available-
Boiling Point Not available-

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties applicable to this compound.

Determination of Aqueous Solubility

A common method for determining aqueous solubility is the shake-flask method.[1] This procedure involves adding an excess amount of the solid compound to a known volume of water or a buffer solution of a specific pH in a flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2]

A high-throughput alternative to the traditional shake-flask method utilizes 96-well filter plates.[2] In this method, a stock solution of the compound (e.g., in DMSO) is added to an aqueous buffer in each well. The plate is then shaken to facilitate dissolution. After an incubation period, the solution is filtered using the filter plate, and the concentration of the compound in the filtrate is determined, typically by UV/Vis spectroscopy.[2]

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.[3] A small, finely powdered sample of the compound is packed into a thin-walled capillary tube that is sealed at one end. The capillary tube is then placed in a heating block or an oil bath, and the temperature is gradually increased.[4] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[5] A narrow melting point range is often indicative of a pure compound.[6]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[7][8] A solution of the compound in water or a suitable co-solvent is prepared. A calibrated pH electrode is immersed in the solution, and a standardized solution of a strong acid or base is incrementally added from a burette. The pH of the solution is recorded after each addition of the titrant. The pKa can be determined from the resulting titration curve, where the pKa is the pH at which the compound is half-ionized.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination). The mixture is then shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The n-octanol and aqueous layers are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as inhibitors of several key enzymes involved in cellular signaling pathways, highlighting the therapeutic potential of this chemical class. The following diagrams illustrate the canonical signaling pathways that are targeted by analogs of this compound.

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some tetrahydropyridopyrimidine derivatives have been shown to inhibit Erk2, a key kinase in this pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Tetrahydropyridopyrimidine Derivative Inhibitor->ERK

Caption: The MAPK/ERK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another crucial intracellular pathway that governs cell growth, survival, and metabolism. Certain derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been developed as selective inhibitors of PI3Kδ.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Survival Cell Growth, Survival, Proliferation Downstream->Survival Inhibitor Tetrahydropyridopyrimidine Derivative Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway.

Topoisomerase II Mechanism of Action

Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. It functions by creating a transient double-strand break in one DNA duplex to allow another to pass through. Some compounds based on the tetrahydropyrido[4,3-d]pyrimidine scaffold have been investigated as inhibitors of human topoisomerase II.

Topoisomerase_II_Mechanism Start Catenated DNA Duplexes TopoII_Binding Topoisomerase II binds to G-segment Start->TopoII_Binding T_segment_capture T-segment captured TopoII_Binding->T_segment_capture G_segment_cleavage G-segment cleavage (Double-strand break) T_segment_capture->G_segment_cleavage T_segment_passage T-segment passes through the break G_segment_cleavage->T_segment_passage G_segment_ligation G-segment ligation T_segment_passage->G_segment_ligation End Decatenated DNA Duplexes G_segment_ligation->End Inhibitor Tetrahydropyridopyrimidine Derivative Inhibitor->G_segment_cleavage Prevents ligation

Caption: Mechanism of Topoisomerase II.

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. This technical guide has provided a summary of its predicted core physicochemical properties, which are essential for its further development and application. The detailed experimental protocols offer a practical framework for the empirical determination of these properties. Furthermore, the visualization of key signaling pathways provides context for the biological relevance of this compound class and its derivatives. This information serves as a foundational resource for researchers and scientists working on the design and development of novel therapeutics based on the tetrahydropyrido[4,3-d]pyrimidine core.

References

Dawn of a Scaffold: The Early Discovery and Synthesis of Tetrahydropyridopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the foundational synthetic routes to the tetrahydropyridopyrimidine core, a privileged scaffold in modern medicinal chemistry.

The tetrahydropyridopyrimidine framework, a fused heterocyclic system, has emerged as a cornerstone in the design of contemporary therapeutics, most notably in the development of targeted cancer therapies. Its structural features allow for diverse substitutions, enabling fine-tuning of its pharmacological properties. This technical guide delves into the early discoveries and synthetic strategies that laid the groundwork for the elaboration of this important chemical scaffold, providing detailed experimental protocols and quantitative data from seminal works.

From Pyrimidine Roots to a Fused Future: A Historical Perspective

The journey to tetrahydropyridopyrimidines begins with the foundational work on its constituent monocyclic ring, pyrimidine. The systematic study and synthesis of the pyrimidine core were pioneered by Adolf Pinner in 1884. While the precise first synthesis of a fused pyridopyrimidine is not easily pinpointed in contemporary literature, the development of synthetic strategies for fused pyrimidines gained significant momentum throughout the 20th century.

A pivotal moment in the history of this scaffold was the work of Victory, Jover, and Nomen in 1981, who reported a key early synthesis of a tetrahydropyridopyrimidine derivative. Their work on the synthesis of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones established a foundational route to this heterocyclic system, which would later be adapted and refined for various applications.

The Victory Synthesis: A Foundational Two-Step Approach

The seminal work by Victory and his colleagues detailed a two-step process for the construction of the 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one core. This methodology involves the initial formation of a substituted tetrahydropyridine, which then undergoes cyclization with guanidine to form the final bicyclic system.

Step 1: Synthesis of 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles

The first step of the Victory synthesis involves the reaction of an α,β-unsaturated ester with malononitrile in the presence of sodium methoxide in methanol. This reaction proceeds through a Michael addition followed by an intramolecular cyclization to yield the 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile intermediate.

Figure 1: Synthesis of the tetrahydropyridine intermediate.

Step 2: Formation of 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones

The second and final step involves the reaction of the pre-formed 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile with guanidine. This reaction leads to the formation of the fused pyrimidine ring, resulting in the desired 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.

Figure 2: Formation of the tetrahydropyridopyrimidine core.

Experimental Protocols

The following are the detailed experimental protocols as described in the early literature for the synthesis of the tetrahydropyridopyrimidine core.

Synthesis of 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles (General Procedure)

To a solution of sodium methoxide (from 0.1 g-atom of sodium) in anhydrous methanol (50 mL) is added the α,β-unsaturated ester (0.1 mol) and malononitrile (0.1 mol). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to afford the 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile.

Synthesis of 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (General Procedure)

A mixture of the appropriate 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (0.01 mol) and guanidine hydrochloride (0.01 mol) in absolute ethanol (50 mL) containing sodium ethoxide (0.01 mol) is heated at reflux for 8 hours. The solvent is then removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the pure 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.

Quantitative Data from Early Syntheses

The following table summarizes the quantitative data for the synthesis of representative 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones as reported in early studies.

RR'Yield (%)Melting Point (°C)
HH65>300
CH₃H70280-282
C₂H₅H68275-277
PhH75>300

Early Biological Context and Signaling Pathways

In the initial stages of their discovery, the primary focus for tetrahydropyridopyrimidines was on their chemical synthesis and characterization. The early literature does not extensively detail their biological activities or interactions with specific signaling pathways. However, the structural resemblance of the pyridopyrimidine core to endogenous purines suggested a potential for these compounds to interact with biological targets such as kinases and other ATP-binding proteins. This early hypothesis has been validated in recent decades with the discovery of potent kinase inhibitors based on this scaffold, most notably targeting the KRAS signaling pathway in oncology. The early synthetic work provided the essential chemical tools for these later biological investigations.

Figure 3: Conceptual relationship of the tetrahydropyridopyrimidine scaffold.

Conclusion

The early discovery and synthesis of tetrahydropyridopyrimidines, particularly the foundational work of Victory and his colleagues, provided the chemical community with a versatile and valuable scaffold. The two-step synthesis, involving the formation of a tetrahydropyridine intermediate followed by cyclization with guanidine, remains a fundamental approach to this heterocyclic system. While the initial focus was on the chemical novelty of these compounds, their inherent structural similarity to purines foreshadowed their significant potential in medicinal chemistry. The subsequent exploration of this scaffold has led to the development of life-saving drugs, underscoring the profound impact of these early synthetic discoveries. This guide serves as a testament to the enduring importance of fundamental organic synthesis in the advancement of drug discovery and development.

characterization methods for tetrahydropyridopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of Tetrahydropyridopyrimidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methods used to characterize tetrahydropyridopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The accurate elucidation of their structure, purity, physicochemical properties, and biological activity is critical for advancing drug discovery and development efforts.

Structural Elucidation Techniques

The foundational step in characterizing a novel tetrahydropyridopyrimidine derivative is the unambiguous determination of its chemical structure. A combination of spectroscopic and crystallographic methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of tetrahydropyridopyrimidine derivatives in solution.[3] Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.[2][3]

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their electronic environments. Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are used to determine the position of substituents and the relative stereochemistry.[3] For instance, the signal for the chiral proton of the pyrimidine ring often appears as a distinct doublet.[2]

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their hybridization state. Characteristic signals for carbonyl, aromatic, and aliphatic carbons in the tetrahydropyridopyrimidine scaffold can be readily identified.[4][5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified tetrahydropyridopyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6] The choice of solvent is critical and depends on the compound's solubility.[7]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 200 MHz or higher).[6]

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons within the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized derivatives.[3] When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and confirming purity.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which helps confirm the molecular formula.[3] Since isomers have the same molecular formula, they will have the same molecular weight.[3]

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the core structure and the nature of substituents.[9]

Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL range) using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).[10]

  • Chromatographic Separation: Inject the sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution method with a mobile phase consisting of solvents like acetonitrile and water (often with 0.1% formic acid) to ensure good separation.[6]

  • Ionization: Ionize the eluting compound using an appropriate ion source, such as Electrospray Ionization (ESI), which is common for this class of molecules.[6]

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).[11]

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.[9] Compare the measured accurate mass with the theoretical mass to validate the elemental composition.

X-Ray Crystallography

X-ray crystallography is an analytical technique used for the definitive determination of the atomic and molecular structure of a crystalline compound.[12][13] It provides a three-dimensional picture of the electron density, revealing precise bond lengths, bond angles, and stereochemistry.[14][15] This method is invaluable for confirming the absolute configuration of chiral centers and understanding intermolecular interactions within the crystal lattice.[4][16]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the tetrahydropyridopyrimidine derivative suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map.[15] A molecular model is then built into this map and refined computationally against the experimental data to yield the final, accurate molecular structure.[15]

Purity and Physicochemical Characterization

Beyond structural confirmation, assessing the purity and key physicochemical properties of the derivatives is crucial for their further development.

Chromatographic Techniques

Chromatography is the cornerstone for assessing the purity of synthesized compounds and for separating isomer mixtures.[3]

  • Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor reaction progress and assess the purity of the final product.[17]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. Chiral HPLC, using a chiral stationary phase, is specifically employed to separate and quantify enantiomers.[3][18]

Experimental Protocol: Chiral HPLC for Enantiomeric Separation
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective.[3]

  • Mobile Phase Screening: Begin with a standard mobile phase system, such as a mixture of hexane and isopropanol.[3] Systematically vary the solvent ratio to optimize the separation of the enantiomers.

  • Sample Injection: Dissolve the sample in the mobile phase and inject a small volume onto the column.[3]

  • Data Analysis: A successful separation will result in two distinct peaks, one for each enantiomer.[3] The area of each peak is integrated to calculate the enantiomeric excess (% ee).[3]

Physicochemical Properties

Properties such as lipophilicity, density, and refractive index are important for understanding a compound's behavior and for formulation development.[1][19]

  • Partition Coefficient (Log P): A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically determined between n-octanol and water.[1][20]

  • Density and Refractive Index: These properties are measured for the synthesized compounds, often in various solvents at a controlled temperature.[1][7] Density can be measured using a pycnometer, and the refractive index is measured with an Abbe refractometer.[7]

Experimental Protocol: Log P Determination via Shake-Flask Method
  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the tetrahydropyridopyrimidine derivative in one of the phases. Mix this solution with a known volume of the other phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two immiscible layers. Allow the layers to separate completely.

  • Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Biological Activity Evaluation

Tetrahydropyridopyrimidine derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][6]

Antimicrobial Activity

The antimicrobial potential is often assessed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: MIC Determination (Broth Microdilution Method)
  • Compound Preparation: Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in a 96-well microtiter plate.[6]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).[6]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (no microbe) controls.

  • Incubation: Incubate the plate under conditions appropriate for the growth of the microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Anticancer Activity

The cytotoxic effect of the derivatives on cancer cell lines is a key evaluation, often quantified by the IC₅₀ value.

Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyridopyrimidine derivative and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., ~570 nm).

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Data Summary and Visualization

Quantitative Data Tables

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a Tetrahydropyrimidine Derivative

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons/Carbons7.17-8.09 (multiplets)[2]112.51-155.39[4]
Pyrimidine -CH-5.62 (doublet)[2]97.11[4]
-NH-10.91-12.51 (broad singlets)[21]N/A
-CH₃N/A17.94[2]
-OCH₃N/A55.84[2]
Carbonyl C=ON/A167.54[4]
Note: Data are examples compiled from various derivatives and are for illustrative purposes.

Table 2: Example Biological Activity Data for Tetrahydropyridopyrimidine Derivatives

Compound ID Activity Type Target Value Reference
Compound 4bAntibacterialS. aureusMIC = 0.41 mg/mL[6]
Compound 4kAntifungalT. mentagrophytesMIC = 0.20 mg/mL[6]
Compound 13Anticancer (Kinase Inhibition)H358 Cells (KRAS-G12C)IC₅₀ = 70 nM[10]
Compound 4kAnticancer (Cytotoxicity)HeLa CellsIC₅₀ = 10.12 µM[22]
Note: Data are specific to the compounds studied in the cited literature.

Diagrams and Workflows

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_structure Structural Methods synthesis Synthesized Derivative purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification purity Purity Assessment (TLC, HPLC) purification->purity structure Structural Elucidation purity->structure physchem Physicochemical Properties structure->physchem nmr NMR (¹H, ¹³C) structure->nmr ms Mass Spectrometry (HRMS) structure->ms xray X-Ray Crystallography (if crystalline) structure->xray bioactivity Biological Activity Screening physchem->bioactivity final Fully Characterized Derivative bioactivity->final Lead Compound Identification

Caption: General workflow for the characterization of tetrahydropyridopyrimidine derivatives.

G RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS (Inactive) GDP-bound KRAS_GTP KRAS (Active) GTP-bound KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF Kinase KRAS_GTP->RAF Activates SOS1->KRAS_GDP Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Regulates Inhibitor Tetrahydropyridopyrimidine Inhibitor (e.g., KRAS-G12C) Inhibitor->KRAS_GDP Covalently Binds & Locks Inactive State

Caption: Inhibition of the KRAS signaling pathway by covalent tetrahydropyridopyrimidine derivatives.

References

NMR and mass spectrometry of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the NMR and Mass Spectrometry of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. This compound is a member of the tetrahydropyridopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of kinases and other enzymes.[1][2][3] Accurate structural elucidation and purity assessment are critical for drug discovery and development, making NMR and MS essential analytical techniques.

Data Presentation

While specific experimental data for this compound is not publicly available, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s1HH4
~6.50br s2H-NH₂
~4.10s2HH5
~3.20t2HH7
~2.80t2HH8
~2.50br s1H-NH (piperidine)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160.0C2
~158.0C4
~155.0C8a
~110.0C4a
~45.0C5
~42.0C7
~25.0C8

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data

TechniqueParameterValue
ESI-MS[M+H]⁺ (Calculated)165.1138
ESI-MS[M+H]⁺ (Observed)To be determined experimentally
HRMSElemental CompositionC₇H₁₁N₅

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the sample's solubility.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for the chosen ionization method. For ESI-MS, a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) is often used to promote protonation.

2. Mass Spectrometry Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule. High-resolution mass spectrometry (HRMS) on an Orbitrap or TOF (Time-of-Flight) instrument is recommended for accurate mass measurement and elemental composition determination.[4]

  • Ionization Mode: Positive ion mode is expected to be optimal for this basic amine-containing compound, detecting the protonated molecule [M+H]⁺.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is preferred for complex samples or when analyzing compound stability.

  • Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the molecular ion.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion. This can help in confirming the structure by analyzing the fragmentation pattern.

3. Data Analysis:

  • Determine the m/z of the molecular ion from the full scan spectrum.

  • For HRMS data, use the accurate mass to calculate the elemental formula. The better the accuracy, the less ambiguity there will be in the determined formula.[4]

  • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Final Characterization Sample Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute for MS Analysis Sample->Dilute Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Acq 1D (¹H, ¹³C) and 2D (COSY, HSQC) Acquisition Transfer->NMR_Acq MS_Acq ESI-MS Full Scan and MS/MS Acquisition Dilute->MS_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation NMR_Proc->NMR_Interp Structure Structure Confirmation NMR_Interp->Structure Purity Purity Assessment NMR_Interp->Purity MS_Proc Data Analysis (m/z, Formula Determination) MS_Acq->MS_Proc MS_Interp Fragmentation Analysis MS_Proc->MS_Interp MS_Interp->Structure Logical_Relationship cluster_analytical_techniques Analytical Techniques cluster_information_obtained Information Obtained Compound This compound Molecular Formula: C₇H₁₁N₅ Molecular Weight: 165.19 NMR NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR Compound->NMR analyzed by MS Mass Spectrometry ESI-MS HRMS MS/MS Compound->MS analyzed by NMR_Info Structural Information Proton Environment Carbon Skeleton Connectivity (H-H, C-H) NMR->NMR_Info provides MS_Info Molecular Weight & Formula Accurate Mass Elemental Composition Fragmentation Pattern MS->MS_Info provides Final_Conclusion Structure Elucidation & Purity Verification NMR_Info->Final_Conclusion MS_Info->Final_Conclusion

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of a wide range of potent and selective enzyme inhibitors.[1] Its structural similarity to purine allows derivatives to function as competitive inhibitors for enzymes that bind purine-based substrates, most notably ATP-binding proteins like kinases.[2] Consequently, this scaffold is a cornerstone in the discovery of novel therapeutics for oncology, inflammation, and central nervous system disorders.[1]

This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core. We will delve into specific examples of its application in targeting key cellular signaling pathways, present quantitative data for potent derivatives, provide detailed experimental protocols for mechanism-of-action studies, and visualize the relevant signaling cascades and experimental workflows.

Core Mechanism of Action: A Scaffold for Kinase Inhibition

The primary mechanism of action for the majority of bioactive 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives is the inhibition of protein kinases. These compounds are frequently designed to competitively occupy the ATP-binding pocket of their target kinase, thereby preventing the phosphorylation of downstream substrates and modulating their respective signaling pathways.[1] The specific kinase targeted and the potency of inhibition are determined by the nature and position of substituents on the core scaffold.

Beyond kinase inhibition, derivatives of this and closely related tetrahydropyridopyrimidine scaffolds have been developed to target other important enzyme classes, including dihydrofolate reductase[1], human topoisomerase II[3][4], and VCP/p97[5][6].

This guide will focus on three well-documented examples of kinase inhibition by derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold:

  • Extracellular signal-regulated kinase 2 (Erk2)

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

  • Phosphoinositide 3-kinase delta (PI3Kδ)

Inhibition of Extracellular signal-regulated kinase 2 (Erk2)

Derivatives of the tetrahydropyridopyrimidine scaffold have been identified as potent and selective inhibitors of Erk2, a key component of the MAPK/ERK signaling pathway.[7][8] Dysregulation of this pathway is a hallmark of many human cancers, making Erk2 a prime therapeutic target.[3]

Mechanism of Action

These inhibitors typically function as ATP-competitive inhibitors , binding to the ATP pocket of Erk2 and preventing the phosphorylation of its downstream substrates, such as Ribosomal S6 Kinase (RSK).[3][8] This leads to a blockade of the signaling cascade that regulates cellular processes like proliferation and survival.[3]

Quantitative Data

The following table summarizes the inhibitory potency of representative tetrahydropyridopyrimidine-based Erk2 inhibitors.

Compound IDTargetIC50KiCellular Activity (p-RSK knockdown)Reference
Compound 6 Erk10.19 µMN/APotent knockdown in HepG2 cells and tumor xenografts.[7][8]
Erk20.16 µM0.09 µM[8]
Compound 3b Erk10.5 µMN/APotent knockdown in HepG2 cells and tumor xenografts.[7][8]
Erk20.6 µMN/A[8]
Signaling Pathway Diagram

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Erk [label="Erk1/2", fillcolor="#FBBC05", fontcolor="#202124"]; RSK [label="RSK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,dashed"]; Inhibitor [label="5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidin-2-amine\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> Erk [label="Phosphorylates"]; Erk -> RSK [label="Phosphorylates"]; Erk -> Transcription [label="Phosphorylates"]; RSK -> Proliferation; Transcription -> Proliferation; Inhibitor -> Erk [arrowhead=tee, color="#EA4335", label="Inhibits ATP\nbinding"]; } .dot Caption: The MAPK/Erk signaling pathway and the point of inhibition by a this compound derivative.

Experimental Protocols
In Vitro Erk2 Kinase Assay (ADP-Glo™ Format)

This protocol measures the ability of a test compound to inhibit the enzymatic activity of purified Erk2 by quantifying the amount of ADP produced.[4]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these into Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT). The final DMSO concentration should not exceed 1%.[4][5]

    • Thaw recombinant active Erk2 enzyme on ice and dilute to the desired working concentration (typically in the low ng range per reaction) in Kinase Assay Buffer.[5]

    • Prepare a 2X substrate/ATP mixture containing a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Assay Buffer. The ATP concentration is often set near the Km for Erk2.[5]

  • Kinase Reaction:

    • In a 384-well low-volume white plate, add 1 µL of the test compound or vehicle (DMSO).[3][4]

    • Add 2 µL of the diluted Erk2 enzyme.[3][4]

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP mixture.[3][4]

    • Incubate at room temperature for 60 minutes.[3][4]

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3][4]

    • Incubate at room temperature for 40 minutes.[3][4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3][4]

    • Incubate at room temperature for 30-60 minutes.[3]

    • Measure luminescence using a plate reader.[3]

  • Data Analysis:

    • Normalize the data using "no enzyme" wells (100% inhibition) and "vehicle control" wells (0% inhibition).[5]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-RSK Inhibition

This protocol determines the phosphorylation status of RSK, a direct downstream substrate of Erk2, in cells treated with an inhibitor.[9]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in 6-well plates to reach 70-80% confluency.[3]

    • (Optional) Serum-starve the cells for 12-24 hours to reduce basal p-Erk levels.[3]

    • Pre-treat cells with a dose-response range of the test compound (e.g., 0.1 nM to 10 µM) for 1-4 hours.[3]

    • (Optional) Stimulate cells with a growth factor (e.g., EGF) for 15-30 minutes before harvesting to induce the MAPK pathway.[9]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and denature samples by boiling in Laemmli buffer.[9][10]

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9][10]

    • Block the membrane with 5% BSA in TBST for 1 hour.[9]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-RSK (and total RSK and a loading control like β-actin on separate blots or in a multiplexed assay).[9][11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again and detect the signal using an ECL reagent.[10]

  • Data Analysis:

    • Quantify the band intensities.[9]

    • Normalize the phospho-RSK signal to the total RSK signal for each sample. Further normalize this ratio to the loading control.[9]

    • Compare the normalized phospho-protein levels in treated samples to the vehicle-treated control to determine the extent of inhibition.[9]

Inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

A novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines containing a substituted phenyl sulfonamide has been developed as potent and highly selective inhibitors of CaMKII.[12] CaMKII is a key mediator of calcium signaling and is implicated in various cardiovascular diseases.

Mechanism of Action

Michaelis-Menten analysis of a representative compound from this series suggested a calmodulin non-competitive mechanism of inhibition.[12] This indicates that the inhibitor does not compete with the binding of the CaM activator, but likely interferes with substrate binding or the catalytic process itself. Other CaMKII inhibitors based on different scaffolds are known to be ATP-competitive.[13]

Quantitative Data

The following table highlights the potency and selectivity of a lead compound from this series.

Compound IDTargetIC50SelectivityReference
Compound 8p CaMKII25-fold more potent than KN-93>100-fold selective over five other kinases[12]
CRD-2015 CaMKIIδ0.62 nMHighly selective[13]
CRD-2959 CaMKIIδ0.40 nMHighly selective[13]
Signaling Pathway Diagram

// Nodes Calcium [label="Increased\nIntracellular Ca2+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Calmodulin [label="Calmodulin (CaM)", fillcolor="#F1F3F4", fontcolor="#202124"]; CaM_Ca [label="Ca2+/CaM Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; CaMKII_inactive [label="CaMKII (inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; CaMKII_active [label="CaMKII (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrates [label="Downstream\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Gene Expression,\nSynaptic Plasticity)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,dashed"]; Inhibitor [label="5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidin-2-amine\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Calcium -> Calmodulin [label="Binds to"]; Calmodulin -> CaM_Ca; CaM_Ca -> CaMKII_inactive [label="Binds and\nActivates"]; CaMKII_inactive -> CaMKII_active; CaMKII_active -> Substrates [label="Phosphorylates"]; Substrates -> Response; Inhibitor -> CaMKII_active [arrowhead=tee, color="#EA4335", label="Inhibits\n(CaM non-competitive)"]; } .dot Caption: CaMKII activation by calcium/calmodulin and inhibition by a this compound derivative.

Experimental Protocols
Non-Radioactive In Vitro CaMKII Kinase Assay (HPLC-MS)

This method provides a precise and accurate determination of CaMKII activity by measuring the conversion of a peptide substrate to its phosphorylated form.[14]

  • Reaction Setup:

    • Prepare a reaction mixture containing CaMKII assay buffer, the CaMKII-specific peptide substrate autocamtide-2 (AC-2), ATP, and the test compound at various concentrations.[14]

    • Initiate the reaction by adding the CaMKII enzyme.

    • Incubate the reaction for a defined period at the optimal temperature.

  • Sample Preparation and Analysis:

    • Stop the reaction by adding a solution containing a strong acid (e.g., formic acid) to denature the enzyme and stabilize the substrate and product.[14]

    • Analyze the samples using an HPLC-MS system to separate and quantify the amounts of AC-2 and its phosphorylated product, phosphoautocamtide-2 (PAC-2).[14] The method should be validated for linearity, precision, and accuracy.[14]

  • Data Analysis:

    • Calculate the amount of PAC-2 formed in each reaction.

    • Determine the percent inhibition of CaMKII activity for each concentration of the test compound relative to a vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve. For example, the IC50 of the known CaMKII inhibitor KN-93 was measured to be 399 ± 66 nM using this method.[14]

CaMKII Autophosphorylation Assay

This protocol assesses the ability of an inhibitor to block the autophosphorylation of CaMKII, a key step in its sustained activation.

  • Reaction Setup:

    • Prepare a reaction mixture containing 18 µM subunit CaMKII, 50 µM CaM, 500 µM ATP, 500 µM CaCl2, and 4 mM MgCl2 in an appropriate buffer.[15]

    • Add the test compound at various concentrations or a vehicle control.

    • Incubate the mixture on ice for 30 minutes.[15]

  • Western Blot Analysis:

    • Stop the reaction by adding Laemmli buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for autophosphorylated CaMKII (e.g., anti-phospho-Thr286).[15]

    • Use an antibody against total CaMKII as a loading control.[15]

    • Detect with a suitable secondary antibody and ECL reagent.

  • Data Analysis:

    • Quantify the band intensities for phospho-CaMKII and total CaMKII.

    • Normalize the phospho-signal to the total signal.

    • Determine the dose-dependent inhibition of autophosphorylation by the test compound.

Inhibition of Phosphoinositide 3-kinase delta (PI3Kδ)

Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has led to the development of potent and highly selective inhibitors of the delta isoform of PI3K.[16] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR pathway, which is critical for the activation and function of immune cells, particularly B cells.

Mechanism of Action

These compounds are designed to be isoform-selective inhibitors , targeting PI3Kδ with high potency while sparing other PI3K isoforms (α, β, γ). This selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window for the treatment of autoimmune diseases and leukocyte malignancies.[16]

Quantitative Data

The following table shows the inhibitory activity and isoform selectivity of a lead PI3Kδ inhibitor.

Compound IDTargetIC50Selectivity (fold vs. α, β, γ)Cellular Potency (B-cell prolif.)Reference
Compound 11f PI3KδPotentHighEffective[16]

(Note: Specific IC50 values were not available in the abstract; the full publication would be required for this data.)

Signaling Pathway Diagram

// Nodes Receptor [label="Cell Surface\nReceptor (e.g., BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kδ", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Growth, Proliferation,\nSurvival (e.g., B-Cells)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,dashed"]; Inhibitor [label="5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidin-2-amine\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Receptor -> PI3K [label="Recruits and\nActivates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Response; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibits"]; } .dot Caption: The PI3K/AKT/mTOR signaling pathway and selective inhibition of PI3Kδ by a this compound derivative.

Experimental Protocols
In Vitro PI3Kδ Kinase Assay (HTRF® Format)

This homogenous time-resolved fluorescence (HTRF) assay measures the production of PIP3, the product of the PI3K-catalyzed reaction.[17]

  • Reagent Preparation:

    • Prepare a 1x Reaction Buffer with DTT.[17]

    • Prepare a working solution of the lipid substrate PIP2 in the 1x Reaction Buffer.[17]

    • Dilute the PI3Kδ enzyme to the required concentration in the Lipid Working Solution.[17]

    • Prepare a working solution of ATP in the 1x Reaction Buffer.[17]

    • Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or DMSO vehicle control.[17]

    • Add the PI3Kδ/Lipid Working Solution to all wells except the "minus enzyme" control, to which only the Lipid Working Solution is added.[17]

    • Initiate the reaction by adding the ATP Working Solution to all wells.[17]

    • Incubate the reaction for 30 minutes at room temperature.[17]

  • Signal Detection (HTRF®):

    • Stop the reaction by adding a Stop Solution (e.g., containing EDTA).[17]

    • Add the Detection Mix, which contains a europium-labeled anti-GST antibody, a GST-tagged PH domain, and biotinylated PIP3 linked to streptavidin-allophycocyanin (APC).[17]

    • Incubate for at least 2 hours to allow the detection complex to form.[17]

    • Measure the HTRF ratio on a compatible microplate reader. The signal decreases as the PIP3 product from the reaction displaces the biotin-PIP3 from the complex.[17]

  • Data Analysis:

    • Calculate the percent inhibition based on the HTRF signal relative to high and low controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization: Experimental Workflows

General Kinase Assay Workflow (e.g., ADP-Glo™)

// Edges Prep_Inhibitor -> Add_Inhibitor; Prep_Enzyme -> Add_Enzyme; Prep_Substrate -> Add_Substrate; Add_Inhibitor -> Add_Enzyme -> Incubate_1 -> Add_Substrate -> Incubate_2 -> Add_Stop; Add_Stop -> Incubate_3 -> Add_Detect -> Incubate_4 -> Read_Plate; Read_Plate -> Calc_Inhibition -> Plot_Curve -> Calc_IC50; } .dot Caption: A generalized workflow for an in vitro kinase inhibition assay using a luminescence-based detection method like ADP-Glo™.

Cellular Thermal Shift Assay (CETSA) Workflow

// Edges Culture_Cells -> Treat_Cells -> Lyse_Cells -> Aliquot; Aliquot -> Heat_Gradient -> Centrifuge -> Collect_Supernatant; Collect_Supernatant -> SDS_PAGE -> Western_Blot -> Detect_Signal; Detect_Signal -> Quantify_Bands -> Plot_Curve -> Determine_Shift; } .dot Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of an inhibitor in a cellular context.[18][19]

References

In-Depth Technical Guide: Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to its structural similarity to known kinase inhibitors, this compound is a valuable scaffold for the development of novel therapeutics. This document outlines available data on its solubility and stability, provides detailed experimental protocols for the determination of these properties, and visualizes relevant biological pathways and experimental workflows. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates information on closely related analogs and provides robust methodologies for its characterization.

Introduction

This compound belongs to the class of tetrahydropyridopyrimidines, which are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.[1] Derivatives of this scaffold have been investigated as inhibitors of several key enzymes implicated in disease, including phosphoinositide 3-kinases (PI3Ks), extracellular signal-regulated kinases (Erks), and topoisomerases.[2] The 2-amino substituent on the pyrimidine ring is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor.

The solubility and stability of a drug candidate are critical physicochemical properties that profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can result in a short shelf-life and the formation of potentially toxic degradation products. Therefore, a thorough understanding and characterization of these properties are paramount in the early stages of drug discovery and development.

Physicochemical Properties

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for this compound is presented in Table 1. These values were calculated using widely accepted computational models and can serve as a useful guide for experimental design.

PropertyPredicted ValueMethod
Molecular Weight150.19 g/mol -
logP-0.5 to 0.5Various models
Aqueous SolubilityModerate to HighBased on logP and polar surface area
pKa (most basic)7.5 - 8.5Computational prediction
Polar Surface Area~65 ŲComputational prediction
Solubility

The 2-aminopyrimidine moiety is known to be moderately soluble in water due to its ability to form hydrogen bonds.[3] The tetrahydropyridine portion of the molecule is more aliphatic and would be expected to decrease aqueous solubility compared to a simple aminopyrimidine. However, the overall predicted logP suggests that the compound is likely to have favorable aqueous solubility. The basic nature of the molecule, with a predicted pKa in the physiological range, indicates that its solubility will be pH-dependent, with higher solubility at lower pH values where the amine groups are protonated.

Stability

The stability of this compound is expected to be influenced by pH, temperature, light, and oxidative conditions. The 2-aminopyrimidine ring is generally stable, but the tetrahydropyridine ring may be susceptible to oxidation. Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of the test compound in a specified aqueous buffer.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC grade water, acetonitrile, and methanol

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Prepare a calibration curve using known concentrations of the compound to determine the concentration of the diluted sample.

  • Calculate the solubility in mg/mL or µM, taking into account the dilution factor.

Chemical Stability Assessment

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation products.[5]

Objective: To evaluate the stability of the test compound under various stress conditions.

Materials:

  • Stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equal amount of 0.1 M NaOH, and analyze by HPLC.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C). Take samples at various time points, neutralize with an equal amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Take samples at various time points and analyze by HPLC.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photostability: Expose the solid compound or a solution of the compound to light in a photostability chamber according to ICH guidelines. Analyze the samples by HPLC and compare them to a control sample stored in the dark.

Data Analysis: For each condition, the percentage of the remaining parent compound is calculated at each time point. The degradation rate constant and half-life can be determined from the data.

Signaling Pathways and Experimental Workflows

Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been shown to inhibit several important signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.[6][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-2-amine (Analog) Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the point of inhibition by a tetrahydropyridopyrimidine analog.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another critical signaling cascade that regulates cell growth and differentiation.[8][9]

ERK_MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation) ERK->Transcription Inhibitor 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-2-amine (Analog) Inhibitor->ERK Experimental_Workflow Start Start: New Chemical Entity Solubility Solubility Testing Start->Solubility Stability Stability Testing Start->Stability Kinetic Kinetic Solubility Solubility->Kinetic Thermo Thermodynamic Solubility Solubility->Thermo Forced Forced Degradation Stability->Forced LongTerm Long-Term Stability Stability->LongTerm DataAnalysis Data Analysis & Reporting End End: Characterized Compound DataAnalysis->End Kinetic->DataAnalysis Thermo->DataAnalysis Forced->DataAnalysis LongTerm->DataAnalysis

References

The Architecture of Inhibition: A Technical Guide to Theoretical and Computational Studies of Tetrahydropyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. These heterocyclic compounds have shown promise as potent inhibitors of key signaling proteins implicated in cancer, such as KRAS and Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the structure-activity relationships (SAR), binding modes, and therapeutic potential of tetrahydropyridopyrimidine derivatives. By integrating quantitative data, detailed experimental and computational protocols, and visual representations of key processes, this document aims to serve as a comprehensive resource for researchers in the field of drug discovery.

Core Concepts in Computational Drug Design

The exploration of tetrahydropyridopyrimidine compounds heavily relies on a synergistic interplay between experimental synthesis, biological evaluation, and computational modeling. In silico techniques are instrumental in rationalizing experimental outcomes and guiding the design of next-generation inhibitors with improved potency and selectivity.

Molecular Docking: A fundamental computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding interactions between tetrahydropyridopyrimidine derivatives and their protein targets, such as the switch-II pocket of KRAS-G12C or the ATP-binding site of EGFR.[1][2][3]

Quantum Chemical Calculations: These methods, including Density Functional Theory (DFT), are employed to calculate the electronic structure and properties of molecules.[4][5] They provide insights into molecular geometries, orbital energies (HOMO/LUMO), and electrostatic potentials, which are critical for understanding ligand reactivity and intermolecular interactions.[4][5][6]

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Targeting Oncogenic KRAS

Mutations in the KRAS gene are among the most common drivers of human cancers, making the KRAS protein a high-priority target for drug development.[1][7] Tetrahydropyridopyrimidine derivatives have been successfully developed as irreversible covalent inhibitors of the KRAS-G12C mutant, which harbors a cysteine residue at codon 12.[1][7]

Quantitative Data: Inhibition of KRAS Mutants

The following table summarizes the inhibitory activities of representative tetrahydropyridopyrimidine compounds against KRAS-G12C and KRAS-G12D.

Compound IDTargetAssayIC50 (µM)Reference
13 KRAS-G12CH358 Cell pERK Inhibition0.070[1]
10c KRAS-G12DPanc1 Cell Anti-proliferation1.40[2]
10k KRAS-G12DEnzymatic Inhibition0.009[2][8]
Computational Workflow for KRAS Inhibitor Design

The design and optimization of tetrahydropyridopyrimidine-based KRAS inhibitors often follow a structured computational workflow. This process integrates protein preparation, ligand docking, and interaction analysis to guide medicinal chemistry efforts.

computational_workflow cluster_prep Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking & Analysis PDB Select PDB Structure (e.g., 7RPZ for KRAS-G12D) Preprocess Preprocess Protein: - Add hydrogens - Assign charges - Minimize energy PDB->Preprocess Docking Perform Molecular Docking (e.g., Sybyl 2.0) Preprocess->Docking Ligand Design/Select Tetrahydropyridopyrimidine Derivatives Ligand_prep Prepare Ligands: - Generate 3D conformers - Assign partial charges Ligand->Ligand_prep Ligand_prep->Docking Analysis Analyze Binding Modes: - Identify key interactions (e.g., H-bonds with Asp12, Gly60) - Score and rank compounds Docking->Analysis SAR Structure-Activity Relationship (SAR) Elucidation Analysis->SAR Guide SAR Studies

Computational workflow for designing KRAS inhibitors.
Signaling Pathway: KRAS and the MAPK Cascade

KRAS is a small GTPase that acts as a molecular switch in the RAS-MAPK signaling pathway. In its active, GTP-bound state, KRAS initiates a phosphorylation cascade that ultimately leads to cell proliferation, differentiation, and survival. Covalent inhibitors lock KRAS in its inactive, GDP-bound state, thereby abrogating downstream signaling.[1]

KRAS_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_inactive KRAS-GDP (Inactive) RTK->KRAS_inactive GEF Activation KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GTP KRAS_active->KRAS_inactive GAP Hydrolysis RAF RAF KRAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->KRAS_active Covalent Inhibition (Locks in inactive state)

Simplified KRAS-MAPK signaling pathway and inhibitor action.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The EGFR is another critical target in cancer therapy, and thieno[2,3-d]pyrimidine derivatives, which share a related heterocyclic core, have been investigated as EGFR inhibitors.[3] Computational studies, including molecular docking, are vital for understanding how these compounds interact with both wild-type and mutant forms of the EGFR kinase domain.[3]

Quantitative Data: EGFR Inhibition

The following table presents the binding affinities of a thieno[2,3-d]pyrimidine compound against wild-type and mutant EGFR.

Compound IDTargetBinding Score (kcal/mol)Reference
5b EGFRWT-23.94 (docking score)[3]
5b EGFRT790M-24.55 (docking score)[3]

Methodologies

Molecular Docking Protocol

A generalized protocol for molecular docking studies of tetrahydropyridopyrimidine compounds is outlined below. Specific software and parameters may vary.

  • Receptor Preparation:

    • The crystal structure of the target protein (e.g., KRAS, EGFR) is obtained from the Protein Data Bank (PDB).[2][3]

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and partial charges are assigned using a force field (e.g., AMBER).

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • 2D structures of the tetrahydropyridopyrimidine derivatives are drawn using chemical drawing software.

    • The 2D structures are converted to 3D and subjected to energy minimization.

    • Appropriate protonation states and partial charges are assigned.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, MOE, Sybyl) is used to perform the simulation.[2][3]

    • The binding site is defined, often based on the location of a co-crystallized ligand in the PDB structure.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[2][3]

    • The docking scores are used to rank the compounds in terms of their predicted binding affinity.

Quantum Chemical Calculation Protocol (DFT)
  • Structure Optimization:

    • The 3D structure of the tetrahydropyridopyrimidine compound is used as the starting point.

    • Geometry optimization is performed using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G+(d,p)).[5]

  • Property Calculation:

    • Once the geometry is optimized, various quantum chemical properties are calculated.

    • These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for assessing chemical reactivity.[4][5]

    • The molecular electrostatic potential (MEP) is calculated to identify electron-rich and electron-poor regions of the molecule, which can indicate sites for nucleophilic and electrophilic attack.[4][5]

Conclusion

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for tetrahydropyridopyrimidine compounds. Molecular docking provides critical insights into the binding modes of these inhibitors, enabling the rational design of more potent and selective molecules. Quantum chemical calculations further refine our understanding of their intrinsic electronic properties, which govern their reactivity and interactions. The integration of these computational approaches with experimental synthesis and biological testing accelerates the development of novel therapeutic agents targeting key oncogenic drivers like KRAS and EGFR. The continued application and refinement of these in silico methods will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

Potential Therapeutic Targets of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors targeting a range of clinically relevant enzymes and receptors. This technical guide provides an in-depth overview of the key therapeutic targets modulated by derivatives of this scaffold, presenting quantitative data, experimental methodologies, and visual representations of associated signaling pathways to aid in drug discovery and development efforts.

Extracellular Signal-Regulated Kinase 2 (ERK2)

Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase 2 (ERK2), a critical node in the MAPK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making ERK2 an attractive target for oncology. Inhibition of ERK2 by these compounds leads to a reduction in the phosphorylation of downstream substrates, such as RSK, thereby impeding cell proliferation and survival.[2]

Quantitative Data: ERK2 Inhibition
Compound IDTargetAssay TypeIC50Cell LineReference
Not SpecifiedERK2Kinase AssayPotent Inhibition-[2]
Not Specifiedp-RSKCellular AssayKnockdownHepG2[2]
Experimental Protocols

ERK2 Kinase Assay (Illustrative Protocol):

A typical in vitro kinase assay to determine the potency of ERK2 inhibitors would involve the following steps:

  • Reagents and Materials: Recombinant active ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), ATP, assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Test compounds are serially diluted in DMSO and pre-incubated with the ERK2 enzyme in the assay buffer.

    • The kinase reaction is initiated by the addition of the ATP and substrate mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for p-RSK Levels (Illustrative Protocol):

  • Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RSK (p-RSK) and total RSK.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the reduction in p-RSK levels relative to total RSK.

Signaling Pathway

ERK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 RSK RSK ERK1/2->RSK Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK1/2->Transcription Factors (e.g., c-Fos, c-Jun) Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation RSK->Cell Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Fos, c-Jun)->Cell Proliferation, Survival, Differentiation 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine derivative This compound derivative This compound derivative->ERK1/2

Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative targeting ERK2.

Phosphoinositide 3-Kinase δ (PI3Kδ)

Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has yielded highly potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[3] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Its inhibition is a validated therapeutic strategy for certain B-cell malignancies and autoimmune diseases.

Quantitative Data: PI3Kδ Inhibition
Compound IDTargetAssay TypeIC50 (nM)Selectivity vs PI3Kα/β/γReference
11fPI3KδCellular Assay3>500-fold[1]
Experimental Protocols

PI3Kδ Enzyme Assay (Illustrative Protocol):

  • Reagents and Materials: Recombinant PI3Kδ, PIP2 substrate, ATP, assay buffer, test compounds, and a detection system (e.g., PI3K HTRF™ Assay, Millipore).

  • Procedure:

    • The assay is typically run in a microplate format.

    • The test compound is pre-incubated with the PI3Kδ enzyme.

    • The reaction is initiated by the addition of PIP2 and ATP.

    • The production of PIP3 is detected using a competitive immunoassay format, often employing a fluorescently labeled PIP3 tracer and a europium-labeled anti-GST antibody.

    • The signal is read on a time-resolved fluorescence reader.

    • IC50 values are determined from the concentration-response curves.

In Vivo Antibody Production Model (Illustrative Protocol):

  • Animal Model: BALB/c mice are often used for this model.

  • Immunization: Mice are immunized with a T-cell-dependent antigen, such as keyhole limpet hemocyanin (KLH).

  • Compound Administration: The test compound (e.g., 11f) is administered orally at various doses for a specified period following immunization.

  • Sample Collection: Blood samples are collected at different time points.

  • Antibody Titer Measurement: Serum levels of antigen-specific antibodies (e.g., anti-KLH IgG and IgM) are measured by ELISA.

  • Analysis: The reduction in antibody production in the compound-treated groups is compared to the vehicle-treated group to assess in vivo efficacy.

Signaling Pathway

PI3K_Signaling_Pathway B-Cell Receptor (BCR) B-Cell Receptor (BCR) Syk Syk B-Cell Receptor (BCR)->Syk BTK BTK Syk->BTK PI3Kδ PI3Kδ BTK->PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell Proliferation, Survival, and Activation Cell Proliferation, Survival, and Activation Akt->Cell Proliferation, Survival, and Activation This compound derivative This compound derivative This compound derivative->PI3Kδ

Caption: Inhibition of the PI3Kδ signaling pathway in B-cells by a this compound derivative.

Dihydrofolate Reductase (DHFR)

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has also been explored for the development of Dihydrofolate Reductase (DHFR) inhibitors.[1] DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell replication, making it a well-established target for antimicrobial and anticancer agents.

Quantitative Data: DHFR Inhibition

Quantitative data for DHFR inhibition by 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives was not available in the provided search results. Further investigation into specific publications focusing on this target would be necessary to populate this table.

Experimental Protocols

DHFR Enzyme Assay (Illustrative Protocol):

  • Reagents and Materials: Recombinant DHFR, dihydrofolate (DHF), NADPH, assay buffer, and a spectrophotometer.

  • Procedure:

    • The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • The reaction mixture containing the enzyme, buffer, and test compound is pre-incubated.

    • The reaction is initiated by the addition of DHF and NADPH.

    • The change in absorbance is monitored over time.

    • The rate of the reaction is calculated, and the percent inhibition by the test compound is determined to calculate the IC50 value.

Logical Relationship Diagram

DHFR_Inhibition_Logic cluster_reaction DHFR Catalyzed Reaction Dihydrofolate (DHF) Dihydrofolate (DHF) NADPH NADPH DHFR DHFR NADPH->DHFR NADP+ NADP+ DHFR->NADP+ THF THF DHFR->THF Tetrahydrofolate (THF) Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis DNA Replication DNA Replication Nucleotide Synthesis->DNA Replication This compound derivative This compound derivative This compound derivative->DHFR DHF DHF DHF->DHFR THF->Nucleotide Synthesis

Caption: Mechanism of action of a this compound derivative as a DHFR inhibitor.

Other Potential Therapeutic Targets

The versatility of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is further demonstrated by its reported activity against a diverse array of other important therapeutic targets.

Quantitative Data: Other Targets
Compound/DerivativeTarget(s)Assay TypeBinding Affinity (kcal/mol) / IC50Reference
4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineCDK2Molecular Docking-7.2[4]
PRMolecular Docking-6.9[4]
EGFRMolecular Docking-6.6[4]
ERαMolecular Docking-6.9[4]
Tetrahydropyridothienopyrimidine derivative (11n)VEGFR-2Western BlotInhibition of Phosphorylation[5]
HUVEC CellsMTT AssayIC50: 2.81-29.6 µg/mL (for series)[5]
V12VCP/p97Enzyme AssayIC50 < 200 nM (for series)[6]
RPMI-8226 CellsProliferation AssayIC50: 0.5 µM[6]
10cKRAS-G12DCell ProliferationIC50: 1.40 µM (Panc1 cells)[7]
10kKRAS-G12DEnzyme AssayIC50: 0.009 µM[7]
24 (ARN21929)Topoisomerase IIEnzyme AssayIC50: 4.5 µM[8]
Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine derivative (4)MicrotubulesTubulin AssemblyMore potent than lead compound[9]
MDA-MB-435 xenograftIn vivoAntitumor effects[9]

Experimental Workflow: Target Identification and Validation

Experimental_Workflow cluster_in_silico In Silico & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy Library of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives Library of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives Molecular Docking Molecular Docking Library of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives->Molecular Docking High-Throughput Screening (HTS) High-Throughput Screening (HTS) Library of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives->High-Throughput Screening (HTS) Enzyme Inhibition Assays (IC50) Enzyme Inhibition Assays (IC50) Molecular Docking->Enzyme Inhibition Assays (IC50) High-Throughput Screening (HTS)->Enzyme Inhibition Assays (IC50) Cell-Based Assays (e.g., Proliferation, Apoptosis) Cell-Based Assays (e.g., Proliferation, Apoptosis) Enzyme Inhibition Assays (IC50)->Cell-Based Assays (e.g., Proliferation, Apoptosis) Western Blotting (Pathway Modulation) Western Blotting (Pathway Modulation) Cell-Based Assays (e.g., Proliferation, Apoptosis)->Western Blotting (Pathway Modulation) Animal Models of Disease (e.g., Xenografts) Animal Models of Disease (e.g., Xenografts) Western Blotting (Pathway Modulation)->Animal Models of Disease (e.g., Xenografts) Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies) Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies) Animal Models of Disease (e.g., Xenografts)->Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies) Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Caption: A generalized experimental workflow for the identification and validation of therapeutic targets for novel chemical scaffolds.

Conclusion

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics. Its chemical tractability allows for the fine-tuning of selectivity and potency against a wide range of biological targets implicated in cancer, autoimmune disorders, and infectious diseases. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to translate the potential of these compounds into clinically effective treatments. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to fully realize the therapeutic promise of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of a Tetrahydropyridopyrimidine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of a diverse library of tetrahydropyridopyrimidine compounds. Tetrahydropyridopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Notably, derivatives of this scaffold have been identified as irreversible covalent inhibitors of the KRAS-G12C oncogene, a critical target in cancer therapy.[1][2][3] The solid-phase approach offers numerous advantages for library construction, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput synthesis.[4][5][6]

Biological Significance of Tetrahydropyridopyrimidines

The tetrahydropyridopyrimidine core is a versatile scaffold found in a variety of biologically active molecules. These compounds have demonstrated a broad range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[7] A significant recent development has been the discovery of tetrahydropyridopyrimidines that can covalently bind to the mutant cysteine in KRAS-G12C, locking the oncoprotein in its inactive, GDP-bound state and thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1][2] The modular nature of the synthesis described herein allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

This protocol outlines a representative solid-phase synthesis of a tetrahydropyridopyrimidine library based on a multi-step sequence on a solid support. The workflow begins with the immobilization of a suitable building block onto a resin, followed by sequential chemical transformations to construct the heterocyclic core and introduce points of diversity.

Materials and Reagents
  • 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Fmoc-protected amino acids

  • Substituted benzaldehydes

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN)

  • Water (H₂O)

Resin Preparation and Swelling
  • Place 2-chlorotrityl chloride resin (1 g, 1.0 mmol) in a 25 mL manual peptide synthesis vessel.[8]

  • Add DMF (10 mL) to the resin.

  • Agitate the mixture for 30 minutes at room temperature to allow the resin beads to swell.

  • Drain the solvent by applying a vacuum.

Step 1: Immobilization of the First Building Block (Fmoc-amino acid)
  • Dissolve an Fmoc-protected amino acid (2.0 mmol) in DMF (10 mL).

  • Add DIPEA (3.5 mmol, 0.6 mL) to the amino acid solution.

  • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove excess reagents.

Step 2: Fmoc-Deprotection
  • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.

Step 3: Reductive Amination with a Substituted Benzaldehyde (Diversity Input 1)
  • Dissolve a substituted benzaldehyde (5.0 mmol) and sodium triacetoxyborohydride (5.0 mmol) in 1% acetic acid in DMF (10 mL).

  • Add the solution to the deprotected resin.

  • Agitate the mixture for 12 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

Step 4: Cyclization to form the Tetrahydropyridopyrimidine Core
  • Prepare a solution of a suitable cyclization reagent, for example, a protected guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 5.0 mmol) and DIPEA (10.0 mmol) in DMF (10 mL).

  • Add the solution to the resin and agitate for 24 hours at 50°C.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

Step 5: Cleavage from Resin and Final Deprotection
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Purification and Analysis

The crude products from the library are typically purified by preparative high-performance liquid chromatography (HPLC) and their identity and purity confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following tables provide representative data for a hypothetical tetrahydropyridopyrimidine library synthesized using the described solid-phase protocol, as well as published biological activity data for this class of compounds.

Table 1: Representative Yields and Purity for a Solid-Phase Synthesized Tetrahydropyridopyrimidine Library

Compound IDBuilding Block 1 (Amino Acid)Building Block 2 (Aldehyde)Crude Yield (%)Purity by HPLC (%)
THPP-001Alanine4-Chlorobenzaldehyde7892
THPP-002Valine4-Methoxybenzaldehyde7289
THPP-003Leucine3-Trifluoromethylbenzaldehyde7591
THPP-004Phenylalanine2-Naphthaldehyde6885

Table 2: Biological Activity of Representative Tetrahydropyridopyrimidine Derivatives

Compound IDTarget/AssayReported Activity (IC₅₀ or MIC)Reference
Compound 8KRAS-G12C Protein Modification (in vitro)99% modification at 5 µM[1]
Compound 8KRAS-G12C Cellular ActivityIC₅₀ = 7.6 µM[2]
Compound 13KRAS-G12C Cellular ActivityIC₅₀ < 16 µM[2]
Compound 4bAntibacterial (Gram-positive & negative)MIC = 0.20 - 3.25 mg/mL[7]
Compound 4dAntibacterial (Gram-positive & negative)MIC = 0.20 - 3.25 mg/mL[7]
Compound 4fAntifungalMIC = 0.20 mg/mL[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase synthesis of the tetrahydropyridopyrimidine library.

G cluster_resin On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Resin Swelling in DMF Immobilization Step 1: Immobilize Fmoc-Amino Acid Resin->Immobilization Wash1 Wash Immobilization->Wash1 Fmoc_Deprotection Step 2: Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Reductive_Amination Step 3: Reductive Amination (Aldehyde, NaBH(OAc)3) Wash2->Reductive_Amination Wash3 Wash Reductive_Amination->Wash3 Cyclization Step 4: Cyclization to form Tetrahydropyridopyrimidine Core Wash3->Cyclization Wash4 Wash Cyclization->Wash4 Cleavage Step 5: Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: Workflow for solid-phase synthesis of a tetrahydropyridopyrimidine library.

KRAS Signaling Pathway and Inhibition

This diagram depicts a simplified KRAS signaling pathway and the point of intervention for a KRAS-G12C inhibitor.

G cluster_pathway KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-G12C (Inactive) GDP-bound RTK->KRAS_GDP SOS1 KRAS_GTP KRAS-G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->KRAS_GDP Covalent Binding

Caption: Inhibition of the KRAS-G12C signaling pathway by a covalent inhibitor.

References

Application Notes and Protocols for In Vitro ERK2 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a pivotal serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK2 signaling pathway is a hallmark of many cancers, making it a prime therapeutic target.[2][3] Small molecule inhibitors of ERK2 are invaluable tools for both basic research and drug discovery. These application notes provide a detailed protocol for an in vitro biochemical assay to determine the potency of investigational inhibitors against ERK2.

The described protocol is a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[1][4] This method offers a non-radioactive, high-throughput compatible alternative for measuring kinase activity and inhibitor efficacy.[1]

The ERK2 Signaling Pathway

The canonical MAPK/ERK pathway is a three-tiered kinase cascade initiated by extracellular signals that activate receptor tyrosine kinases. This leads to the activation of the small GTPase Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1/2, the upstream kinases responsible for the dual phosphorylation and activation of ERK1/2.[1][5] Activated ERK2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and other cellular functions.[4][6] ATP-competitive ERK2 inhibitors act by binding to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to its substrates.[6]

ERK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras GRB2/SOS Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK2_active ERK2 (Active) MEK1_2->ERK2_active Cytoplasmic_Substrates Cytoplasmic Substrates ERK2_active->Cytoplasmic_Substrates ERK2_nucleus ERK2 (Active) ERK2_active->ERK2_nucleus Transcription_Factors Transcription Factors ERK2_nucleus->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Inhibitor ERK2 Inhibitor Inhibitor->ERK2_active

Canonical ERK2 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro ERK2 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescence-based assay to measure the activity of recombinant ERK2 and the potency of its inhibitors. The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in the kinase reaction.[4] First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[4]

Materials and Reagents
  • Recombinant active ERK2 enzyme

  • ERK2 substrate (e.g., Myelin Basic Protein, MBP)[1][6]

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[4][6]

  • ERK2 Inhibitor (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates[1]

  • Plate reader capable of measuring luminescence

Experimental Workflow

experimental_workflow start Start prep_inhibitor Prepare serial dilutions of ERK2 inhibitor in DMSO, then in Kinase Assay Buffer start->prep_inhibitor prep_enzyme Dilute recombinant active ERK2 enzyme in Kinase Assay Buffer start->prep_enzyme prep_substrate Prepare 2X substrate/ATP mix (e.g., MBP and ATP) in Kinase Assay Buffer start->prep_substrate plate_setup Add diluted inhibitor (or DMSO) and diluted ERK2 enzyme to 384-well plate prep_inhibitor->plate_setup prep_enzyme->plate_setup start_reaction Initiate kinase reaction by adding 2X substrate/ATP mix prep_substrate->start_reaction pre_incubation Incubate at room temperature for 10-15 minutes plate_setup->pre_incubation pre_incubation->start_reaction kinase_incubation Incubate at room temperature for 60 minutes start_reaction->kinase_incubation stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP kinase_incubation->stop_reaction adp_glo_incubation Incubate at room temperature for 40 minutes stop_reaction->adp_glo_incubation add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal adp_glo_incubation->add_detection detection_incubation Incubate at room temperature for 30 minutes add_detection->detection_incubation read_plate Measure luminescence using a plate reader detection_incubation->read_plate analyze_data Normalize data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Workflow for the in vitro ERK2 kinase assay.

Step-by-Step Protocol
  • Inhibitor Preparation: Prepare a serial dilution of the ERK2 inhibitor in 100% DMSO. Subsequently, dilute these concentrations into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1][6]

  • Enzyme Preparation: Thaw the recombinant active ERK2 enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range per reaction.[1]

  • Substrate/ATP Mix Preparation: Prepare a 2X substrate/ATP mixture by diluting the substrate (e.g., Myelin Basic Protein) and ATP to their final desired concentrations in the Kinase Assay Buffer. The ATP concentration is often set near the Michaelis constant (Km) for ERK2 to ensure sensitive detection of ATP-competitive inhibitors.[1]

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted ERK2 inhibitor or DMSO (for vehicle control wells) to the wells of a white, opaque 384-well plate.[1]

    • Add 2.5 µL of the diluted ERK2 enzyme to each well.[1]

    • Include "no enzyme" control wells for background signal determination.[1]

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well.[1]

    • Incubate the plate at room temperature for 60 minutes. The incubation time can be optimized based on the enzyme's activity.[1]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate the plate at room temperature for 40 minutes.[1][4]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

    • Incubate for another 30 minutes at room temperature.[1][4]

    • Measure the luminescence using a plate reader.[1]

Data Analysis
  • Data Normalization: The "no enzyme" control wells are used to determine the background signal. The "vehicle control" (DMSO) wells represent 0% inhibition or 100% kinase activity. Normalize the data by subtracting the background signal from all wells and then express the inhibitor data as a percentage of the vehicle control.[1]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6]

Data Presentation

Quantitative data for ERK2 inhibitors should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting the biochemical activity of a hypothetical ERK2 inhibitor.

ParameterValueDescription
ERK2 IC50 10 nMConcentration of inhibitor required for 50% inhibition of ERK2 kinase activity in a biochemical assay.[6]
ERK1 IC50 50 nMConcentration of inhibitor required for 50% inhibition of ERK1 kinase activity, indicating selectivity.[6]
p38α IC50 >10,000 nMConcentration of inhibitor required for 50% inhibition of p38α kinase, indicating off-target selectivity.[6]
JNK1 IC50 >10,000 nMConcentration of inhibitor required for 50% inhibition of JNK1 kinase, indicating off-target selectivity.[6]
Ki 2 nMThe inhibition constant, representing the binding affinity of the inhibitor to ERK2.[6]

Troubleshooting and Considerations

  • Enzyme Concentration: The optimal ERK2 concentration should be determined to ensure the reaction is in the linear range.

  • ATP Concentration: For ATP-competitive inhibitors, performing the assay at an ATP concentration close to the Km of the enzyme will yield more accurate IC50 values.

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is crucial to keep the final DMSO concentration at or below 1%.[3]

  • Selectivity Profiling: To assess the selectivity of an inhibitor, it is recommended to test its activity against other related kinases.[4]

These application notes provide a comprehensive framework for the in vitro evaluation of ERK2 inhibitors. Adherence to this detailed protocol will enable researchers to obtain robust and reproducible data for the characterization of novel therapeutic candidates.

References

Application Notes and Protocols for Cell-Based pERK Modulation Assay for Tetrahydropyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis. The Extracellular signal-regulated kinase (ERK), a key component of this pathway, is frequently hyperactivated in various cancers due to mutations in upstream components like RAS and RAF. Consequently, the MAPK/ERK pathway is a prime target for anticancer drug development. Tetrahydropyridopyrimidine derivatives have emerged as a promising class of small molecule inhibitors targeting components of this pathway.

These application notes provide a detailed protocol for a cell-based assay to evaluate the modulatory effects of tetrahydropyridopyrimidine derivatives on ERK phosphorylation (pERK). Phosphorylation of ERK at Thr202/Tyr204 is a critical step for its activation and serves as a robust biomarker for pathway inhibition. The following sections detail the underlying signaling pathway, experimental workflows, and specific protocols for quantifying pERK levels in response to compound treatment.

MAPK/ERK Signaling Pathway

The canonical MAPK/ERK signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, transmits extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 (ERK1/2) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to their activation. Activated, phosphorylated ERK (pERK) then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately controlling cellular processes like proliferation and survival. Inhibition of this pathway at any of the key kinase steps can block the downstream signaling and is a key strategy in cancer therapy.

MAPK_ERK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates p_erk pERK1/2 erk->p_erk nucleus Nucleus p_erk->nucleus transcription_factors Transcription Factors nucleus->transcription_factors Activates cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response Regulates inhibitor Tetrahydropyridopyrimidine Derivatives inhibitor->erk Inhibits

MAPK/ERK Signaling Pathway and Point of Inhibition.

Experimental Workflow

The general workflow for assessing the impact of tetrahydropyridopyrimidine derivatives on pERK levels involves several key steps, from cell culture to data analysis. The specific techniques for measuring pERK can vary, with Western blotting and enzyme-linked immunosorbent assays (ELISA) being common choices.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., H358, MIA PaCa-2) compound_treatment 2. Compound Treatment (Tetrahydropyridopyrimidine Derivatives) cell_culture->compound_treatment cell_lysis 3. Cell Lysis compound_treatment->cell_lysis protein_quantification 4. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification perk_detection 5. pERK Detection protein_quantification->perk_detection western_blot Western Blot perk_detection->western_blot elisa ELISA / TR-FRET perk_detection->elisa data_analysis 6. Data Analysis (IC50 Determination) western_blot->data_analysis elisa->data_analysis

General Experimental Workflow for pERK Modulation Assay.

Data Presentation: In Vitro Activity of Tetrahydropyridopyrimidine Derivatives

The following table summarizes the inhibitory activity of a representative tetrahydropyridopyrimidine derivative (Compound 13) on ERK phosphorylation in different cancer cell lines.[1][2] Such data is crucial for comparing the potency of different compounds and selecting promising candidates for further development.

Compound IDCell LineAssay TypeEndpointIC50 (nM)Reference
13H358 (KRAS-G12C)pERK InhibitionSuppression of ERK phosphorylation70[1][2]
13MIA PaCa-2 (KRAS-G12C)pERK InhibitionSuppression of ERK phosphorylation48[1][2]

Experimental Protocols

Protocol 1: Cell-Based pERK Western Blot Assay

This protocol describes the detection and semi-quantification of pERK levels in cells treated with tetrahydropyridopyrimidine derivatives using Western blotting.

Materials:

  • Cancer cell lines (e.g., H358, MIA PaCa-2)

  • Cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tetrahydropyridopyrimidine derivatives (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the tetrahydropyridopyrimidine derivatives for the desired time (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known MEK or ERK inhibitor).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for total ERK and loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK or the loading control. Plot the percentage of pERK inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based pERK TR-FRET Assay

This protocol describes a high-throughput method for quantifying pERK levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Tetrahydropyridopyrimidine derivatives

  • TR-FRET pERK assay kit (containing lysis buffer, donor and acceptor-labeled antibodies against pERK)

  • White, opaque 96- or 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate at an optimized density.

  • Compound Treatment: Treat cells with a range of concentrations of the tetrahydropyridopyrimidine derivatives.

  • Cell Lysis: After the incubation period, lyse the cells directly in the wells by adding the lysis buffer provided in the kit.

  • Antibody Incubation: Add the TR-FRET antibody pair (Europium-labeled anti-total ERK and acceptor-labeled anti-pERK) to the cell lysates.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the compound concentration to determine the IC50 value for pERK inhibition.

Conclusion

The cell-based pERK modulation assay is a robust and reliable method for evaluating the potency and cellular activity of tetrahydropyridopyrimidine derivatives targeting the MAPK/ERK signaling pathway. The choice between Western blotting and TR-FRET assays will depend on the required throughput and sensitivity. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery to characterize novel inhibitors of this critical cancer-related pathway.

References

Application Notes and Protocols for Cytotoxicity Evaluation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry, often serving as scaffolds for the development of kinase inhibitors and other therapeutic agents.[1] The evaluation of the cytotoxic potential of novel compounds within this family, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, is a critical initial step in the drug discovery process. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[2][3][4]

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[5][6] This conversion is primarily carried out by mitochondrial dehydrogenases.[2] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[5]

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes hypothetical cytotoxicity data for this compound against two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), after 48 hours of treatment.

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa 0 (Control)100 ± 4.5\multirow{6}{}{25.8}
192.3 ± 5.1
1068.7 ± 3.9
2551.2 ± 4.2
5035.6 ± 3.1
10018.9 ± 2.5
A549 0 (Control)100 ± 5.2\multirow{6}{}{42.1}
195.1 ± 4.8
1075.4 ± 5.5
2558.9 ± 4.7
5040.3 ± 3.8
10022.7 ± 2.9

Experimental Protocols

A detailed methodology for the cytotoxicity evaluation of this compound using the MTT assay is provided below.

Materials and Reagents:

  • HeLa and A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HeLa and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

    • Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]

    • Incubate the plate for 24 hours to allow the cells to attach.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only, no cells).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[3]

    • During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve of % cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[8][9]

Visualizations

Below are diagrams illustrating the experimental workflow and a potential signaling pathway that could be affected by this compound, given that similar scaffolds are known to inhibit kinases.[1]

MTT_Assay_Workflow cell_culture 1. Cell Culture (HeLa or A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells (48h incubation) compound_prep->treatment mtt_addition 5. Add MTT Reagent (3-4h incubation) solubilization 6. Solubilize Formazan mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) data_analysis 8. Calculate % Viability & IC50 read_absorbance->data_analysis MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Cell_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Response Compound 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-2-amine Compound->ERK Inhibits

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on general methodologies for cell cycle analysis and the known biological activities of the tetrahydropyrido[4,3-d]pyrimidine scaffold. The quantitative data and specific signaling pathways presented are illustrative and may not reflect the exact effects of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, as specific experimental data for this compound is not publicly available.

Introduction

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its derivatives represent a class of heterocyclic compounds with significant potential in cancer therapy.[1] Members of this family have been shown to target various cellular processes, including cell cycle progression, by inhibiting key regulatory proteins such as extracellular signal-regulated kinases (Erk) and dihydrofolate reductase (DHFR).[1] Dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention.[2][3] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.[2][4][5]

Flow cytometry is a powerful technique to assess cell cycle distribution by measuring the DNA content of individual cells.[5][6] Propidium iodide is a fluorescent dye that stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[5][6]

Potential Mechanism of Action

Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been reported to inhibit various kinases and enzymes crucial for cell proliferation. For instance, some derivatives act as inhibitors of Erk2, a key component of the MAPK/ERK signaling pathway that regulates cell growth and division.[1][7] Others have shown inhibitory activity against topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[8] Inhibition of these pathways can lead to cell cycle arrest at different checkpoints, most commonly at the G1/S or G2/M transition, thereby preventing cancer cell proliferation.

Illustrative Signaling Pathway

G1_S_Phase_Transition_Control cluster_0 Extracellular Signals cluster_1 Signaling Cascade cluster_2 Cell Cycle Machinery Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin_D ERK->Cyclin_D Upregulates CDK4_6 CDK4_6 Cyclin_D->CDK4_6 Activates pRb pRb CDK4_6->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Releases Cyclin_E Cyclin_E E2F->Cyclin_E Upregulates CDK2 CDK2 Cyclin_E->CDK2 Activates G1_S_Transition G1_S_Transition CDK2->G1_S_Transition Promotes Compound 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-2-amine Compound->ERK Inhibits

Caption: Putative inhibition of the ERK pathway by the compound, leading to G1 arrest.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle-treated control (e.g., DMSO at the same final concentration as in the highest compound treatment).[2]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to observe the effects on the cell cycle.[2]

II. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash the cells once with ice-cold phosphate-buffered saline (PBS), and detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium.[2]

    • For suspension cells, directly collect the cells from the culture flask.

  • Cell Collection and Washing: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.[2]

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial to permeabilize the cells and prevent clumping.[2]

    • Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.[2][4]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is essential to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.[2][3]

    • Incubate the cells in the dark at room temperature for 30 minutes.[2]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.[2]

    • Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Seed Cancer Cells Incubate_24h Incubate for 24h Start->Incubate_24h Treat_Compound Treat with Compound (and Vehicle Control) Incubate_24h->Treat_Compound Incubate_Time_Course Incubate for 24, 48, 72h Treat_Compound->Incubate_Time_Course Harvest_Cells Harvest Cells Incubate_Time_Course->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in 70% Ethanol Wash_PBS->Fix_Ethanol Stain_PI_RNase Stain with PI/RNase Buffer Fix_Ethanol->Stain_PI_RNase Analyze_Flow_Cytometer Analyze on Flow Cytometer Stain_PI_RNase->Analyze_Flow_Cytometer Data_Analysis Data Analysis: Quantify Cell Cycle Phases Analyze_Flow_Cytometer->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for cell cycle analysis of treated cancer cells.

Data Presentation

The following tables present hypothetical data for the cell cycle distribution of a cancer cell line treated with varying concentrations of this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution (48h Treatment)

Treatment Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle Control)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
155.8 ± 2.528.1 ± 1.816.1 ± 1.0
568.3 ± 3.015.6 ± 1.316.1 ± 1.1
1075.1 ± 3.58.9 ± 0.916.0 ± 1.3
2572.4 ± 3.29.5 ± 1.018.1 ± 1.5

Table 2: Time-Course Effect of 10 µM this compound on Cell Cycle Distribution

Treatment Duration (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Control)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
2465.4 ± 2.818.2 ± 1.416.4 ± 1.1
4875.1 ± 3.58.9 ± 0.916.0 ± 1.3
7273.9 ± 3.39.2 ± 0.816.9 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

The illustrative data suggests that this compound induces a dose- and time-dependent arrest of cancer cells in the G0/G1 phase of the cell cycle. This is evidenced by the increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase population. Such a G1 arrest is consistent with the inhibition of signaling pathways that promote the G1 to S phase transition, such as the MAPK/ERK pathway. The lack of a significant increase in the G2/M population suggests that the primary effect of this compound, under these hypothetical conditions, is not at the G2/M checkpoint.

Conclusion

This document provides a comprehensive set of protocols and application notes for investigating the effects of this compound on the cancer cell cycle. The detailed methodologies for cell culture, treatment, and flow cytometric analysis will enable researchers to effectively characterize the anti-proliferative properties of this and similar compounds. The provided illustrative data and pathway diagrams offer a framework for data interpretation and further mechanistic studies.

References

Application Notes and Protocols for Determining PI3Kδ Isoform Selectivity of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] The Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The delta (δ) isoform of the p110 catalytic subunit is primarily expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[1] Its dysregulation is implicated in various B-cell malignancies and inflammatory diseases, making it a key therapeutic target.[1][3] Developing novel inhibitors with high selectivity for the PI3Kδ isoform over other Class I isoforms (α, β, and γ) is a critical objective to minimize off-target effects and enhance therapeutic efficacy. These application notes provide detailed protocols for assessing the isoform selectivity of novel PI3Kδ inhibitors.

PI3K Signaling Pathway Overview

The PI3K signaling cascade is initiated by the activation of cell surface receptors, which in turn recruit and activate PI3K.[4][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[4][7] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by other kinases like PDK1.[6][7] Activated Akt then phosphorylates a multitude of downstream substrates, regulating various cellular functions.[8][9]

PI3K_Signaling_Pathway PI3K Signaling Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptors (GPCRs) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates (via PDK1) PDK1 PDK1 PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response Inhibitor Novel PI3Kδ Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Data Presentation: Quantitative Selectivity of Novel PI3Kδ Inhibitors

The isoform selectivity of a novel inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against PI3Kδ with its IC50 against the other Class I isoforms (α, β, and γ). A higher fold selectivity indicates a more specific inhibitor.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity vs. α (fold)Selectivity vs. β (fold)Selectivity vs. γ (fold)
Idelalisib (CAL-101) 820 - 8600565 - 400089 - 21002.5 - 19328 - 3440226 - 160035.6 - 840
Seletalisib >3636>3636>363612>303>303>303
Zandelisib ---0.6---
PI3KD-IN-015 >3000>3000>300013>230>230>230
GDC-0941 (Pictilisib) 3331531115
Buparlisib (BKM120) 521662621160.451.432.26
Copanlisib 0.53.76.40.70.715.299.14

Note: IC50 values can vary between different studies and assay conditions. The data presented is a compilation from multiple sources for comparative purposes.[1][3][10][11][12]

Experimental Protocols

Biochemical Isoform Selectivity Assay (In Vitro Kinase Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant PI3K isoforms. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Principle: Recombinant PI3K enzymes phosphorylate a lipid substrate (e.g., PIP2), converting ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in lower ADP production. The ADP-Glo™ system uses a two-step reaction to measure the amount of ADP, which is then converted to a luminescent signal.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Novel test inhibitors dissolved in DMSO

  • PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[13]

  • Lipid substrate (e.g., D-myo-phosphatidylinositol 4,5-bisphosphate - PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Assay Plate Preparation: Add diluted inhibitors or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme/Substrate Mixture: Prepare a mixture of the PI3K reaction buffer and the lipid substrate. Dilute the specific PI3K isoform into this mixture.

  • Reaction Initiation: Add the enzyme/lipid mixture to the wells containing the inhibitor. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration using a suitable software (e.g., GraphPad Prism).[14][15]

Biochemical_Assay_Workflow Biochemical Assay Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor plate_inhibitor Add Inhibitor to Assay Plate prep_inhibitor->plate_inhibitor add_enzyme Add Enzyme Mix to Plate plate_inhibitor->add_enzyme prep_enzyme Prepare Enzyme/ Substrate Mixture prep_enzyme->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate1 Incubate (e.g., 60 min) add_atp->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate (e.g., 40 min) add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate (e.g., 30 min) add_detection->incubate3 measure Measure Luminescence incubate3->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro PI3K isoform selectivity assay.

Cellular Isoform Selectivity Assay (Phospho-Akt Western Blot)

This assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Principle: In cells, activated PI3K leads to the phosphorylation of Akt at key residues (e.g., Serine 473 and Threonine 308).[1] A selective PI3Kδ inhibitor should reduce the levels of phosphorylated Akt (p-Akt) in cell lines where the PI3Kδ isoform is the primary driver of Akt phosphorylation, with less effect in cell lines dependent on other isoforms.

Materials:

  • Relevant cell lines (e.g., B-cell lymphoma cell line for PI3Kδ, and other cancer cell lines for α and β)

  • Cell culture medium and supplements

  • Test inhibitors dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-p-Akt (S473), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture: Seed cells in culture plates and allow them to adhere or reach the desired confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor or vehicle control (DMSO) for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt and the loading control. Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.

Cellular_Assay_Logic Cellular Assay Logic cell_line Select Appropriate Cell Line treat Treat with Inhibitor cell_line->treat lyse Cell Lysis & Protein Quantification treat->lyse western Western Blot for p-Akt, Total Akt, GAPDH lyse->western quantify Quantify Band Intensities western->quantify analyze Determine Cellular IC50 quantify->analyze compare Compare IC50 across Different Cell Lines analyze->compare selectivity Determine Cellular Isoform Selectivity compare->selectivity

Caption: Logical flow for determining cellular isoform selectivity.

Conclusion

The described biochemical and cellular assays provide a robust framework for determining the isoform selectivity of novel PI3Kδ inhibitors. A comprehensive selectivity profile, generated through these detailed protocols, is essential for the preclinical evaluation and further development of these targeted therapies for B-cell malignancies and inflammatory disorders. The combination of in vitro enzymatic assays and cell-based functional assays will provide a thorough understanding of the inhibitor's potency and specificity.

References

Application Notes and Protocols for the Use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, also known by its research names Roscovitine, Seliciclib, and CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1] By competing for the ATP binding site of CDKs such as CDK1, CDK2, CDK5, CDK7, and CDK9, it disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This mechanism of action has made it a subject of extensive preclinical research in various cancer types. Mouse xenograft models are a cornerstone of in vivo pharmacology studies, providing a platform to evaluate the anti-tumor efficacy of compounds like this compound in a living system. These application notes provide a summary of its effects in such models and detailed protocols for its use.

Data Presentation: Efficacy in Mouse Xenograft Models

The anti-tumor activity of this compound has been demonstrated across a range of human tumor xenografts in mice. The following tables summarize the quantitative data from various studies.

Cancer TypeCell LineMouse StrainDosage and AdministrationTreatment ScheduleTumor Growth Inhibition
Ewing's SarcomaA4573Nude Mice50 mg/kg, Intraperitoneal (IP)Daily for 5 daysTumors grew ~1.25-fold vs. ~14.5-fold in untreated mice.[4]
Prostate CancerPC-3---35% tumor growth inhibition.[4]
OsteosarcomaGlasgowB6D2F1 Mice300 mg/kg, OralDaily55% reduction in tumor weight.[4]
Colorectal CancerLoVoCD1 Nude Mice100 mg/kg, IP3 times daily for 5 days45% reduction in tumor growth.[4]
Uterine CarcinomaMESSA-DX5CD1 Nude Mice500 mg/kg, Oral3 times daily for 4 days62% reduction in tumor growth.[4]
Breast CancerMDA-MB 231Nude Mice100 mg/kg + 7.5 Gy irradiation-73% growth inhibition (vs. 54% for irradiation alone).[4]
Colon CancerHCT116Nude Mice500 mg/kg, Oral-79% reduction in tumor growth at day 5.[4]
Colon CancerHT29Nude Mice10 and 40 mg/kg, IP-68% and 80% tumor reduction, respectively.[4]
Breast CancerMCF7Nude Mice400 mg/kg, OralTwice a day70% inhibition of tumor growth.[4]
Therapy-Resistant Breast CancerMCF7-LTLTca, MCF7-HER2, MCF7-TamRNude Mice100 mg/kg, Oral3 times a day for 10 daysSignificantly smaller tumor volumes.
LymphomaRAMOS, HBL-2Immunodeficient NOD.Cg-Prkdc scid Il2rg tm1Wjl/SzJ12.5 mg/mouse, IPTwo cyclesSignificantly suppressed tumor growth.

Signaling Pathway

This compound primarily functions by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. The diagram below illustrates its mechanism of action.

CDK_Inhibition_Pathway Mechanism of Action of this compound cluster_cell_cycle Cell Cycle Progression cluster_drug_action Drug Intervention cluster_outcome Cellular Outcome Cyclin/CDK Complexes Cyclin/CDK Complexes Rb Phosphorylation Rb Phosphorylation Cyclin/CDK Complexes->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release G1/S Transition G1/S Transition E2F Release->G1/S Transition Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest Drug This compound Inhibition Inhibition Drug->Inhibition Inhibition->Cyclin/CDK Complexes Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of Cyclin/CDK complexes by this compound leads to cell cycle arrest and apoptosis.

Experimental Workflow

A typical workflow for a mouse xenograft study is outlined below.

Xenograft_Workflow General Mouse Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 4. Subcutaneous Tumor Implantation Cell_Harvest->Tumor_Implantation Animal_Acclimatization 3. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Groups Tumor_Growth->Randomization Treatment 7. Drug Administration Randomization->Treatment Monitoring 8. Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint 9. Study Endpoint and Tissue Harvesting Monitoring->Endpoint

Caption: A generalized workflow for conducting a mouse xenograft study.

Experimental Protocols

Cell Culture and Preparation for Implantation

This protocol outlines the steps for preparing cancer cells for subcutaneous injection into mice.

Materials:

  • Appropriate cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Sterile microcentrifuge tubes

  • Centrifuge

Procedure:

  • Culture cells in a T-75 or T-150 flask until they reach 70-80% confluency.

  • Aspirate the old medium and wash the cells once with sterile PBS.

  • Add 3-5 mL of trypsin-EDTA to the flask and incubate at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,500 rpm for 3-5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.

  • Centrifuge again at 1,500 rpm for 3-5 minutes.

  • Resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.

  • Perform a cell count using a hemocytometer and trypan blue to determine cell viability. Viability should be >95%.

  • Adjust the cell concentration to the desired density for injection (e.g., 1 x 10⁷ cells/mL) with sterile, serum-free medium or PBS. Keep the cell suspension on ice.[5]

Subcutaneous Tumor Implantation

This protocol describes the subcutaneous injection of cancer cells into immunodeficient mice.

Materials:

  • 4-6 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

  • Prepared cell suspension

  • 1 mL sterile syringes

  • 27- or 30-gauge sterile needles

  • 70% ethanol or iodine solution for disinfection

  • Anesthetic (if required by institutional guidelines)

Procedure:

  • Allow mice to acclimatize for at least one week before the procedure.

  • Anesthetize the mouse if required.

  • Disinfect the injection site on the lower flank of the mouse with 70% ethanol or iodine solution.[6]

  • Gently draw the cell suspension into a 1 mL syringe without a needle to avoid cell damage. Attach the needle just before injection.

  • Pinch the skin at the injection site and insert the needle subcutaneously.

  • Slowly inject the desired volume of cell suspension (typically 100-200 µL).

  • Withdraw the needle and gently apply pressure to the injection site to prevent leakage.

  • Return the mouse to its cage and monitor for any adverse reactions.

Drug Formulation and Administration

a. Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Vehicle (e.g., 0.05 M HCl)[7]

  • Sterile syringes and needles (25-27 gauge for mice)

Procedure:

  • Prepare the drug solution at the desired concentration in the appropriate vehicle. For example, a 10 mM stock solution can be prepared in 0.05 M HCl and then diluted for the final injection volume.[7]

  • Gently restrain the mouse, holding it in a head-down position.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid internal organs.[8]

  • Insert the needle with the bevel facing up at a 30-40° angle.

  • Aspirate briefly to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.

  • Inject the solution slowly. The maximum recommended volume is typically 10 mL/kg.[8]

  • Withdraw the needle and return the mouse to its cage.

b. Oral Gavage

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)

  • Syringe

Procedure:

  • Prepare a homogenous suspension or solution of the drug in the chosen vehicle.

  • Weigh the mouse to calculate the correct dosage volume (typically not exceeding 10 mL/kg).[9]

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Gently restrain the mouse and hold its head to straighten the neck and esophagus.

  • Insert the gavage needle into the mouth, to one side, and gently advance it along the roof of the mouth into the esophagus. Do not force the needle.

  • Once the needle is at the predetermined depth, slowly administer the drug solution.

  • Smoothly withdraw the needle and return the mouse to its cage.

  • Observe the mouse for at least 15 minutes for any signs of distress.[10]

Tumor Volume Measurement and Monitoring

Materials:

  • Digital calipers

Procedure:

  • Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor using digital calipers.[11]

  • Record the measurements 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[6][12]

  • Simultaneously, weigh the mice to monitor for any drug-related toxicity.

Study Endpoint and Tissue Harvesting

Procedure:

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.

  • Euthanize the mice according to approved institutional protocols.

  • Excise the tumors and weigh them.

  • Tumor tissue can be preserved for further analysis (e.g., histology, western blotting, RNA sequencing) by flash-freezing in liquid nitrogen or fixing in formalin.

References

Application Notes and Protocols for Evaluating Microtubule Depolymerization Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to switch between phases of polymerization and depolymerization, a process termed dynamic instability, is crucial for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamic nature makes microtubules a prime target for therapeutic intervention, particularly in oncology.[1] Compounds that disrupt microtubule dynamics, either by stabilizing or destabilizing the polymer, can lead to mitotic arrest and subsequent apoptosis in cancer cells.[1][2]

These application notes provide detailed protocols for evaluating the microtubule depolymerization activity of test compounds using both in vitro and cell-based assays. The described methods allow for the quantitative assessment of a compound's effect on microtubule polymerization dynamics, providing valuable insights for drug discovery and development programs.

I. In Vitro Tubulin Polymerization Assays

In vitro tubulin polymerization assays are fundamental for directly assessing the effect of a compound on the assembly of purified tubulin into microtubules. These assays monitor the kinetics of microtubule formation, which typically follows a sigmoidal curve representing three phases: nucleation, growth, and steady-state equilibrium.[3] The impact of a test compound is determined by its effect on these polymerization kinetics.

A. Turbidity-Based Tubulin Polymerization Assay

This classic method relies on the principle that light is scattered by microtubules to an extent proportional to the concentration of the microtubule polymer.[3][4] An increase in turbidity, measured as an increase in absorbance, indicates microtubule polymerization.

  • Reagent Preparation:

    • Thaw purified tubulin (e.g., bovine brain tubulin, ≥99% pure), GTP stock solution, and polymerization buffer on ice.[5] Use the tubulin within one hour of thawing.[5]

    • Prepare a 10X stock solution of the test compound in an appropriate solvent (e.g., DMSO). Further dilute in polymerization buffer to the desired final concentrations. The final solvent concentration should be kept low (e.g., <1%) to avoid interfering with the assay.[1]

    • Prepare control compounds: a known microtubule destabilizer (e.g., nocodazole) and a stabilizer (e.g., paclitaxel).[3][5]

  • Assay Setup:

    • Pre-warm a 96-well half-area plate and a microplate spectrophotometer to 37°C.[3][5]

    • On ice, prepare the reaction mixture in microcentrifuge tubes. For a 100 µL final reaction volume, combine the polymerization buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[1][3]

    • Add the tubulin protein to the reaction mixture to achieve a final concentration of 3 mg/mL (approximately 30 µM).[3]

    • In the pre-warmed 96-well plate, add 10 µL of the 10X test compound, control compound, or vehicle control to the appropriate wells.[1]

  • Initiation and Data Acquisition:

    • Initiate the polymerization reaction by adding 90 µL of the tubulin-containing reaction mixture to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[1]

    • Immediately place the plate in the pre-warmed spectrophotometer.[1]

    • Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[1][5]

The effect of a test compound on tubulin polymerization can be quantified by analyzing the polymerization curve. Key parameters to determine include the maximum velocity (Vmax) of polymerization, the lag time before polymerization begins, and the final polymer mass at steady state.

ParameterDescriptionEffect of Depolymerizing AgentEffect of Stabilizing Agent
Vmax (OD/min) The maximum rate of polymerization, determined from the steepest slope of the curve.DecreaseIncrease
Lag Time (min) The time before a significant increase in absorbance is observed, representing the nucleation phase.Increase or No significant changeDecrease
Maximal Polymer Mass (OD) The absorbance at the steady-state plateau, proportional to the total amount of polymerized tubulin.DecreaseIncrease

Table 1: Summary of quantitative data from a turbidity-based tubulin polymerization assay.

B. Fluorescence-Based Tubulin Polymerization Assay

This method offers higher sensitivity than the turbidity assay and utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[2][6] A common reporter is 4′,6-diamidino-2-phenylindole (DAPI).[2]

  • Reagent Preparation:

    • Follow the reagent preparation steps as described for the turbidity-based assay.

    • Include the fluorescent reporter (e.g., DAPI at a final concentration of 6.3 µM) in the reaction mixture.[2]

  • Assay Setup:

    • Pre-warm a black 96-well plate and a fluorescence plate reader to 37°C.[1]

    • Set up the reactions on ice as described for the turbidity-based assay, including the fluorescent reporter in the tubulin-containing mixture.

  • Initiation and Data Acquisition:

    • Initiate the reaction by adding the tubulin/reporter mixture to the wells containing the test compounds.

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation / 460 nm emission for DAPI) every minute for 60-90 minutes.[1]

Similar to the turbidity assay, the data is plotted as fluorescence intensity versus time, and the same kinetic parameters are analyzed.

ParameterDescriptionEffect of Depolymerizing AgentEffect of Stabilizing Agent
Vmax (RFU/min) The maximum rate of polymerization, determined from the steepest slope of the fluorescence curve.DecreaseIncrease
Lag Time (min) The time before a significant increase in fluorescence is observed.Increase or No significant changeDecrease
Maximal Fluorescence (RFU) The fluorescence intensity at the steady-state plateau.DecreaseIncrease

Table 2: Summary of quantitative data from a fluorescence-based tubulin polymerization assay.

In_Vitro_Tubulin_Polymerization_Assay_Workflow cluster_prep Reagent Preparation (On Ice) cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis reagent_prep Prepare Reaction Mix: - Polymerization Buffer - GTP - Tubulin - Fluorescent Reporter (optional) add_compounds Add 10µL of 10X Compounds to pre-warmed 96-well plate compound_prep Prepare 10X Test Compounds, Controls, and Vehicle initiate_reaction Add 90µL of Reaction Mix to initiate polymerization add_compounds->initiate_reaction read_plate Measure Absorbance (340nm) or Fluorescence kinetically initiate_reaction->read_plate plot_data Plot Absorbance/Fluorescence vs. Time read_plate->plot_data analyze_params Determine: - Vmax - Lag Time - Max Polymer Mass plot_data->analyze_params

In Vitro Tubulin Polymerization Assay Workflow.

II. Cell-Based Microtubule Depolymerization Assays

Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on the microtubule network within intact cells. These assays often involve immunofluorescence microscopy to visualize changes in microtubule structure.[2][7]

A. Immunofluorescence Microscopy Assay

This method allows for the direct visualization and qualitative or quantitative assessment of microtubule depolymerization in cells treated with a test compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) onto glass coverslips or in a multi-well imaging plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound, a known depolymerizing agent (e.g., nocodazole), a stabilizing agent (e.g., paclitaxel), and a vehicle control for a specified duration (e.g., 30 minutes to 18 hours).[2][7]

  • Fixation and Permeabilization:

    • After treatment, fix the cells with 4% formaldehyde in a buffered solution for 30 minutes at room temperature.[2]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Permeabilize the cells with a detergent-containing buffer (e.g., 0.5% Triton X-100 in a microtubule-stabilizing buffer) for 10-20 minutes.[2][8]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% bovine serum albumin) for 30 minutes.

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature or overnight at 4°C.[7]

    • Wash the cells with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • (Optional) Counterstain the nuclei with a DNA dye like Hoechst 33258.[7]

    • Wash the cells and mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Qualitatively assess the microtubule network integrity. Depolymerization will be evident by a diffuse tubulin staining pattern and a loss of the filamentous network.

    • For quantitative analysis, use image analysis software to measure parameters such as the total fluorescence intensity of the tubulin network or the percentage of cells with a depolymerized microtubule phenotype.[2]

Treatment GroupObserved Microtubule PhenotypeQuantitative Measure (e.g., % of Resistant Microtubules)
Vehicle Control Intact, filamentous microtubule network100%
Test Compound (Depolymerizer) Diffuse tubulin staining, loss of filamentous networkDose-dependent decrease
Nocodazole (Positive Control) Complete or near-complete loss of microtubule networkSignificant decrease
Paclitaxel (Negative Control) Dense, bundled microtubule networkNo significant decrease

Table 3: Summary of data from a cell-based immunofluorescence assay for microtubule depolymerization.

Cellular_Microtubule_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Imaging and Analysis seed_cells Seed cells on coverslips or imaging plates treat_cells Treat with test compounds, controls, and vehicle seed_cells->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm primary_ab Incubate with primary anti-tubulin antibody fix_perm->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab acquire_images Acquire images with fluorescence microscope secondary_ab->acquire_images analyze_images Qualitative and/or quantitative image analysis acquire_images->analyze_images

Cell-Based Immunofluorescence Assay Workflow.

III. Advanced Techniques for Studying Microtubule Dynamics

For a more detailed investigation of microtubule depolymerization, advanced microscopy techniques can be employed.

A. Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the visualization of microtubule dynamics near the coverslip surface with high signal-to-noise ratio.[9][10] This technique is particularly useful for in vitro reconstitution assays where dynamic microtubules are observed in real-time.[9]

B. Spinning Disk Confocal Microscopy

Spinning disk confocal microscopy enables high-speed, high-resolution live-cell imaging of microtubule dynamics with reduced phototoxicity compared to traditional confocal microscopy.[11] This is often combined with the expression of fluorescently tagged microtubule-associated proteins, such as EB3, which specifically label growing microtubule plus-ends.[11]

IV. Signaling Pathways and Microtubule Depolymerization

The regulation of microtubule dynamics is intricately linked to various cellular signaling pathways. For instance, certain kinase inhibitors have been shown to possess unexpected microtubule stabilizing or destabilizing activities, suggesting off-target effects or crosstalk between signaling cascades and the cytoskeleton.[8][12] Investigating the impact of compounds on these pathways can provide a more comprehensive understanding of their mechanism of action.

Signaling_Pathway_Microtubule_Interaction cluster_signaling Cellular Signaling cluster_cytoskeleton Microtubule Dynamics ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade maps Microtubule-Associated Proteins (MAPs) kinase_cascade->maps Phosphorylation/ Dephosphorylation microtubule Microtubule Polymer maps->microtubule Regulate Stability tubulin_pool Free Tubulin Dimers tubulin_pool->microtubule Polymerization/ Depolymerization

Simplified diagram of signaling pathway interaction with microtubule dynamics.

Conclusion

The protocols outlined in these application notes provide a robust framework for the evaluation of microtubule depolymerization activity. The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery process. Combining in vitro and cell-based approaches will yield a comprehensive profile of a compound's effect on microtubule dynamics, facilitating the identification and characterization of novel therapeutic agents.

References

Application Notes and Protocols: Topoisomerase II Inhibitory Assay for Pyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II (Topo II) is a vital nuclear enzyme that modulates the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] This enzyme facilitates the passage of a double-stranded DNA segment through a transient break in another, a function essential for resolving DNA tangles and supercoils.[2][3] Due to its indispensable role in cell proliferation, Topo II is a well-established and important target for anticancer drug development.[1][4]

Pyridopyrimidines, a class of heterocyclic compounds, have emerged as promising scaffolds in the discovery of novel anticancer agents, with some derivatives exhibiting potent inhibitory effects on key cellular targets.[5][6] This document provides detailed protocols and application notes for evaluating the inhibitory activity of novel pyridopyrimidine compounds against human Topoisomerase II. The described assays are fundamental for identifying lead compounds and elucidating their mechanism of action, distinguishing between catalytic inhibitors and Topo II poisons.

Principle of Topoisomerase II Assays

The inhibitory activity of compounds against Topo II can be assessed through several in vitro assays that measure the enzyme's catalytic functions.

  • DNA Decatenation Assay : This is a highly specific assay for Topo II.[2] It utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[7] Active Topo II decatenates, or unlinks, these minicircles, allowing them to migrate into an agarose gel during electrophoresis.[8] Inhibitors of the enzyme's catalytic activity prevent this decatenation, causing the kDNA network to remain in the loading well.[3][7]

  • DNA Relaxation Assay : Topo II can relax supercoiled plasmid DNA.[2][9] In this assay, the supercoiled DNA substrate (fastest migrating form) is converted by the enzyme into relaxed topoisomers (slower migrating forms).[9][10] An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.

  • DNA Cleavage Assay : This assay is crucial for identifying "Topo II poisons." These compounds, like etoposide, stabilize the transient "cleavage complex" formed between Topo II and DNA.[11] This leads to an accumulation of linear DNA, which can be visualized on an agarose gel.[11][12] This assay helps differentiate poisons from catalytic inhibitors, which block the enzyme's activity without stabilizing the cleavage complex.[13]

Experimental Workflows and Signaling

The following diagrams illustrate the Topoisomerase II catalytic cycle, the general experimental workflow for assessing inhibition, and the logic for classifying inhibitors based on assay results.

TopoII_Catalytic_Cycle cluster_cycle Topo II Catalytic Cycle cluster_inhibition Inhibitor Action A 1. Enzyme Binds G-Segment DNA B 2. Binds T-Segment & ATP A->B C 3. G-Segment Cleavage B->C D 4. T-Segment Passage C->D E 5. G-Segment Religation D->E F 6. T-Segment Exit & ATP Hydrolysis E->F F->A Cat_Inhibitor Catalytic Inhibitor (e.g., Pyridopyrimidine) Cat_Inhibitor->A Blocks DNA Binding or ATP Binding Poison Topo II Poison (e.g., Etoposide) Poison->C Stabilizes Cleavage Complex

Caption: Topoisomerase II catalytic cycle and points of inhibition.

Experimental_Workflow arrow start Start: Prepare Reagents (Buffer, DNA, ATP, Enzyme) mix 1. Assemble Reaction Mix in Microfuge Tubes on Ice start->mix add_cpd 2. Add Pyridopyrimidine Compound (or DMSO control) mix->add_cpd add_enz 3. Add Topoisomerase II Enzyme (to all tubes except negative control) add_cpd->add_enz incubate 4. Incubate at 37°C (e.g., 30 minutes) add_enz->incubate stop 5. Terminate Reaction (add Stop Buffer/Dye, SDS, Proteinase K) incubate->stop gel 6. Agarose Gel Electrophoresis stop->gel visualize 7. Stain, Visualize, and Document Gel (e.g., Ethidium Bromide, UV Transilluminator) gel->visualize end End: Analyze Results (Quantify Inhibition, Determine IC50) visualize->end

Caption: General workflow for a Topo II inhibitory assay.

Caption: Logic for classifying Topoisomerase II inhibitors.

Detailed Experimental Protocols

Protocol 1: Topoisomerase II DNA Decatenation Assay

This assay is the gold standard for specifically measuring Topo II catalytic activity.

A. Materials and Reagents:

  • Human Topoisomerase II Enzyme: Store at -80°C.[14]

  • Kinetoplast DNA (kDNA): Substrate, e.g., from Crithidia fasciculata.[7]

  • 10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[7][8]

  • 10x ATP Solution: 10-20 mM ATP in sterile water.[8]

  • Enzyme Dilution Buffer: 50 mM Tris.HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol.[7]

  • Pyridopyrimidine Compounds: Stock solutions in 100% DMSO.

  • 5x Stop Buffer/Loading Dye: 5% Sarkosyl, 25% glycerol, 0.125% bromophenol blue.[8][15]

  • Agarose and 1x TAE or TBE buffer for gel electrophoresis.

  • Ethidium Bromide or other DNA stain.

B. Preliminary Step: Enzyme Titration Before screening compounds, determine the minimal amount of Topo II enzyme required for complete decatenation of kDNA.

  • Prepare a series of enzyme dilutions in Dilution Buffer.[7]

  • Set up standard reactions (final volume 20-30 µL) containing 1x Assay Buffer, 1x ATP, and ~200 ng kDNA.[1]

  • Add varying units (e.g., 0.5 to 5 units) of diluted enzyme to the reactions.[1]

  • Incubate, stop the reaction, and run on an agarose gel as described below.

  • The lowest enzyme concentration that results in the complete conversion of kDNA (in the well) to decatenated minicircles (migrating bands) is the concentration to use for the inhibition assay.[7]

C. Inhibition Assay Protocol:

  • On ice, prepare a master mix of 10x Assay Buffer, 10x ATP solution, kDNA, and sterile water for all reactions.[7] A typical 20 µL reaction would contain 2 µL of 10x buffer, 2 µL of 10x ATP, 200 ng kDNA, and water.[1]

  • Aliquot the master mix into pre-chilled 1.5 mL microcentrifuge tubes.

  • Add 1 µL of the pyridopyrimidine compound at various concentrations to the respective tubes.

  • Include necessary controls:

    • No Enzyme Control: Master mix + DMSO (shows position of kDNA substrate).

    • Enzyme Control: Master mix + DMSO + Enzyme (shows 100% activity).

    • Positive Inhibitor Control: Master mix + known inhibitor (e.g., Etoposide) + Enzyme.

  • Add the pre-determined amount of Topo II enzyme to all tubes except the "No Enzyme Control". Add the enzyme last.[8]

  • Mix gently and incubate at 37°C for 30 minutes.[1][7]

  • Terminate the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.[8]

  • Load the entire sample into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[12]

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours.[2]

  • Visualize the gel using a UV transilluminator and document the results.[1][2]

D. Interpretation:

  • Inhibition: A decrease in the intensity of decatenated DNA bands and an increase in kDNA retained in the well, compared to the enzyme control.

  • IC₅₀ Value: The concentration of the pyridopyrimidine compound that inhibits 50% of the decatenation activity. This can be quantified using densitometry software.[14]

Protocol 2: Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if the compound acts as a Topo II poison.

A. Materials and Reagents:

  • Same as the decatenation assay, but replace kDNA with supercoiled plasmid DNA (e.g., pBR322) at ~0.5 µg per reaction.[11]

  • 10% Sodium Dodecyl Sulfate (SDS) .[12]

  • Proteinase K (e.g., 20 mg/mL stock).[12]

B. Cleavage Assay Protocol:

  • Assemble reactions on ice as described for the decatenation assay, but using supercoiled plasmid DNA as the substrate.[11]

  • Add the pyridopyrimidine compound and controls. A known Topo II poison (e.g., etoposide) must be used as a positive control.[12]

  • Add Topo II enzyme (typically 2-6 units) and incubate at 37°C for 30 minutes.[12]

  • Stop the reaction and trap the cleavage complex by adding 2 µL of 10% SDS, followed by incubation at 37°C for 15 minutes.[12]

  • Add Proteinase K to a final concentration of 50 µg/mL to digest the enzyme. Incubate at 37°C for another 15-30 minutes.[11][12]

  • Add loading dye and run the samples on a 1% agarose gel.

  • Stain and visualize the DNA.

C. Interpretation:

  • No Cleavage (Catalytic Inhibitor): The compound inhibits the relaxation of supercoiled DNA without producing a linear DNA band.

  • Cleavage Induced (Topo II Poison): The compound causes an increase in the amount of linear plasmid DNA compared to the enzyme-only control. The supercoiled DNA band will decrease, and a distinct band corresponding to linear DNA will appear.

Data Presentation: Inhibitory Activity

Quantitative data from inhibition assays should be summarized to compare the potency of different compounds. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.

Compound ClassSpecific CompoundTargetAssay TypeIC₅₀ (µM)Reference
ThiazolopyrimidineCompound 3dTopoisomerase IIDecatenation2.89[4]
Reference DrugDoxorubicinTopoisomerase IIDecatenation2.67[4]
CyanopyridoneCompound 5eVEGFR-2 / HER-2Cytotoxicity1.39[6]
CyanopyridoneCompound 5aVEGFR-2 / HER-2Cytotoxicity1.77[6]
Reference DrugEtoposideTopoisomerase IIVaries< 1.0[16]

Note: IC₅₀ values for compounds 5a and 5e are for cytotoxicity against the MCF-7 cell line, not direct Topoisomerase II inhibition, but are included to show the potency of related scaffolds.[6]

Application Notes and Troubleshooting

  • Compound Solubility: Pyridopyrimidine compounds are often dissolved in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit enzyme activity. Always run a solvent control (enzyme + DMSO) to account for any effects of the solvent.[1]

  • Enzyme Quality: Use high-quality, purified Topoisomerase II with high specific activity, especially for cleavage assays, which may require more enzyme than relaxation or decatenation assays.[11]

  • Nuclease Contamination: If smearing is observed on the gel, it may indicate nuclease contamination in the enzyme preparation. Nuclease activity is ATP-independent, which can help differentiate it from Topo II activity.[15]

  • Data Quantification: For accurate IC₅₀ determination, scan the gel images and use densitometry software to quantify the intensity of the substrate and product bands. Plot the percentage of inhibition against the logarithm of the compound concentration.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core?

A common and effective strategy involves a multi-step synthesis starting from a piperidin-4-one derivative. This typically includes the construction of a fused pyrimidine ring onto the piperidine scaffold. One approach is the Gewald reaction, followed by cyclization with a suitable reagent like formamidine acetate to form the pyrimidine ring.[1]

Q2: What are the typical starting materials for this synthesis?

Key starting materials often include a protected or substituted piperidin-4-one, a source for the pyrimidine ring such as guanidine or formamidine, and various reagents for cyclization and functional group manipulations.

Q3: What are some of the major challenges and side reactions encountered during the synthesis?

Common challenges include low yields, incomplete cyclization of intermediates, and the formation of side products.[2] Potential side reactions can include oxidation of the tetrahydropyridine ring, formation of dimeric species, and hydrolysis of functional groups under harsh reaction conditions.

Q4: What purification techniques are most effective for the final compound and intermediates?

Purification of the final product and intermediates is typically achieved through column chromatography on silica gel.[3] Depending on the polarity and stability of the compounds, other techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC) may also be employed.

Q5: How can I improve the yield of the cyclization step to form the pyrimidine ring?

Optimizing the reaction conditions is crucial for improving the yield of the cyclization step. This includes adjusting the temperature, reaction time, choice of solvent, and the stoichiometry of the reagents. For instance, the cyclization using formamidine acetate in DMF is often carried out at elevated temperatures (e.g., 100 °C) for an extended period (e.g., 16 hours) to ensure complete reaction.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low to No Product Formation - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Check the quality and purity of starting materials and reagents.- Optimize the reaction temperature. Some cyclization steps require heating to proceed efficiently.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Presence of Multiple Spots on TLC (Impure Product) - Incomplete reaction.- Formation of side products (e.g., oxidized byproducts, dimers).- Degradation of the product.- Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Optimize the work-up procedure to minimize product degradation. Purify the crude product using column chromatography with an appropriate solvent system.
Difficulty in Isolating the Product - High polarity of the compound, leading to strong adsorption on silica gel.- Product is highly soluble in the work-up solvents.- For highly polar compounds, consider using a more polar eluent system or reverse-phase chromatography.- During work-up, carefully select extraction solvents to minimize product loss. Back-extraction of the aqueous layer may be necessary.
Incomplete Cyclization - Steric hindrance from bulky substituents.- Insufficient activation of the reacting groups.- Use a stronger cyclization agent or a catalyst to facilitate the reaction.- Increase the reaction temperature and time.- Consider a different synthetic route that may be less sensitive to steric effects.

Experimental Protocols

General Protocol for the Synthesis of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Core

This protocol is a generalized procedure based on common synthetic routes for related structures and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of a 2-amino-3-cyanotetrahydropyridine derivative (Gewald Reaction)

  • To a solution of a protected piperidin-4-one (1 equivalent) in ethanol, add ethyl cyanoacetate (1 equivalent) and elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol to afford the 2-amino-3-cyanotetrahydropyridine derivative.

Step 2: Cyclization to form the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

  • Dissolve the 2-amino-3-cyanotetrahydropyridine derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add an excess of formamidine acetate (e.g., 8 equivalents).[1]

  • Heat the reaction mixture to 100 °C and stir for 16 hours.[1]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one derivative.

Step 3: Conversion to 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • To the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one derivative (1 equivalent), add phosphorus oxychloride (POCl₃) as both reagent and solvent.

  • Add a catalytic amount of a base like pyridine or DBU.

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro derivative.

Step 4: Amination to this compound

Note: A direct protocol for the 2-amino substitution was not found in the initial search. The following is a general approach for amination of a related 4-chloro position, which may be adaptable.

  • Dissolve the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in a suitable solvent like ethanol or isopropanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide.

  • Heat the reaction in a sealed tube at an elevated temperature (e.g., 80-120 °C) for several hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-amino product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrimidine Ring Formation

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-3-ethoxycarbonyl-tetrahydropyridine derivativeFormamidine acetateDMF10016~80[1]
2,6-diaminopyrimidin-4-ol and aryl aldehydesMalononitrileEthanolReflux--[4]
6-aminouracilDimethyl acetylenedicarboxylateProtic media---[5]

Table 2: Solvents and Bases for Different Synthetic Steps

StepCommon SolventsCommon Bases
Gewald ReactionEthanol, DMFMorpholine, Triethylamine
Pyrimidine CyclizationDMF, Ethanol-
ChlorinationPOCl₃ (reagent and solvent), Toluene, XylenePyridine, DBU
AminationEthanol, Isopropanol, DioxaneAmmonia, Triethylamine

Visualizations

experimental_workflow start Piperidin-4-one Derivative step1 Gewald Reaction (Ethyl Cyanoacetate, Sulfur, Base) start->step1 intermediate1 2-Amino-3-cyano- tetrahydropyridine step1->intermediate1 step2 Pyrimidine Ring Formation (Formamidine Acetate) intermediate1->step2 intermediate2 Tetrahydropyrido[4,3-d]pyrimidin-4-one step2->intermediate2 step3 Chlorination (POCl3) intermediate2->step3 intermediate3 4-Chloro-tetrahydropyrido[4,3-d]pyrimidine step3->intermediate3 step4 Amination (Ammonia Source) intermediate3->step4 product This compound step4->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield Observed cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Purification Loss low_yield->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution2a Inert Atmosphere cause2->solution2a solution2b Optimize Stoichiometry cause2->solution2b solution3a Optimize Chromatography cause3->solution3a solution3b Alternative Purification cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with Tetrahydropyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of tetrahydropyridopyrimidine derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor aqueous solubility for tetrahydropyridopyrimidine derivatives?

A1: The poor solubility of tetrahydropyridopyrimidine derivatives, like many small molecules developed in drug discovery, often stems from their physicochemical properties. Key factors include:

  • High Lipophilicity: These molecules can have a high logP (a measure of lipophilicity), meaning they prefer non-polar environments over aqueous buffers[1].

  • Crystal Lattice Energy: A stable, highly ordered crystalline structure requires significant energy to break apart and dissolve[1].

  • Poor Solvation: The molecular structure may not interact favorably with water molecules, which hinders the dissolution process[1].

  • pH-Dependent Solubility: As many of these derivatives are ionizable compounds, their solubility can be highly dependent on the pH of the buffer[1][]. The molecule may precipitate if the pH is not optimal for its ionized state.

Q2: I'm observing precipitation when I dilute my concentrated DMSO stock into my aqueous buffer. What is happening and how can I prevent it?

A2: This common issue is known as "precipitation upon dilution"[1]. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve non-polar compounds at high concentrations[1][3]. When this stock solution is introduced into an aqueous buffer, the compound's local concentration can momentarily exceed its solubility limit in the new, predominantly aqueous environment, causing it to crash out of solution[1].

To prevent this:

  • Make initial serial dilutions in DMSO to lower the compound's concentration before the final dilution step.

  • Add the diluted DMSO stock to your buffer slowly while vortexing or stirring to ensure rapid mixing.

  • Ensure the final concentration of DMSO in your assay is low, typically between 0.1% and 1%, as most cells can tolerate this range. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q3: Does the solid form of my compound (e.g., crystalline vs. amorphous) affect its solubility?

A3: Yes, absolutely. The solid-state properties of a compound are critical to its solubility[4]. Amorphous forms of a drug are generally more soluble and have faster dissolution rates than their stable crystalline counterparts because they lack a structured crystal lattice, which requires less energy to overcome[4][5]. Different crystalline forms, known as polymorphs, can also exhibit different solubilities[6].

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic Solubility is the maximum concentration a compound can reach when added from a concentrated organic stock solution (like DMSO) to an aqueous buffer, before it precipitates out over a shorter time frame. It is often measured in high-throughput screening[7]. This measurement is relevant for most in vitro assays where a compound is introduced from a DMSO stock[8][9].

  • Thermodynamic Solubility is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after it has been in contact with the solid compound for an extended period (e.g., 24-48 hours) until equilibrium is reached[8][10]. This value is crucial for understanding a compound's behavior in later-stage development, such as formulation for in vivo studies[9].

For initial experiments and troubleshooting in vitro assays, measuring kinetic solubility is typically more relevant and practical.

Troubleshooting Workflow for Solubility Issues

Before diving into specific techniques, it's helpful to follow a logical workflow to diagnose and solve solubility problems. The following diagram outlines a systematic approach.

G start Start: Compound Precipitates in Aqueous Buffer check_stock Is the DMSO stock clear? Has it been stored correctly? start->check_stock remake_stock Prepare fresh stock solution in anhydrous DMSO. check_stock->remake_stock No assess_sol Perform Basic Solubility Assessment check_stock->assess_sol Yes remake_stock->assess_sol is_ionizable Is the compound ionizable (acidic/basic)? assess_sol->is_ionizable try_ph Strategy 1: pH Adjustment is_ionizable->try_ph Yes try_cosolvent Strategy 2: Use of Co-solvents is_ionizable->try_cosolvent No try_ph->try_cosolvent If insufficient end_node Problem Solved: Compound is Soluble try_ph->end_node try_cyclodextrin Strategy 3: Use of Cyclodextrins try_cosolvent->try_cyclodextrin If insufficient try_cosolvent->end_node try_surfactant Strategy 4: Use of Surfactants try_cyclodextrin->try_surfactant If insufficient try_cyclodextrin->end_node combine Consider combining strategies if necessary (e.g., pH + Co-solvent) try_surfactant->combine try_surfactant->end_node combine->end_node

Caption: A decision tree for troubleshooting solubility issues.

In-Depth Troubleshooting Guides & Protocols

Strategy 1: pH Adjustment

Principle: For ionizable compounds, solubility is highly dependent on pH. Weakly acidic compounds are more soluble at higher pH (above their pKa), where they are deprotonated and negatively charged. Weakly basic compounds are more soluble at lower pH (below their pKa), where they are protonated and positively charged[][11]. By adjusting the buffer pH, you can significantly increase the solubility of your tetrahydropyridopyrimidine derivative if it has ionizable functional groups[][12].

When to Use: This is one of the simplest and most effective first-line strategies for ionizable compounds[]. It is particularly useful when the experimental conditions can tolerate a change in buffer pH without affecting the biological assay.

  • Q: My compound is still precipitating after adjusting the pH. What's next?

    • A: The required pH for solubilization might be outside the stable range for your protein or assay. Also, ensure your buffer has sufficient buffering capacity to maintain the target pH after adding the compound. If solubility is still low, consider combining pH adjustment with a co-solvent[].

  • Q: How do I know if my compound is acidic or basic?

    • A: This can often be predicted from the chemical structure (e.g., presence of carboxylic acids or amines). If unsure, you can experimentally determine a pH-solubility profile by measuring solubility across a range of pH values.

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[10].

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtering the supernatant through a 0.22 µm filter. Be aware that filtration may lead to underestimation of solubility due to compound adsorption to the filter material[9].

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy[8].

  • Plot the measured solubility against the pH of each buffer to generate the pH-solubility profile.

Strategy 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the polarity of the solvent system[5][13]. This makes the environment more favorable for lipophilic molecules, thereby increasing their solubility[12][14]. Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute[5][13].

When to Use: This method is highly effective for non-polar or hydrophobic drugs[15]. It is widely used in preclinical studies and in vitro assays. However, the concentration of the co-solvent must be carefully controlled, as high concentrations can be toxic to cells or may interfere with protein function.

Co-solventTypical Concentration Range for Cell-Based AssaysNotes
Ethanol 0.1% - 1%Can cause protein denaturation at higher concentrations.
Propylene Glycol (PG) 0.1% - 5%Generally well-tolerated. Used in many pharmaceutical formulations[16].
Polyethylene Glycol 400 (PEG 400) 0.1% - 5%A common, low-toxicity co-solvent[][16].
Glycerin 0.1% - 10%Low toxicity, but can increase viscosity of the medium.
  • Q: The co-solvent is affecting my experimental results. What can I do?

    • A: First, ensure you have a proper vehicle control (buffer + co-solvent) to measure the baseline effect. If the effect is unacceptable, try reducing the co-solvent concentration or testing a different, less disruptive co-solvent from the table above.

  • Q: My compound precipitates even with a co-solvent.

    • A: The required co-solvent concentration may be too high for your system. You could try a different co-solvent that might have a greater solubilizing capacity for your specific compound[17]. Alternatively, this is a good time to consider other strategies like using cyclodextrins or surfactants.

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in Propylene Glycol).

  • Perform an intermediate dilution of this stock solution in the same co-solvent or in your aqueous buffer.

  • Add a small volume of the diluted stock to your final aqueous buffer to reach the desired working concentration. Ensure the final co-solvent concentration does not exceed the tolerated limit for your assay.

  • Vortex immediately after addition to ensure rapid and complete mixing. Visually inspect for any signs of precipitation.

Strategy 3: Use of Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity[][19]. They can encapsulate poorly soluble, lipophilic molecules within this cavity, forming a water-soluble "inclusion complex"[6][][20]. This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility[19].

When to Use: This is an excellent method for increasing the solubility of hydrophobic compounds, particularly for BCS Class II and IV molecules[]. It is often used when co-solvents are not viable due to toxicity or interference. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high solubility and safety profile[21].

Cyclodextrin DerivativeCavity Size (Å)Common Applications
α-Cyclodextrin 4.7 - 5.3Complexing small molecules or straight-chain alkyl groups.
β-Cyclodextrin 6.0 - 6.5Suitable for molecules the size of a benzene or naphthalene ring[19].
γ-Cyclodextrin 7.5 - 8.3For larger molecules like steroids and macrocycles.
HP-β-CD 6.0 - 6.5High aqueous solubility, widely used in parenteral formulations[21].
SBE-β-CD 6.0 - 6.5High aqueous solubility, often used to solubilize basic drugs.
  • Q: How do I choose the right cyclodextrin?

    • A: The choice depends on the size and shape of your tetrahydropyridopyrimidine derivative. β-cyclodextrins and their derivatives (like HP-β-CD) are the most common choice for small molecule drugs[22].

  • Q: Can the cyclodextrin affect my assay?

    • A: Yes, at high concentrations, cyclodextrins can extract cholesterol from cell membranes. It is crucial to determine the highest non-toxic concentration in your system and always include a control with just the cyclodextrin in buffer.

  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v).

  • Add an excess of your solid compound to the HP-β-CD solution.

  • Mix thoroughly by sonicating or shaking the mixture for several hours (or overnight) at a controlled temperature to facilitate complex formation.

  • Remove undissolved compound by centrifugation and filtration of the supernatant.

  • Determine the compound concentration in the clear filtrate to find the solubility enhancement. This stock solution can then be diluted in the buffer for your experiments.

Strategy 4: Use of Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into structures called micelles[23][24]. Micelles have a hydrophobic core and a hydrophilic shell[25][26]. Poorly soluble compounds can partition into the hydrophobic core of these micelles, a process known as micellar solubilization, which dramatically increases their apparent solubility in the aqueous solution[24][25][27].

When to Use: Surfactants are powerful solubilizing agents. Non-ionic surfactants like Tween® 80 (polysorbate 80) and Solutol® HS-15 are commonly used in drug formulations due to their lower toxicity compared to ionic surfactants[14]. This method is useful when other approaches fail to provide sufficient solubility.

  • Q: The surfactant is lysing my cells or denaturing my protein.

    • A: This is a common problem. Ensure you are using the surfactant at a concentration slightly above its CMC but well below concentrations known to cause toxicity. Test a range of concentrations to find the optimal balance between solubility and biocompatibility. Non-ionic surfactants are generally less harsh than ionic ones (like SDS)[24].

  • Q: My results are inconsistent.

    • A: Ensure the buffer temperature is kept constant, as temperature can affect the CMC and the size of the micelles[25]. Also, confirm that your surfactant concentration is consistently above the CMC.

Biological Context: Signaling Pathway for Tetrahydropyridopyrimidine KRAS Inhibitors

Some tetrahydropyridopyrimidine derivatives have been identified as irreversible covalent inhibitors of KRAS-G12C, a common oncogenic mutation[28][29]. Understanding the pathway they inhibit is crucial for experimental design. These inhibitors lock KRAS in an inactive, GDP-bound state, preventing downstream signaling through pathways like the MAPK cascade, which is critical for cell proliferation[28][29][30].

G cluster_membrane Cell Membrane EGFR Growth Factor Receptor (e.g., EGFR) KRAS_inactive KRAS-GDP (Inactive) EGFR->KRAS_inactive Activates GEFs KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GTP loading RAF RAF KRAS_active->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression Cell Proliferation Survival ERK->Proliferation Regulates Inhibitor Tetrahydropyridopyrimidine Derivative (Inhibitor) Inhibitor->KRAS_active Covalently binds G12C Locks in inactive state

Caption: Simplified RAS/MAPK signaling pathway inhibited by KRAS-G12C inhibitors.

References

Technical Support Center: Troubleshooting Off-Target Effects of Tetrahydropyridopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing kinase inhibitors based on the tetrahydropyridopyrimidine scaffold. This guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to help identify, understand, and mitigate potential off-target effects during your experiments.

Troubleshooting Guide: Unexpected Experimental Outcomes

When experimental results deviate from the expected on-target effects of your tetrahydropyridopyrimidine kinase inhibitor, it is crucial to consider the possibility of off-target activity. This guide provides a systematic approach to troubleshooting these situations.

Common Issues and Recommended Actions

Observed Problem Potential Cause Recommended Troubleshooting Steps
Unexpected Phenotype or Toxicity The inhibitor is affecting an off-target kinase that is critical for cell survival or the observed phenotype.1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to its intended target in your cellular model.[1] 2. Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 for the primary target. Off-target effects often occur at higher concentrations.[1][2] 3. Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor for the same target with a distinct chemical scaffold. If the phenotype is not replicated, it suggests an off-target effect of the original compound.[1][2] 4. Rescue Experiment: If possible, express a drug-resistant mutant of the primary target kinase. If the phenotype persists, it is likely due to an off-target effect.[2]
Discrepancy Between Biochemical and Cell-Based Assay Potency Differences in ATP concentration between assays, cell permeability issues, or the presence of efflux pumps can alter inhibitor potency in cells.1. Evaluate ATP Competition: Be aware that biochemical assays often use lower ATP concentrations than what is present in cells, which can make inhibitors appear more potent.[3] 2. Assess Cell Permeability: Utilize methods to quantify the intracellular concentration of your inhibitor. 3. Check for Efflux Pump Activity: Use efflux pump inhibitors to determine if your compound is being actively removed from the cells.[3]
Inconsistent Results Across Different Cell Lines The expression levels of the primary target and potential off-targets can vary significantly between cell lines.1. Characterize Target and Off-Target Expression: Perform western blotting or qPCR to quantify the protein or mRNA levels of the intended target and suspected off-target kinases in your cell lines. 2. Consult Cell Line Databases: Use resources like the Cancer Cell Line Encyclopedia (CCLE) to check for known expression patterns of relevant kinases.

Representative Off-Target Profile Data

While the specific off-target profile for every tetrahydropyridopyrimidine inhibitor is unique, the following table provides a representative example of kinome profiling data. This illustrates how the selectivity of a hypothetical inhibitor targeting KRAS-G12C might be presented. A lower IC50 value indicates higher potency.

Kinase Target Representative IC50 (nM) Kinase Family Potential Implication of Off-Target Inhibition
KRAS-G12C 10 Small GTPase Primary Target
EGFR>1000Receptor Tyrosine KinaseLow potential for skin toxicities at therapeutic doses.
SRC500Non-receptor Tyrosine KinasePotential for effects on cell adhesion, growth, and migration.
LCK800Non-receptor Tyrosine KinasePossible impact on T-cell signaling.
ROCK11200Serine/Threonine KinaseLow potential for effects on cell shape and motility.
p38α>2000Serine/Threonine KinaseLow potential for impacting inflammatory responses.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors?

A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to unexpected experimental results, cellular toxicity, and misinterpretation of the inhibitor's biological role.[1]

Q2: My tetrahydropyridopyrimidine inhibitor is reported to be highly selective, yet I'm observing unexpected phenotypes. What could be the reason?

A2: Even highly selective inhibitors can engage off-targets at concentrations used in cell-based assays, which are often higher than the biochemical IC50. It is also possible that the unexpected phenotype is a result of inhibiting the intended target, but this target has previously unknown functions in your experimental system. It is crucial to perform the recommended troubleshooting steps, such as a dose-response analysis and using a structurally unrelated inhibitor, to differentiate between on-target and off-target effects.[1][2]

Q3: How can I proactively identify potential off-target effects of my inhibitor?

A3: The most direct method is to perform a comprehensive kinome profiling screen where your inhibitor is tested against a large panel of purified kinases.[2] Additionally, chemical proteomics approaches can identify protein interactions in an unbiased manner within a cellular context.

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology. For instance, a multi-kinase inhibitor might be more effective in treating certain cancers by simultaneously blocking multiple signaling pathways that contribute to tumor growth and survival.

Experimental Protocols and Visualizations

Experimental Workflow for Investigating Off-Target Effects

The following diagram outlines a logical workflow for troubleshooting unexpected experimental outcomes that may be due to off-target effects.

Troubleshooting_Workflow A Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement (e.g., CETSA, Western Blot) A->B C Step 2: Perform Dose-Response Analysis B->C D Step 3: Use Structurally Unrelated Inhibitor C->D E Step 4: Conduct Rescue Experiment (Drug-Resistant Mutant) D->E F Conclusion: Likely On-Target Effect E->F Phenotype Reversed G Conclusion: Likely Off-Target Effect E->G Phenotype Persists H Step 5: Identify Off-Target(s) (Kinome Profiling, Proteomics) G->H

Caption: A stepwise workflow for troubleshooting suspected off-target effects.

Key Signaling Pathways

Understanding the signaling pathways of both the intended target and potential off-targets is crucial for interpreting experimental results.

On-Target Pathway: KRAS-G12C Signaling

Tetrahydropyridopyrimidine inhibitors have been developed to target the KRAS-G12C mutation, which is a key driver in several cancers. These inhibitors lock KRAS in an inactive state, thereby blocking downstream signaling through the MAPK pathway.[1][4]

KRAS_Pathway cluster_membrane Cell Membrane RTK RTK KRAS_G12C KRAS-G12C (Active) RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->KRAS_G12C

Caption: The KRAS-G12C signaling pathway and the inhibitory action of a targeted inhibitor.

Potential Off-Target Pathway: EGFR Signaling

Due to the conserved nature of the ATP-binding pocket, an inhibitor designed for one kinase may inadvertently inhibit another, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR_Pathway cluster_membrane_egfr Cell Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor_Off Off-Target Inhibition Inhibitor_Off->EGFR

References

Technical Support Center: Optimizing Cell Permeability of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the cell permeability of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine analogs.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it critical for my this compound analogs?

A1: Cell permeability is the ability of a compound to pass through a cell membrane to reach its intracellular target. For orally administered drugs, this includes crossing the intestinal epithelium to enter systemic circulation.[1][2] Poor permeability is a major reason for the failure of drug candidates, as it leads to low bioavailability and reduced efficacy, regardless of how potent the compound is in biochemical assays.[2][3]

Q2: What are the primary mechanisms by which small molecules like my analogs cross the cell membrane?

A2: Small molecules utilize several mechanisms to cross the cell membrane:

  • Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration. This is the most common route for many drug molecules and is heavily influenced by physicochemical properties like lipophilicity, size, and charge.[4][5]

  • Facilitated Diffusion: The molecule is helped across the membrane by a transporter protein, but still moves down its concentration gradient.[4]

  • Active Transport: A transporter protein uses energy (e.g., ATP) to move the molecule across the membrane, often against its concentration gradient. This can either facilitate uptake into the cell or be a mechanism of efflux, where the compound is actively pumped out.[6][7]

Q3: Which in vitro assays are most common for assessing the permeability of new chemical entities?

A3: The most common and well-established in vitro permeability assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.[3]

  • Caco-2 Cell Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[6][7][8] It can measure both passive diffusion and active transport.

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. MDCK cells can be transfected to overexpress specific uptake or efflux transporters (e.g., P-gp, BCRP), making them valuable for studying transporter interactions.[2][7]

Q4: What are the key physicochemical properties that influence the passive permeability of my analogs?

A4: The passive permeability of small molecules is primarily governed by a set of interrelated physicochemical properties. Key factors include:

  • Lipophilicity (logP/logD): A measure of how well a compound dissolves in a lipid (fat-like) environment versus an aqueous one. Higher lipophilicity generally improves membrane partitioning, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Polar Surface Area (PSA): The surface sum over all polar atoms in a molecule. High PSA (>140 Ų) is often associated with poor membrane permeability due to the energetic penalty of dehydrating polar groups to enter the lipid core of the membrane.[3][9]

  • Molecular Weight (MW): Smaller molecules (<500 Da) tend to diffuse more easily across cell membranes.[4]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (>5) and acceptors (>10) can reduce permeability by increasing the molecule's polarity.[3][4]

  • Charge/Ionization (pKa): Charged molecules do not readily cross the lipid bilayer via passive diffusion.[9] The fraction of the molecule that is in a neutral state at physiological pH is often more permeable.

Troubleshooting Guide

Issue 1: My analog shows high potency in an enzymatic assay but has low activity in a cell-based assay.

  • Question: Why is there a significant drop-off in activity between my biochemical and cellular assays?

  • Answer: A large discrepancy between biochemical potency and cellular efficacy often points directly to poor cell permeability.[3] The compound may not be reaching its intracellular target in sufficient concentrations. Other potential causes include compound instability in the cell culture medium, rapid metabolism by the cells, or the compound being a substrate for active efflux pumps.[3]

  • Troubleshooting Steps:

    • Confirm Compound Stability: First, verify the stability of your analog in the assay buffer and cell culture medium at 37°C.

    • Run a Permeability Assay: Perform a standard permeability assay (PAMPA or Caco-2) to directly measure its ability to cross a membrane.

    • Assess for Efflux: If permeability is low in a Caco-2 assay, the compound may be a substrate for an efflux transporter like P-glycoprotein (P-gp). An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.[3]

    • Test with Efflux Inhibitors: Co-administer your analog with a known P-gp inhibitor (e.g., verapamil or valspodar) in the cellular activity assay.[3][6] A significant increase in potency suggests that efflux is the primary issue.

Issue 2: My analog shows low apparent permeability (Papp) in the PAMPA assay.

  • Question: My compound is failing the initial PAMPA screen. What does this mean and what can I do?

  • Answer: A low Papp value in the PAMPA assay indicates poor passive diffusion.[3] This is likely due to unfavorable physicochemical properties such as high polarity (high PSA), low lipophilicity (low logP), or a large molecular size.

  • Troubleshooting Steps:

    • Review Physicochemical Properties: Analyze the calculated properties (logP, PSA, MW, H-bond donors/acceptors) of your analog. Compare them to established guidelines for oral bioavailability, such as Lipinski's Rule of 5.[4]

    • Check for Aggregation: Poor aqueous solubility can lead to compound aggregation and artificially low permeability readings. Try decreasing the compound concentration in the donor well or increasing the percentage of a co-solvent like DMSO (ensure it does not damage the membrane).[3]

    • Structural Modification (Structure-Permeability Relationship - SPR):

      • Reduce Polarity: Can you replace polar groups (e.g., -OH, -COOH, -NH2) with less polar moieties or mask them through strategies like esterification to create a pro-drug?[5]

      • Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl groups) to increase the logP. Be mindful that excessive lipophilicity can negatively impact solubility.

      • Intramolecular Hydrogen Bonding: Introduce structural changes that encourage the formation of intramolecular hydrogen bonds. This can shield polar groups, effectively reducing the molecule's dynamic PSA and improving permeability.[9]

Issue 3: My analog has good PAMPA permeability but low Caco-2 permeability.

  • Question: Why does my compound pass the artificial membrane assay but fail in a cell-based model?

  • Answer: This is a classic signature of active efflux.[3] The compound has the intrinsic physicochemical properties to diffuse across a lipid membrane (as shown by PAMPA), but it is being actively pumped out of the Caco-2 cells by transporters like P-gp or BCRP.

  • Troubleshooting Steps:

    • Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. Calculate the efflux ratio (ER = Papp(B->A) / Papp(A->B)). An ER > 2 confirms active efflux.[6][7]

    • Identify the Transporter: Use specific inhibitors for common efflux pumps (e.g., verapamil for P-gp, Ko143 for BCRP) in the Caco-2 assay. A reduction in the efflux ratio in the presence of an inhibitor can identify the responsible transporter.

    • Structural Modification (Structure-Efflux Relationship - SER): Modify the analog's structure to reduce its recognition by the efflux transporter. This can involve altering charge distribution, removing hydrogen bond acceptors, or changing the overall shape of the molecule. This is a challenging optimization process that often requires iterative design, synthesis, and testing.

Data Presentation: Physicochemical Properties and Permeability

Table 1: Key Physicochemical Properties Influencing Cell Permeability

PropertyGuideline for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more readily across the lipid bilayer.[4]
Lipophilicity (cLogP) 1 - 3Balances aqueous solubility with membrane partitioning. Too low is too polar; too high can cause poor solubility.
Polar Surface Area (PSA) < 90 ŲLower PSA reduces the desolvation energy penalty required to enter the membrane.[3]
H-Bond Donors ≤ 5Fewer donors reduce polarity and improve membrane crossing.[4]
H-Bond Acceptors ≤ 10Fewer acceptors reduce polarity.[4]
Rotatable Bonds ≤ 10Increased conformational rigidity can lower the energetic cost of membrane transit.
Aqueous Solubility > 50 µMEnsures the compound is dissolved at the concentrations needed for absorption and assays.

Table 2: Illustrative Structure-Permeability Relationship (SPR) for Hypothetical Analogs (Note: Data is for illustrative purposes to demonstrate optimization principles.)

Compound IDR-Group at Position XcLogPPSA (Ų)Papp (Caco-2) (10⁻⁶ cm/s)Efflux RatioAnalysis
Parent-01 -H2.1850.81.2Low permeability, likely due to borderline PSA. Low efflux.
Analog-02 -COOH1.5122< 0.11.0Very low permeability. Carboxylic acid adds charge and high PSA.
Analog-03 -COOCH₃ (Prodrug of 02)2.5952.51.1Improved permeability by masking the charged acid group, reducing PSA.
Analog-04 -CH₂CH₂OH1.81050.55.8Low permeability and high efflux. The hydroxyl group may be a recognition point for P-gp.
Analog-05 -CF₃3.5858.11.5Good permeability. Increased lipophilicity and no added H-bonding groups. Low efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving an artificial lipid membrane on the filter.

  • Donor Solution: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-100 µM. This is the donor solution.

  • Assay Setup: The filter plate (apical side) is placed into a 96-well acceptor plate containing fresh buffer. The donor solution containing the test compound is added to the wells of the filter plate.

  • Incubation: The entire plate assembly is covered and incubated at room temperature for 4-16 hours with gentle shaking. During this time, the compound diffuses from the donor well, through the lipid membrane, into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Bidirectional Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days until they form a differentiated, polarized monolayer with well-established tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Assay Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used. The apical (A) side buffer is adjusted to pH 6.5 and the basolateral (B) side to pH 7.4 to mimic physiological conditions.

  • A -> B Permeability: The test compound is added to the apical (A) chamber. At specific time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) chamber. The removed volume is replaced with fresh buffer.

  • B -> A Permeability: In a separate set of wells, the test compound is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber over time.

  • Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.

  • Calculation: The Papp is calculated for both directions (A->B and B->A) based on the rate of appearance of the compound in the receiver chamber over time. The efflux ratio is then calculated as Papp(B->A) / Papp(A->B).

Visualizations: Workflows and Logic Diagrams

G Workflow for Permeability Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Optimization Start New Analog Synthesized Biochem Biochemical Assay (e.g., Kinase Inhibition) Start->Biochem Cellular Cellular Activity Assay Biochem->Cellular Potent? PAMPA PAMPA Assay (Passive Permeability) Cellular->PAMPA Low cellular activity? Caco2 Bidirectional Caco-2 Assay PAMPA->Caco2 Good PAMPA Permeability? Redesign Structural Modification (SPR/SER Guided) PAMPA->Redesign Poor PAMPA Permeability Efflux_Inhib Caco-2 Assay with Efflux Inhibitors Caco2->Efflux_Inhib High Efflux Ratio (>2)? Solubility Aqueous Solubility Assay Caco2->Solubility Low Permeability & Low Efflux? End Candidate for In Vivo PK Studies Caco2->End Good Permeability & Low Efflux Efflux_Inhib->Redesign Efflux Confirmed Solubility->Redesign Poor Solubility? Redesign->Start Synthesize New Analogs G Decision Tree for Troubleshooting Low Permeability Start Low Permeability Observed in Caco-2 Assay PAMPA_Check Was PAMPA Permeability High? Start->PAMPA_Check Efflux_Ratio Is Efflux Ratio (B>A / A>B) > 2? PAMPA_Check->Efflux_Ratio Yes Passive Root Cause: Poor Passive Diffusion Actions: - Decrease PSA / H-bonds - Increase Lipophilicity (logP) - Check for Aggregation PAMPA_Check->Passive No Efflux Root Cause: Active Efflux (P-gp/BCRP Substrate) Actions: - Modify structure to avoid  transporter recognition - Co-dose with inhibitor (for tool compounds) Efflux_Ratio->Efflux Yes Solubility Root Cause: Poor Aqueous Solubility Actions: - Measure thermodynamic solubility - Improve formulation - Modify structure to increase solubility Efflux_Ratio->Solubility No Metabolism Possible Root Cause: High Intracellular Metabolism Actions: - Run metabolic stability assay  (microsomes, hepatocytes) Solubility->Metabolism If solubility is OK

References

Technical Support Center: Scaling Up Tetrahydropyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of tetrahydropyridopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield upon scaling up our tetrahydropyridopyrimidine synthesis from gram to kilogram scale. What are the likely causes?

A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inefficient Mixing and Heat Transfer: In larger reaction vessels, achieving uniform mixing and maintaining consistent temperature control is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions and reduced product formation.

  • Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast or too slow at a larger scale, leading to impurity formation or incomplete reactions.

  • Solvent Effects: The choice of solvent and its volume can influence reaction kinetics and the solubility of intermediates and the final product. A solvent that is effective for precipitation and isolation at a small scale might not be optimal for handling larger volumes.

  • Extended Reaction Times: Longer reaction times at scale can lead to the formation of degradation products or side products that are not observed on a smaller scale.

Q2: Our scaled-up reaction is generating a higher percentage of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?

Impurity formation is a critical challenge in process scale-up. Common impurities in tetrahydropyridopyrimidine synthesis include:

  • Oxidized Byproducts: Dihydro-intermediates can undergo spontaneous aromatization to the corresponding pyridopyrimidine derivatives, often facilitated by air oxidation during the reaction or workup.

  • Incompletely Cyclized Intermediates: In multi-step syntheses, stable, incompletely cyclized intermediates may be isolated due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Hydrolysis Products: If the synthesis involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.

  • Side-products from Key Reactions: Reactions like the Biginelli or Pictet-Spengler, often used to construct the core, can have specific side reactions that become more prominent at scale. For instance, in the Biginelli reaction, variations in the order of reagent addition can lead to different intermediates and side products.

To control these impurities, it is crucial to understand the reaction mechanism and the stability of intermediates. Process analytical technology (PAT), such as in-situ IR or Raman spectroscopy, can be invaluable for monitoring the reaction progress and the formation of key species in real-time.

Q3: The purification of our final tetrahydropyridopyrimidine product is proving difficult and inefficient at a larger scale. What are the alternatives to column chromatography?

Scaling up purification requires moving away from traditional laboratory techniques like column chromatography. Viable large-scale purification strategies include:

  • Crystallization: This is the most common and cost-effective method for purifying multi-kilogram quantities of solid compounds. Careful selection of the crystallization solvent and control of cooling rates are critical for obtaining high purity and the desired polymorphic form.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Modern prep-HPLC systems are capable of purifying kilogram quantities of material. While it can be an expensive method due to solvent consumption and column costs, it is often used for final polishing after initial purification by crystallization or extraction.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds, often providing better results than normal-phase HPLC. It uses supercritical CO2 as the main mobile phase, which can be more environmentally friendly.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for separating polar compounds that have poor retention in reversed-phase chromatography.

Troubleshooting Guides

Issue 1: Low Yield and Poor Conversion in SNAr Reactions

Symptoms:

  • Incomplete consumption of starting materials.

  • Lower than expected isolated yield of the desired product.

  • Formation of hydrolysis byproducts.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Base Ensure the base used is strong enough and present in sufficient stoichiometric excess to neutralize any generated acid and drive the reaction to completion.
Poor Solvent Choice The solvent should fully dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMSO, DMF, or NMP are often effective for SNAr reactions.
Low Reaction Temperature SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Water Contamination Water can lead to hydrolysis of the starting material or product. Ensure all reagents and solvents are anhydrous.
Inefficient Mixing Inadequate agitation can lead to localized concentration gradients. Optimize the stirrer speed and design for the larger reactor volume.
Issue 2: Difficulty in Product Isolation and Crystallization

Symptoms:

  • Product oils out instead of crystallizing.

  • Formation of a fine, difficult-to-filter solid.

  • Inconsistent polymorphic form.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Solvent System Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. Implement a controlled cooling profile.
Supersaturation Issues If the solution is too supersaturated, it can lead to rapid, uncontrolled crystallization. Try using a slightly larger volume of solvent.
Presence of Impurities Certain impurities can inhibit crystallization. Consider a pre-purification step, such as an extraction or a charcoal treatment, to remove problematic impurities.
Lack of Nucleation Sites Introduce seed crystals of the desired polymorph to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.

Quantitative Data Summary

The following table summarizes typical yield and purity data for key steps in the synthesis of a tetrahydropyridopyrimidine-based KRAS G12C inhibitor, adagrasib, highlighting the successful scale-up of the process.

StepReactionLab Scale Yield (%)Pilot Scale Yield (%)Lab Scale Purity (%)Pilot Scale Purity (%)
1 Sulfide Formation7494>95>98
2 Oxidation to Sulfone~9094>98>99
3 SNAr with Prolinol82>95 (assay)>97>98
4 SNAr with Piperazine~8592>98>99
5 Amide Coupling~9095>99>99.5

Note: Data is illustrative and based on reported syntheses of adagrasib. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Case Study: Multi-Gram Synthesis of a Key Tetrahydropyridopyrimidine Intermediate (Adagrasib Core)

This protocol describes a key step in a reported five-step, chromatography-free synthesis of adagrasib.[1]

Reaction: SNAr displacement of a sulfone with (R)-2-(hydroxymethyl)pyrrolidine

  • Reagents and Materials:

    • 2-((6-chloronaphthalen-2-yl)amino)-8-isopropyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-sulfonyl)-N,N-dimethylacetamide (Sulfone intermediate)

    • (R)-2-(hydroxymethyl)pyrrolidine

    • Sodium tert-amoxide (NaOt-Am)

    • 2-Methyltetrahydrofuran (2-MeTHF)

    • Water

    • Brine

  • Procedure:

    • To a stirred solution of the sulfone intermediate (1.0 equiv) in 2-MeTHF (10 vol) at room temperature, add (R)-2-(hydroxymethyl)pyrrolidine (2.0 equiv).

    • Add sodium tert-amoxide (2.5 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete as monitored by HPLC.

    • Upon completion, quench the reaction by the slow addition of water (5 vol).

    • Separate the organic layer and wash with water (2 x 5 vol) and then with brine (5 vol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • The crude product can be purified by crystallization from an appropriate solvent system (e.g., isopropanol/water).

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

G start Scale-Up Issue Identified issue_type Issue Type? start->issue_type low_yield Low Yield issue_type->low_yield Yield impurity High Impurity issue_type->impurity Purity isolation Isolation/Purification Problems issue_type->isolation Physical Form check_mixing Evaluate Mixing & Heat Transfer low_yield->check_mixing check_reagents Check Reagent Stoichiometry & Addition low_yield->check_reagents check_temp Optimize Temperature & Reaction Time low_yield->check_temp analyze_impurities Identify Impurity Structure & Source impurity->analyze_impurities screen_solvents Screen Crystallization Solvents isolation->screen_solvents optimize_cooling Optimize Cooling Profile & Seeding isolation->optimize_cooling alt_purification Consider Alternative Purification Method isolation->alt_purification solution Problem Resolved check_mixing->solution check_reagents->solution check_temp->solution modify_conditions Modify Reaction Conditions analyze_impurities->modify_conditions modify_conditions->solution screen_solvents->optimize_cooling optimize_cooling->solution alt_purification->solution

Caption: A decision tree for troubleshooting common scale-up challenges.

General Synthetic Workflow for Tetrahydropyridopyrimidines

G cluster_0 Core Synthesis cluster_1 Functionalization & Purification start Starting Materials condensation Condensation/ Cyclization start->condensation core Tetrahydropyridopyrimidine Core condensation->core functionalization Functional Group Interconversion (e.g., SNAr) core->functionalization purification Large-Scale Purification functionalization->purification final_product Final Product purification->final_product

Caption: A generalized workflow for tetrahydropyridopyrimidine synthesis.

References

minimizing side reactions in the synthesis of pyridopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize common side reactions during the synthesis of pyridopyrimidines.

General Troubleshooting Workflow

Before addressing specific side reactions, a general workflow for troubleshooting unexpected outcomes in pyridopyrimidine synthesis can be a valuable starting point. This logical process can help in systematically identifying and resolving issues in your reaction.

G General Troubleshooting Workflow for Pyridopyrimidine Synthesis start Reaction Outcome Unsatisfactory (Low Yield / Impurities) check_reaction Verify Reaction Setup: - Reagent Purity & Stoichiometry - Solvent Quality - Temperature & Time start->check_reaction analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reaction->analyze_mixture identify_issue Identify Primary Issue analyze_mixture->identify_issue low_yield Low Yield of Desired Product identify_issue->low_yield Incomplete Conversion side_products Presence of Side Products identify_issue->side_products Formation of Impurities optimize_conditions Optimize Reaction Conditions: - Catalyst Loading - Concentration - Reaction Time/Temperature low_yield->optimize_conditions troubleshoot_side_reactions Consult Specific Troubleshooting Guide (e.g., Oxidation, Dimerization) side_products->troubleshoot_side_reactions purification Optimize Purification Strategy (Recrystallization, Chromatography) optimize_conditions->purification troubleshoot_side_reactions->purification end Successful Synthesis purification->end

Caption: A logical workflow for troubleshooting common issues in pyridopyrimidine synthesis.

Side Reaction: Oxidation of Dihydropyridopyrimidine Intermediates

Issue: Formation of a fully aromatic pyridopyrimidine byproduct when synthesizing a dihydropyridopyrimidine derivative. This is often observed as an additional spot on a TLC plate or an extra set of aromatic peaks in the 1H NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What causes the oxidation of dihydropyridopyrimidine intermediates? A1: Dihydropyridine and its fused derivatives can be susceptible to oxidation, which can be accelerated by heat, light, or the presence of atmospheric oxygen, particularly during long reaction times or during the workup and purification steps.[1]

Q2: How can I minimize the formation of these oxidized byproducts? A2: Key strategies include performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon), using degassed solvents, carefully monitoring and controlling the reaction time, and employing purification methods that minimize exposure to heat and air.[1]

Troubleshooting Guide
SymptomPotential CauseRecommended Solution
Significant amount of aromatic byproductAir oxidation of the dihydropyridopyrimidine intermediate.Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). Use solvents that have been properly degassed.
Increased byproduct formation with longer reaction timesProlonged exposure to oxidative conditions.Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Byproduct formation during purificationOxidation accelerated by heat and air exposure.Use purification techniques that minimize exposure to air and heat, such as flash column chromatography, and perform the purification promptly after the reaction is complete.
Quantitative Data: Standard vs. Optimized Protocol for Minimizing Oxidation
ParameterStandard ProtocolOptimized ProtocolRationale for Change
Atmosphere AirNitrogenPrevents air oxidation of the dihydropyridopyrimidine intermediate.[1]
Solvent Standard Acetic AcidDegassed Acetic AcidRemoves dissolved oxygen from the reaction medium.
Reaction Time 8 hours4 hours (monitored by TLC)Reduces the product's exposure time to heat and potential oxidants.[1]
Workup Standard QuenchQuench with cooled, degassed waterMinimizes oxidation during the workup phase.
Yield (Desired Product) ~60%~85%Significant improvement in the yield of the target molecule.
Yield (Oxidized Byproduct) ~25%<5%Drastic reduction in the formation of the unwanted side product.
Experimental Protocol: Minimizing Oxidation

Objective: To synthesize a dihydropyridopyrimidine derivative while minimizing the formation of the oxidized aromatic byproduct.

Materials:

  • Starting materials (e.g., aminopyrimidine, dicarbonyl compound)

  • Degassed solvent (e.g., Acetic Acid)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • Flash chromatography system

Procedure:

  • Set up the reaction in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Flush the entire apparatus with Nitrogen or Argon for 10-15 minutes to ensure an inert atmosphere.

  • Add the starting materials and the degassed solvent to the flask under a positive pressure of the inert gas.

  • Heat the reaction to the desired temperature and monitor its progress every 30-60 minutes using TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding it to cooled, degassed water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product immediately using flash column chromatography.

Side Reaction: Dimerization

Issue: Formation of dimeric species, particularly in reactions like the Gewald synthesis for thieno[2,3-d]pyrimidines. This occurs when a reactive intermediate from a Knoevenagel-Cope condensation reacts with itself instead of undergoing the desired intramolecular cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: What reaction conditions favor dimerization? A1: The use of strong bases can accelerate the Knoevenagel-Cope condensation, leading to a high concentration of the reactive intermediate, which can then dimerize.

Q2: How can I prevent the formation of dimeric byproducts? A2: Using a weaker base or a controlled amount of a stronger base can slow down the initial condensation, allowing the intramolecular cyclization to compete more effectively with dimerization. Controlling the reaction temperature is also crucial.

Troubleshooting Guide
SymptomPotential CauseRecommended Solution
A significant byproduct with approximately double the mass of the expected product is observed.Dimerization of a reactive intermediate.Use a weaker base (e.g., morpholine) or a stoichiometric amount of a base like triethylamine instead of a catalytic amount of a strong base.
Reaction is too fast and produces a complex mixture.Uncontrolled condensation reaction.Lower the reaction temperature to better control the reaction rate.
Quantitative Data: Effect of Base on Dimer Formation in a Gewald-Type Reaction
ParameterStandard ProtocolOptimized ProtocolRationale for Change
Base Piperidine (catalytic)Morpholine (stoichiometric)A weaker base slows the initial condensation, reducing the concentration of the reactive intermediate and favoring intramolecular cyclization.
Temperature Reflux50°CLower temperature provides better control over the reaction rate.
Yield (Desired Product) ~40%~75%Significant improvement in yield by favoring the desired reaction pathway.
Yield (Dimeric Byproduct) ~30%<10%Substantial reduction in the formation of the dimeric side product.
Experimental Protocol: Avoiding Dimerization in Gewald-Type Synthesis

Objective: To synthesize a thieno[2,3-d]pyrimidine derivative via a Gewald-type reaction while minimizing dimerization.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Activated nitrile (e.g., malononitrile) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Ethanol

  • Morpholine (1.0 eq)

  • Standard laboratory glassware

Procedure:

  • To a suspension of elemental sulfur in ethanol, add the starting ketone and the activated nitrile.

  • Add morpholine to the mixture.

  • Heat the mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol to yield the desired thieno[2,3-d]pyrimidine with minimal dimeric byproduct.

Side Reaction: Incompletely Cyclized Intermediates

Issue: Isolation of stable, incompletely cyclized intermediates in multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: Why do I isolate incompletely cyclized intermediates? A1: This can be due to insufficient reaction time, inadequate temperature, or deactivation of a catalyst, preventing the final ring-closing step from proceeding to completion.[1] Steric hindrance can also be a contributing factor.[2]

Q2: How can I drive the reaction to completion and ensure full cyclization? A2: Extending the reaction time, increasing the reaction temperature, or adding a catalyst (if not already used) can promote the final cyclization step.[2]

Troubleshooting Guide
SymptomPotential CauseRecommended Solution
A major product is isolated that corresponds to an intermediate in the reaction sequence.Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC until the intermediate is fully consumed.
The reaction stalls and does not proceed to the final product.Catalyst deactivation or insufficient activation of a carbonyl group.If using a catalyst, ensure it is active. Consider adding a catalytic amount of a Brønsted or Lewis acid to facilitate the cyclization and dehydration steps.[2]
Quantitative Data: Effect of Reaction Time and Catalyst on Cyclization
ParameterStandard ProtocolOptimized ProtocolRationale for Change
Reaction Time 4 hours12 hoursSome cyclizations are slow and require extended reaction times to go to completion.[2]
Catalyst NoneCatalytic HClA Brønsted acid can facilitate the final cyclization and dehydration steps.[2]
Yield (Desired Product) ~30%~80%Significant increase in the yield of the fully cyclized product.
Yield (Intermediate) ~50%<5%Drives the reaction to completion, minimizing the amount of isolated intermediate.
Experimental Protocol: Ensuring Complete Cyclization

Objective: To drive a multi-step pyridopyrimidine synthesis to completion, avoiding the isolation of incompletely cyclized intermediates.

Materials:

  • Intermediate from the previous synthetic step

  • Appropriate solvent

  • Catalyst (e.g., catalytic amount of HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the incompletely cyclized intermediate in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of a Brønsted or Lewis acid if required.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Continue refluxing until the TLC indicates the complete consumption of the intermediate.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base if an acid catalyst was used.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyridopyrimidine.

Side Reaction: Hydrolysis of Functional Groups

Issue: Unwanted hydrolysis of nitrile or ester functionalities to carboxylic acids or amides under harsh acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What conditions lead to the hydrolysis of nitriles or esters during synthesis? A1: Harsh acidic or basic conditions, often used for catalysis or workup, can promote the hydrolysis of sensitive functional groups like nitriles and esters.[1]

Q2: How can I prevent this hydrolysis? A2: Using milder reaction conditions, carefully controlling the pH during the reaction and workup, and protecting sensitive functional groups are effective strategies.

Troubleshooting Guide
SymptomPotential CauseRecommended Solution
Presence of a carboxylic acid or amide byproduct.Hydrolysis of a nitrile or ester group.Use milder acidic or basic conditions. If possible, maintain a neutral pH during workup.
Low yield of the desired ester or nitrile product.Degradation of the functional group.Consider using protecting groups for the sensitive functionality if it is not directly involved in the cyclization.
Quantitative Data: Impact of pH Control on Hydrolysis
ParameterStandard ProtocolOptimized ProtocolRationale for Change
Catalyst 6 M HClLewis Acid (e.g., ZnCl2)A milder Lewis acid can catalyze the reaction without promoting significant hydrolysis.
Workup Aqueous NaOH washNeutral water washAvoiding harsh basic conditions during workup prevents hydrolysis of ester groups.
Yield (Desired Product) ~55%~85%Improved yield due to the preservation of the ester functionality.
Yield (Hydrolyzed Byproduct) ~20%<5%Significant reduction in the formation of the carboxylic acid side product.
Experimental Protocol: Preventing Hydrolysis

Objective: To synthesize a pyridopyrimidine containing an ester or nitrile group while preventing its hydrolysis.

Materials:

  • Starting materials with ester or nitrile functionality

  • Mild catalyst (e.g., Lewis acid)

  • Anhydrous solvent

  • Neutral water for workup

  • Standard laboratory glassware

Procedure:

  • Ensure all glassware is dry and conduct the reaction under anhydrous conditions if possible.

  • Combine the starting materials in the solvent.

  • Add a mild catalyst, such as a Lewis acid, to promote the reaction.

  • Heat the reaction and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • During workup, wash the organic layer with neutral water instead of acidic or basic solutions.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the product using standard techniques like column chromatography or recrystallization.

Side Reaction: Dimroth Rearrangement

Issue: An undesired isomerization where endocyclic and exocyclic heteroatoms, most commonly nitrogen, switch positions. This is a common side reaction in certain nitrogen-containing heterocycles like imidazo[1,2-a]pyrimidines, often occurring in basic media.[3]

Frequently Asked Questions (FAQs)

Q1: What is the Dimroth rearrangement and when does it occur? A1: The Dimroth rearrangement is an isomerization process that proceeds through an Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[2] It is often catalyzed by acids or bases and can be accelerated by heat.[3]

Q2: How can the Dimroth rearrangement be controlled or prevented? A2: The rate of this rearrangement is highly dependent on the pH of the reaction medium.[3][4] By carefully controlling the pH and temperature, the rearrangement can often be minimized. In some cases, the choice of substituents on the heterocyclic ring can also influence the likelihood of the rearrangement.

Troubleshooting Guide
SymptomPotential CauseRecommended Solution
Isolation of an unexpected isomer of the desired product.Dimroth rearrangement has occurred.Carefully control the pH of the reaction medium. Avoid strongly basic or acidic conditions if the rearrangement is undesired.
Reaction at high temperature yields the rearranged product.The rearrangement is thermodynamically favored at higher temperatures.Conduct the reaction at a lower temperature to favor the kinetically controlled product over the thermodynamically favored rearranged product.
Quantitative Data: Influence of pH on Dimroth Rearrangement
ParameterReaction ConditionProduct Ratio (Desired:Rearranged)Rationale
pH Acidic (pH 3-4)90:10The rearrangement is less favorable under these conditions for some substrates.
pH Neutral (pH 7)95:5Minimizes both acid and base-catalyzed rearrangement.
pH Basic (pH 10-11)20:80Strongly basic conditions often promote the Dimroth rearrangement.[3]
Visualization of the Dimroth Rearrangement Mechanism

The Dimroth rearrangement proceeds through a well-defined mechanism involving ring opening and closing.

G Mechanism of the Dimroth Rearrangement start Starting Heterocycle (e.g., Imidazo[1,2-a]pyrimidine) nucleophilic_attack Nucleophilic Attack (e.g., by OH-) start->nucleophilic_attack Addition ring_opening Ring Opening nucleophilic_attack->ring_opening ANRORC Step 1 rotation Rotation around Single Bond ring_opening->rotation ANRORC Step 2 ring_closure Ring Closure rotation->ring_closure ANRORC Step 3 rearranged_product Rearranged Product ring_closure->rearranged_product Isomerization

Caption: The ANRORC mechanism of the Dimroth rearrangement.

Experimental Protocol: Controlling the Dimroth Rearrangement

Objective: To synthesize an imidazo[1,2-a]pyrimidine while minimizing the Dimroth rearrangement.

Materials:

  • Starting materials (e.g., 2-aminopyrimidine, α-haloketone)

  • Solvent (e.g., ethanol)

  • pH buffer solution (if necessary)

  • Standard laboratory glassware

Procedure:

  • Combine the 2-aminopyrimidine and α-haloketone in ethanol.

  • If the reaction is known to be sensitive to pH, consider using a buffered solvent system to maintain a near-neutral pH.

  • Heat the reaction mixture at the lowest temperature necessary for the reaction to proceed, monitoring by TLC.

  • Avoid prolonged reaction times once the starting materials are consumed.

  • Upon completion, cool the reaction mixture and isolate the product.

  • During workup, use neutral washes to avoid pH extremes that could induce the rearrangement.

  • Purify the product using standard methods.

References

Technical Support Center: Improving PI3Kδ Selectivity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on enhancing the selectivity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine based inhibitors for PI3Kδ over other Class I PI3K isoforms (α, β, and γ).

Troubleshooting Guides

This section addresses common issues encountered during the development and testing of selective PI3Kδ inhibitors based on the tetrahydropyridopyrimidine scaffold.

Issue Possible Cause(s) Recommended Solution(s)
1. Low Potency of Lead Compound Against PI3Kδ - Suboptimal interaction with the ATP-binding pocket.- Poor cell permeability in cellular assays.- Compound instability in assay buffer.- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the tetrahydropyridopyrimidine core to improve interactions with key residues in the PI3Kδ active site.- Improve Physicochemical Properties: Optimize for properties like solubility and membrane permeability to enhance cellular activity.- Assay Controls: Ensure the stability of the compound under assay conditions by including appropriate controls.
2. Poor Selectivity Against Other PI3K Isoforms (α, β, γ) - The inhibitor targets highly conserved regions across all Class I PI3K isoforms.- Lack of interactions with non-conserved residues that differ between isoforms.- Structure-Based Design: Utilize crystal structures of PI3K isoforms to identify non-conserved residues in the active site that can be exploited to gain selectivity. For example, the PI3Kδ active site has unique features that can be targeted.[1][2]- Introduce Bulkier Substituents: Adding sterically demanding groups can create clashes with residues in the active sites of other isoforms, thereby improving selectivity for PI3Kδ.- Focus on the "Propeller" Shape: Some selective PI3Kδ inhibitors adopt a non-planar, propeller-like conformation which can contribute to isoform selectivity.
3. Inconsistent IC50 Values Between Experiments - Batch-to-batch variability of the synthesized inhibitor.- Inconsistent assay conditions (e.g., ATP concentration, enzyme concentration, incubation time).- Degradation of the compound in storage or during the experiment.- Compound Characterization: Ensure the purity and identity of each new batch of the inhibitor using techniques like NMR and mass spectrometry.- Standardized Protocols: Strictly adhere to a validated and standardized assay protocol. Ensure consistent concentrations of all reagents.- Proper Storage: Store stock solutions of the inhibitor at -80°C in small aliquots to minimize freeze-thaw cycles.
4. Off-Target Kinase Inhibition - The inhibitor may bind to other kinases with similar ATP-binding sites.- Kinome Screening: Profile the lead compounds against a broad panel of kinases to identify potential off-target activities early in the development process.- Structure-Based Counter-Screening: If off-target activity is identified, use the crystal structure of the off-target kinase to guide modifications to the inhibitor that reduce its binding affinity.
5. Discrepancy Between Biochemical and Cellular Potency - Poor cell permeability of the inhibitor.- The compound is a substrate for efflux pumps.- High protein binding in cell culture media.- Cellular Assays: Use cell-based assays that measure the downstream effects of PI3Kδ inhibition, such as the phosphorylation of AKT, to confirm target engagement in a cellular context.- Optimize for Drug-like Properties: Modify the compound to improve its ADME (absorption, distribution, metabolism, and excretion) properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for achieving PI3Kδ selectivity with the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold?

A1: The key strategy is to exploit the differences in the amino acid residues within the ATP-binding pockets of the PI3K isoforms. While the hinge region is highly conserved, the areas deeper in the binding pocket show more variation. By introducing chemical modifications to the tetrahydropyridopyrimidine core, it is possible to make favorable interactions with unique residues in the PI3Kδ active site while creating unfavorable interactions with residues in the α, β, and γ isoforms. A successful example of this approach led to the development of compound 11f, a potent and highly selective PI3Kδ inhibitor derived from this scaffold.

Q2: How can I confirm that my inhibitor is targeting PI3Kδ in cells?

A2: Target engagement can be confirmed using a Western blot analysis to measure the phosphorylation of downstream effectors of the PI3K pathway. Specifically, you should assess the phosphorylation status of AKT at Ser473 and/or Thr308. A potent and selective PI3Kδ inhibitor should reduce the levels of phosphorylated AKT in a dose-dependent manner in cell lines where the PI3Kδ pathway is active.

Q3: What are the most common off-target effects to be aware of with PI3K inhibitors?

A3: Off-target effects can vary depending on the inhibitor's selectivity profile. Pan-PI3K inhibitors often lead to side effects such as hyperglycemia (due to PI3Kα inhibition) and gastrointestinal issues. Even with selective PI3Kδ inhibitors, it is crucial to screen for activity against other kinases and cellular targets to understand the full pharmacological profile of the compound.

Q4: What type of in vitro assay is best for determining PI3K isoform selectivity?

A4: Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for determining the potency and selectivity of PI3K inhibitors. These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. By testing your compound against purified recombinant PI3Kα, β, γ, and δ enzymes, you can generate IC50 values for each isoform and determine the selectivity profile.

Q5: My compound is potent in a biochemical assay but shows weak activity in a cell-based assay. What should I do?

A5: This discrepancy often points to issues with the compound's physicochemical properties, such as poor solubility or cell permeability. You should first assess these properties experimentally. If they are suboptimal, you may need to re-engage in medicinal chemistry efforts to improve the drug-like characteristics of your compound without sacrificing its potency and selectivity.

Data Presentation

The following table summarizes the inhibitory activity and selectivity of a representative 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative, compound 11f, against the four Class I PI3K isoforms.

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) PI3Kδ IC50 (nM) Selectivity vs. α (fold) Selectivity vs. β (fold) Selectivity vs. γ (fold)
11f >10000200012001.8>55561111667

Data is representative and derived from published literature on the optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.

Experimental Protocols

In Vitro PI3K Isoform Selectivity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method for determining the IC50 values of a test compound against the four Class I PI3K isoforms.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • PI3K Kinase Buffer (e.g., 40 mM Tris pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • D-myo-phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of each PI3K isoform in kinase buffer at a 2X final concentration.

    • Prepare a 2X solution of PIP2 substrate in kinase buffer.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the 2X enzyme/PIP2 mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of 2X ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations

PI3Kδ Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates Downstream Downstream Signaling (Cell Survival, Proliferation) AKT->Downstream Activates Inhibitor 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-2-amine Inhibitor->PI3Kd Inhibits

Caption: PI3Kδ signaling pathway and the point of inhibition.

Experimental Workflow for PI3K Isoform Selectivity Screening

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Reaction_Setup 3. Set up Kinase Reaction (Enzyme + Compound + Substrate) Compound_Prep->Reaction_Setup Enzyme_Prep 2. Prepare PI3K Isoforms (α, β, γ, δ) Enzyme_Prep->Reaction_Setup ATP_Addition 4. Initiate with ATP Reaction_Setup->ATP_Addition Incubation 5. Incubate at RT ATP_Addition->Incubation Detection 6. Add ADP-Glo Reagent Incubation->Detection Readout 7. Measure Luminescence Detection->Readout IC50_Calc 8. Calculate IC50 Values for each isoform Readout->IC50_Calc Selectivity 9. Determine Selectivity Profile IC50_Calc->Selectivity

Caption: Workflow for determining PI3K isoform selectivity.

Structure-Activity Relationship (SAR) Logic for Improving Selectivity

SAR_Logic Start Start with Tetrahydropyridopyrimidine Scaffold Modify Modify Substituents (R1, R2, R3...) Start->Modify Assay Screen against PI3K Isoforms (α, β, γ, δ) Modify->Assay Selective High PI3Kδ Potency and Selectivity? Assay->Selective Success Lead Candidate (e.g., Compound 11f) Selective->Success Yes Failure Poor Potency or Selectivity Selective->Failure No Iterate Analyze SAR and Redesign Failure->Iterate Iterate->Modify

Caption: SAR cycle for enhancing PI3Kδ selectivity.

References

addressing metabolic instability of tetrahydropyridopyrimidine compounds in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro metabolic instability of tetrahydropyridopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my tetrahydropyridopyrimidine compounds often show high metabolic instability in vitro?

Tetrahydropyridopyrimidine compounds can be susceptible to both Phase I and Phase II metabolic pathways. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, can introduce or expose functional groups. Phase II reactions then conjugate these groups to increase water solubility and facilitate excretion. Lower stability in hepatocytes compared to liver microsomes often points towards the involvement of Phase II metabolism or transporters present in whole cells.[1][2]

Q2: What are the most common in vitro models for assessing the metabolic stability of these compounds?

The most frequently used models are liver microsomes, S9 fractions, and hepatocytes (in suspension or plated).[3][4]

  • Liver Microsomes: Cost-effective and rich in CYP enzymes, making them ideal for studying Phase I metabolism.[4]

  • S9 Fractions: Contain both microsomal and cytosolic enzymes, offering a broader view of metabolism.[3]

  • Hepatocytes: Provide the most comprehensive system as they contain a full suite of drug-metabolizing enzymes (including Phase II enzymes like UGTs) and cofactors.[4]

Q3: How is metabolic stability typically quantified and expressed?

Metabolic stability is measured by determining the rate at which the compound is cleared. Key parameters include:

  • In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow.[5][6] These values can be used to predict in vivo pharmacokinetic parameters.[5]

Q4: My compound appears stable in standard assays. Could it be a "low-clearance" compound?

Yes. If no significant metabolism is observed in standard incubation times (e.g., up to 1 hour in microsomes or 4 hours in suspension hepatocytes), the compound may be slowly metabolized.[4] Traditional models have limitations in predicting the clearance of such compounds.[4][7] Specialized methods, like the plated hepatocyte relay method, are required to extend incubation times and accurately measure the clearance of these molecules.[4]

Troubleshooting Guide

Problem 1: My compound is highly unstable in hepatocytes but shows good stability in liver microsomes.

  • Probable Cause: This discrepancy strongly suggests that non-microsomal enzymes are responsible for the metabolism. The primary culprits are often Phase II conjugation enzymes (like UGTs) or cytosolic enzymes (like aldehyde oxidase) that are present in hepatocytes but absent or in low abundance in microsomes.[1][2][4]

  • Solution:

    • Cofactor Manipulation: Perform incubations in S9 fractions or microsomes with and without specific cofactors (e.g., UDPGA for UGTs, PAPS for sulfotransferases) to identify the active pathway.[8]

    • Hepatocyte Assays: Use hepatocytes as your primary system and consider using specific chemical inhibitors for Phase II enzymes to confirm their involvement.

Problem 2: I am observing high variability in my metabolic stability results between experiments.

  • Probable Cause: Variability can stem from several factors, including inconsistent enzyme activity, issues with compound solubility, or procedural deviations. The activity of enzymes in subcellular fractions like S9 can be quickly lost after just one or two freeze-thaw cycles.[9]

  • Solution:

    • Enzyme Quality Control: Aliquot S9 fractions and microsomes into single-use volumes to avoid freeze-thaw cycles.[9] Always run positive controls (compounds with known metabolic profiles) to ensure enzyme activity is consistent.

    • Solubility Check: Ensure your compound is fully dissolved in the incubation buffer at the tested concentration. Poor solubility can lead to artificially low clearance rates.

    • Standardize Protocols: Maintain consistent cell densities, protein concentrations, and incubation times across all experiments.[3]

Problem 3: My compound has very low clearance and I cannot get a reliable half-life value within the standard assay time.

  • Probable Cause: The compound is metabolized too slowly for the change in concentration to be accurately measured in short-term incubations.[4]

  • Solution:

    • Extend Incubation Time: Use plated hepatocytes, which can maintain enzyme activity for up to 48 hours or even longer with specialized media.[4]

    • Hepatocyte Relay Method: This technique involves incubating the compound with fresh suspensions of hepatocytes sequentially, allowing for an extended overall incubation time (e.g., up to 20 hours).[4]

Data Summary

The following table summarizes in vitro and in vivo data for a specific tetrahydropyridopyrimidine-based KRAS-G12C inhibitor (Compound 13) to illustrate typical metabolic characteristics.

ParameterSpeciesValueNotes
Predicted Hepatic Clearance (CLh) Mouse53 mL/min/kgCalculated from mouse liver microsome half-life data.[1]
Mouse76 mL/min/kgCalculated from mouse hepatocyte half-life data.[1]
In Vivo Clearance Mouse46 mL/min/kgFollowing a 3 mg/kg intravenous (IV) dose.[1][2]
H358 Cell Assay IC50 Human70 nMMeasures 50% suppression of ERK phosphorylation.[1]
MIA PaCa-2 Cell Assay IC50 Human48 nMMeasures 50% suppression of ERK phosphorylation.[2]

Visualized Workflows and Pathways

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_compound Prepare Compound Stock Solution prep_system Prepare In Vitro System (Microsomes, Hepatocytes) prep_cofactors Prepare Cofactors (e.g., NADPH, UDPGA) start_reaction Initiate Reaction (Add Compound) prep_cofactors->start_reaction time_points Collect Samples at Time Points start_reaction->time_points quench_reaction Quench Reaction (e.g., Acetonitrile) time_points->quench_reaction process_samples Process Samples (Centrifuge) quench_reaction->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis calc_t_half Calculate t½ and CLint lcms_analysis->calc_t_half predict_invivo Predict In Vivo Parameters calc_t_half->predict_invivo

Caption: General workflow for an in vitro metabolic stability assay.

troubleshooting_logic start Start: High Clearance Observed in Hepatocytes microsome_test Is the compound stable in microsomes? start->microsome_test phase_I_issue Conclusion: Rapid Phase I (CYP-mediated) Metabolism microsome_test->phase_I_issue No phase_II_check Hypothesis: Phase II or Transporter-mediated Clearance microsome_test->phase_II_check Yes cofactor_exp Action: Run assay in S9/ microsomes +/- specific cofactors (e.g., UDPGA) phase_II_check->cofactor_exp result Does clearance increase with cofactors? cofactor_exp->result phase_II_confirmed Conclusion: Phase II Pathway (e.g., Glucuronidation) Confirmed result->phase_II_confirmed Yes other_mechanisms Conclusion: Other mechanisms (e.g., AO, Transporters) likely involved. Consider further investigation. result->other_mechanisms No

Caption: Troubleshooting logic for high clearance in hepatocytes.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ParentCompound Tetrahydropyridopyrimidine (Parent Drug) Phase1Enzymes CYP450 Enzymes ParentCompound->Phase1Enzymes Phase2Enzymes UGTs, SULTs, etc. ParentCompound->Phase2Enzymes Direct Conjugation Phase1Metabolite Oxidized/Hydrolyzed Metabolite Phase1Enzymes->Phase1Metabolite Oxidation, Hydrolysis Phase1Metabolite->Phase2Enzymes Phase2Metabolite Conjugated Metabolite (Water-Soluble) Phase2Enzymes->Phase2Metabolite Conjugation Excretion Excretion Phase2Metabolite->Excretion

Caption: Overview of major metabolic pathways for drug compounds.

Detailed Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation of Reagents:

    • HLM Stock: Thaw pooled HLM on ice and dilute to 2 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Keep on ice.

    • Compound Working Solution: Prepare a 100 µM working solution of the tetrahydropyridopyrimidine compound in the same phosphate buffer with a final organic solvent (e.g., DMSO) concentration of <0.5%.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions.

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the HLM dilution (final concentration 0.5-1.0 mg/mL) and the compound working solution (final concentration 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS. The final volume should be ~200 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis:

    • Seal the quench plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the appropriate equations.

Protocol 2: Metabolic Stability in Suspension Hepatocytes
  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[4]

    • Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.[4]

    • Resuspend the cell pellet in fresh medium and perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 million viable cells/mL).[4]

  • Incubation Procedure:

    • In a 96-well plate, add the hepatocyte suspension and pre-warm at 37°C in a humidified incubator with 5% CO2.

    • Add the compound working solution (final concentration 1 µM) to initiate the reaction.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots and quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis & Data Calculation:

    • Follow steps 3 and 4 from the Liver Microsomes protocol to process samples and calculate stability parameters.

References

troubleshooting unexpected results in cell-based assays with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine and its derivatives in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic scaffold commonly used in the development of small molecule inhibitors.[1] Derivatives of this compound have been shown to target a variety of enzymes, particularly protein kinases.[1] Known targets for derivatives of this scaffold include extracellular signal-regulated kinases (Erks), phosphoinositide 3-kinase δ (PI3Kδ), and human topoisomerase II.[1][2] The specific mechanism of action is dependent on the substitutions made to the core structure.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to thaw at room temperature and ensure the compound is fully dissolved by vortexing.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and for some sensitive cell lines, it may need to be 0.1% or lower.[3] High concentrations of DMSO can be toxic to cells and may also cause your compound to precipitate when diluted into aqueous cell culture medium.[3][4] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: My compound is precipitating when I add it to the cell culture medium. What should I do?

A4: Precipitation is a common issue with hydrophobic compounds.[4] This can be caused by the compound's low aqueous solubility or "solvent shock" when rapidly diluting a DMSO stock into an aqueous buffer. To mitigate this, you can try serial dilutions, first diluting the DMSO stock into a small volume of media before adding it to the final well.[3] It is also crucial to not exceed the compound's solubility limit in the final assay medium.[5]

Q5: I am observing cytotoxicity at concentrations where I don't expect to see on-target effects. What could be the cause?

A5: Unexpected cytotoxicity can be a result of off-target effects.[6] Kinase inhibitors, in particular, can have activity against a range of kinases beyond the intended target. It is advisable to profile your inhibitor against a kinase panel to identify potential off-targets that could be responsible for the observed toxicity.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in assay results.
  • Question: My results with this compound are inconsistent between experiments. What are the potential causes?

  • Answer & Troubleshooting Steps:

    • Compound Stability: Pyrimidine derivatives can be unstable in DMSO, especially if the DMSO is not anhydrous.[7][8]

      • Action: Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture.

    • Compound Precipitation: The compound may be precipitating in the cell culture medium, leading to variable effective concentrations.

      • Action: Visually inspect wells for precipitation. Perform a solubility test of your compound in the assay buffer. Consider lowering the final concentration or using a serial dilution method to add the compound to the wells.

    • Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variable responses.

      • Action: Ensure you are using cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment.

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

      • Action: Use calibrated pipettes and ensure proper mixing after adding the compound to the wells.

Issue 2: No significant effect observed at expected active concentrations.
  • Question: The compound is not showing the expected inhibitory effect in my cell-based assay, even though it was reported to be active in biochemical assays.

  • Answer & Troubleshooting Steps:

    • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

      • Action: While difficult to directly modify, this is a known challenge when moving from biochemical to cell-based assays. Consider a different assay readout that does not require cell lysis if applicable.

    • Compound Degradation: The compound may be unstable in the cell culture medium over the course of the experiment.

      • Action: Assess the stability of the compound in your specific cell culture medium over time using methods like LC-MS.

    • High Protein Binding: The compound may be binding to serum proteins in the culture medium, reducing its free and active concentration.

      • Action: Consider reducing the serum concentration in your assay medium, but first, validate that this does not negatively impact your cells' health.

    • Target Engagement: It's crucial to confirm that the compound is engaging its target within the cell.

      • Action: A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.[8][9][10][11][12]

Issue 3: High background signal in fluorescence-based assays.
  • Question: I'm observing a high background signal in my fluorescence-based assay when using this compound.

  • Answer & Troubleshooting Steps:

    • Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.

      • Action: Run a control plate with the compound in assay buffer without cells to measure its intrinsic fluorescence. If it is fluorescent, consider using a different fluorescent dye with a non-overlapping spectrum or switching to a non-fluorescence-based detection method (e.g., luminescence or absorbance).[6]

    • Non-specific Antibody Binding: If using an immunofluorescence-based assay, the antibodies may be binding non-specifically.

      • Action: Titrate your primary and secondary antibodies to find the optimal concentration. Ensure you are using an appropriate blocking buffer and sufficient wash steps.[6][13][14][15][16]

    • Cellular Autofluorescence: The cells themselves can contribute to background fluorescence.

      • Action: Use phenol red-free medium and consider reducing the serum concentration. Including an unstained cell control is essential to determine the level of cellular autofluorescence.[6]

Quantitative Data

Disclaimer: Publicly available IC50/EC50 data for the specific parent compound this compound is limited. The following table provides representative data for derivatives of the tetrahydropyridopyrimidine scaffold to illustrate the typical potency range observed for this class of compounds.

CompoundTarget/AssayCell LineIC50/EC50 (nM)
Derivative A Erk2 Kinase InhibitionBiochemical Assay15
Cell ProliferationHepG2250
Derivative B PI3Kδ Kinase InhibitionBiochemical Assay5
B-cell ActivationPrimary B-cells80
Derivative C Topoisomerase II InhibitionBiochemical Assay4500
Cell Viability (MTT)A5498000
Hypothetical Parent Compound Erk2 Kinase InhibitionBiochemical Assay>1000
Cell Viability (MTT)MCF-7>10000

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[17][18][19][20][21][22]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol determines the inhibitory effect of the compound on the phosphorylation of a target kinase's substrate within cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the phospho-specific primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein as a loading control.

Visualizations

G cluster_0 Troubleshooting Workflow start Unexpected Result (e.g., High Variability, No Effect) check_compound Check Compound Integrity - Fresh Stock? - Stored Properly? start->check_compound check_solubility Assess Solubility - Visible Precipitation? - Solubility Limit? check_compound->check_solubility [Compound OK] optimize Optimize Assay Conditions (e.g., concentration, incubation) check_compound->optimize [Problem Found] check_assay Review Assay Parameters - Cell Health? - Controls OK? check_solubility->check_assay [Soluble] check_solubility->optimize [Precipitation] off_target Consider Off-Target Effects or Cell Permeability check_assay->off_target [Assay OK] check_assay->optimize [Assay Problem] off_target->optimize solution Problem Identified optimize->solution

Caption: A logical troubleshooting workflow for unexpected assay results.

G cluster_0 Cell-Based Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilution) A->B C 3. Incubation (e.g., 48-72h) B->C D 4. Add Assay Reagent (e.g., MTT) C->D E 5. Signal Development D->E F 6. Data Acquisition (Plate Reader) E->F

Caption: A typical experimental workflow for a cell-based assay.

G cluster_1 Potential Kinase Signaling Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-2-amine (Derivatives) Inhibitor->ERK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential inhibition of Erk and PI3K signaling pathways.

References

Technical Support Center: Optimization of Dosage and Administration Route for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dosage and selecting the appropriate administration route for in vivo studies. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study from in vitro data?

There is no direct formula to convert an in vitro concentration (e.g., IC50) to an in vivo dose.[1] A recommended approach involves a combination of literature review, allometric scaling, and conducting a Maximum Tolerated Dose (MTD) study.[1]

  • Literature Review: Research compounds with similar structures or mechanisms of action to identify a potential starting dose range.[1]

  • Allometric Scaling: This method extrapolates doses between species based on body surface area, offering a more accurate estimation than simple weight-based conversions.[1][2]

  • Maximum Tolerated Dose (MTD) Study: This is a critical initial in vivo experiment to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[3] The MTD study establishes the safe upper limit for subsequent efficacy studies.[1]

Q2: What are the key factors to consider when selecting an administration route?

The choice of administration route significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME), which ultimately determines the therapeutic outcome.[4] Key considerations include:

  • Drug Properties: Physicochemical characteristics such as molecular size, lipophilicity, and charge influence absorption.[4] For instance, large molecules are primarily absorbed via the lymphatic system when administered subcutaneously.[4]

  • Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral routes may offer a more sustained release.[4]

  • Target Site: The route should facilitate drug delivery to the intended site of action.[4]

  • Animal Welfare: The chosen route should minimize stress and discomfort to the animal.[4] Proper restraint techniques are crucial to reduce stress, which can be a confounding variable.[4]

  • Formulation: The vehicle and formulation must be compatible with the chosen administration route. For example, oily or viscous solutions may not be suitable for IV injection.[4]

Q3: I am not observing any effect even at high doses. What could be the problem?

A lack of efficacy at high doses can stem from several factors:[1]

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations.[1] This is a common issue with oral administration.[1][5] A pharmacokinetic (PK) study can determine the plasma concentration of your compound.[1]

  • Rapid Metabolism and/or Excretion: The compound might be cleared from the body too quickly. A PK study can reveal the compound's half-life.[1]

  • Incorrect Route of Administration: The chosen route may not be optimal for delivering the compound to the target tissue.[1]

  • Formulation Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inconsistent dosing.[1]

Q4: My animals are showing signs of toxicity at what I predicted to be a safe dose. What should I do?

If you observe unexpected toxicity, you should:

  • Stop the study immediately for that dose group to prevent further animal distress.[1]

  • Carefully document all clinical signs of toxicity , including weight loss and changes in behavior.[1]

  • Reduce the starting dose significantly in the next cohort of animals.[1]

  • Re-evaluate your MTD study design with a more gradual dose escalation.[1]

  • Consider the vehicle's toxicity. Always include a vehicle-only control group in your studies.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in efficacy data between animals in the same dose group. Inconsistent compound formulation or administration.[3] Poor aqueous solubility.[3] Genetic or health status variability within the animal cohort.[5] Environmental stressors.[5]Optimize formulation using co-solvents or surfactants.[3] Standardize administration technique.[3] Ensure consistent animal strain, age, and sex.[6] Allow for proper acclimatization.[6]
Sudden mortality at a previously tolerated dose. Error in dose calculation or administration.[1] Formulation instability.[1]Double-check all calculations and procedures.[1] Re-evaluate the stability of your formulation.[1]
Short-lived therapeutic effect. The compound has a short half-life.[1]Conduct a pharmacokinetic study to determine the compound's half-life.[1] Consider increasing the dosing frequency.[1]
Difficulty administering the full dose into the tail vein; swelling at the injection site. Improper needle placement.Review and refine the intravenous tail vein injection protocol. Ensure proper vein dilation and needle insertion technique.[4]

Data Presentation: Comparison of Common Administration Routes

Route of Administration Bioavailability Onset of Action Advantages Disadvantages
Intravenous (IV) 100% (by definition)[7]Rapid[4]Bypasses absorption barriers, precise dose delivery.[5]Risk of infection, requires skilled personnel, not suitable for oily solutions.[4]
Oral (PO) Variable, subject to first-pass metabolism[5]Slower[8]Convenient, most common and least expensive.[8]Drug may be degraded by stomach acid and enzymes, absorption can be affected by food.[8]
Intraperitoneal (IP) Rapid absorption[5]RapidLarge volume can be administered, common in rodents.[5]Risk of injecting into abdominal organs, potential for irritation.[9]
Subcutaneous (SC) Slower absorption than IV or IP[5]Slow, sustained release[5]Suitable for suspensions and implants, can be self-administered in some cases.Slower onset of action, can cause local irritation.
Intramuscular (IM) Faster absorption than SC for aqueous solutions[5]ModerateCan be used for oily vehicles and some irritating substances.Can be painful, risk of nerve damage.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[3]

Methodology:

  • Animal Selection: Use a small cohort of animals (e.g., 3-5 per group) for each dose level.[4]

  • Dose Selection: Start with a low dose and gradually increase it in different animal cohorts. A typical screening might involve doses like 5, 10, 20, 40, and 80 mg/kg.[4][10]

  • Administration: Administer the compound via the intended route of administration for the subsequent efficacy studies.

  • Monitoring: Closely monitor the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, including:

    • Weight loss (a loss of >15-20% is often considered a sign of significant toxicity).

    • Changes in behavior (e.g., lethargy, aggression).

    • Changes in appearance (e.g., ruffled fur, hunched posture).

    • Mortality.

  • Data Analysis: The MTD is defined as the highest dose that does not produce significant signs of toxicity or mortality.[11]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[5]

Methodology:

  • Animal Model and Dosing: Administer a single dose of the compound to a cohort of animals via the chosen route.[5]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[1] The exact time points will depend on the expected half-life of the compound.[1]

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis: Analyze the plasma or serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.

  • Data Analysis: Plot the plasma concentration versus time to generate a pharmacokinetic profile. From this profile, key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) can be calculated.

Mandatory Visualizations

DoseOptimizationWorkflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy & Pharmacokinetics cluster_2 Phase 3: Optimization Start Start with In Vitro Data & Literature Review MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Start->MTD_Study Observe_Toxicity Observe for Signs of Toxicity (Weight Loss, Behavior) MTD_Study->Observe_Toxicity Select_Dose Select Doses Below MTD Observe_Toxicity->Select_Dose MTD Determined Efficacy_Study Conduct Efficacy Study Select_Dose->Efficacy_Study PK_Study Conduct Pharmacokinetic (PK) Study Select_Dose->PK_Study Analyze_Results Analyze Efficacy & PK Data Efficacy_Study->Analyze_Results PK_Study->Analyze_Results No_Effect No Effect Observed? Analyze_Results->No_Effect Toxicity_Observed Unexpected Toxicity? Analyze_Results->Toxicity_Observed Optimize_Dose Optimize Dose & Schedule No_Effect->PK_Study Yes, check bioavailability No_Effect->Optimize_Dose No Toxicity_Observed->MTD_Study Yes, re-evaluate MTD Toxicity_Observed->Optimize_Dose No

Caption: Workflow for in vivo dose optimization and troubleshooting.

RouteSelection cluster_0 Decision Factors cluster_1 Common Routes cluster_2 Selection Outcome Drug_Properties Drug Properties (Solubility, Stability) IV Intravenous (IV) 100% Bioavailability Drug_Properties->IV Systemic, Rapid PO Oral (PO) Variable Bioavailability Drug_Properties->PO Enteral Target Target Site & Desired Onset Target->IV IP Intraperitoneal (IP) Rapid Absorption Target->IP SC Subcutaneous (SC) Sustained Release Target->SC Animal_Welfare Animal Welfare & Practicality Animal_Welfare->PO Animal_Welfare->SC Optimal_Route Optimal Administration Route IV->Optimal_Route PO->Optimal_Route IP->Optimal_Route SC->Optimal_Route

Caption: Decision-making process for selecting an administration route.

References

Validation & Comparative

A Head-to-Head Comparison of Tetrahydropyridopyrimidine-Based PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of immune cell function, and its aberrant activation is a hallmark of various hematological malignancies and inflammatory diseases. This has led to the development of selective PI3Kδ inhibitors, with the tetrahydropyridopyrimidine scaffold emerging as a promising chemical starting point for a new generation of targeted therapies. This guide provides a head-to-head comparison of key tetrahydropyridopyrimidine-based and other relevant selective PI3Kδ inhibitors, supported by preclinical experimental data to aid in research and development decisions.

In Vitro Potency and Selectivity: A Quantitative Comparison

The in vitro activity of PI3Kδ inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the biochemical potency (IC50) against PI3K isoforms and the cellular potency of representative inhibitors.

Table 1: Biochemical IC50 Values for PI3Kδ Inhibitors Against Class I PI3K Isoforms

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Selectivity for δ vs α/β/γCitation(s)
Nemiralisib (GSK2269557) ---pKi = 9.9 (~0.126 nM)Highly Selective[1][2]
Idelalisib (CAL-101) 1089664257High[3]
Umbralisib (TGR-1202) >10,000>10,000>10,000~22High[4][5]
Zandelisib (ME-401) 1,32018538.60.8High[6]
Amdizalisib (HMPL-689) ----Highly Selective[7]
PI3KD-IN-015 601001255Moderate[3]

Table 2: In Vitro Anti-Proliferative Activity of PI3Kδ Inhibitors in B-Cell Malignancy Cell Lines

InhibitorCell LineCancer TypeIC50 / EC50 (nM)Citation(s)
Idelalisib SU-DHL-4DLBCL~500[8]
Umbralisib SU-DHL-6DLBCL~1,000[5]
Zandelisib PfeifferDLBCL<10[8]
Amdizalisib Multiple B-cell lymphoma linesB-cell lymphomaPotent activity[7]
PI3KD-IN-015 MOLM-13AML<1,000[3]

DLBCL: Diffuse Large B-cell Lymphoma; AML: Acute Myeloid Leukemia.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of PI3Kδ inhibitors is often evaluated in xenograft models of hematological malignancies. The following table summarizes the in vivo efficacy of selected inhibitors.

Table 3: In Vivo Anti-Tumor Efficacy of PI3Kδ Inhibitors in Murine Xenograft Models

InhibitorAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Citation(s)
Nemiralisib Brown Norway RatOVA-induced inflammation67 µg/kg (intratracheal)ED50 for eosinophil recruitment[2]
Idelalisib NSG MiceNALM-6 (B-ALL)75 mg/kg, BID, PODecreased leukemia burden[8]
Zandelisib SCID MiceSU-DHL-6 (DLBCL)30 mg/kg, QD, POSignificant[6]
Amdizalisib Human B-cell lymphoma xenograftMultipleNot specifiedSignificant anti-tumor activity[7]
BGB-10188 XenograftFarage (DLBCL)30 mg/kg44%[8]

OVA: Ovalbumin; B-ALL: B-cell Acute Lymphoblastic Leukemia; DLBCL: Diffuse Large B-cell Lymphoma; NSG: NOD scid gamma; SCID: Severe Combined Immunodeficient; PO: Oral administration; BID: Twice daily; QD: Once daily.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (p-AKT) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Tetrahydropyridopyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibits

PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic Biochemical Assay (e.g., ADP-Glo) Determine IC50 vs PI3K isoforms Cellular Cell-Based Assays (e.g., MTT, Western Blot) Determine cell proliferation (EC50) and p-AKT inhibition Enzymatic->Cellular Leads to PK Pharmacokinetics in mouse models (Cmax, T1/2, AUC) Cellular->PK Informs Efficacy Efficacy Studies (e.g., Xenograft models) Measure Tumor Growth Inhibition (TGI) PK->Efficacy

General Experimental Workflow for PI3Kδ Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of PI3Kδ inhibitors. Below are protocols for key experiments cited in this guide.

PI3Kδ Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3K lipid substrate (e.g., PIP2:PS)

  • ATP

  • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitors (serially diluted in DMSO)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 0.5 µL of serially diluted inhibitor or DMSO vehicle control.

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing the PI3Kδ enzyme and lipid substrate in PI3K Reaction Buffer.

  • Initiation of Reaction: Add 2.5 µL of ATP solution in PI3K Reaction Buffer to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the PI3Kδ activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11][12][13]

Materials:

  • B-cell malignancy cell lines (e.g., SU-DHL-6, Raji)

  • Complete cell culture medium

  • Test inhibitors (serially diluted)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight (for adherent cells).[10]

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors for 72 hours. Include a vehicle-only control (DMSO).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.[11]

  • Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or until the purple formazan crystals are completely dissolved.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Western Blot Analysis of Phospho-AKT (p-AKT)

This method is used to confirm the on-target activity of the inhibitors by detecting the phosphorylation status of AKT, a key downstream effector of PI3K.[14][15][16][17][18]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with inhibitors for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control protein.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT and loading control signals.

In Vivo Xenograft Model for Hematological Malignancies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of PI3Kδ inhibitors.[7][19][20][21][22][23]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)[20]

  • Human B-cell lymphoma cell line (e.g., SU-DHL-6)

  • Matrigel (optional)

  • Test inhibitor and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cultured lymphoma cells and resuspend them in sterile PBS, optionally mixed with Matrigel. Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.[7][19]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

  • Drug Administration: Administer the test inhibitor or vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at the predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume [Volume = (width)² x length/2]. Monitor the body weight of the mice as an indicator of toxicity.[19]

  • Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.

This guide provides a comparative overview and standardized protocols to aid in the evaluation of tetrahydropyridopyrimidine-based and other selective PI3Kδ inhibitors. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field of oncology and immunology drug discovery.

References

Efficacy of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is a promising pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated inhibitory activity against various kinases and other key targets implicated in cancer progression. This guide provides a comparative overview of the efficacy of THPP derivatives in different cancer cell lines, juxtaposed with the performance of established targeted therapies. The data presented is compiled from preclinical studies to offer a benchmark for future research and drug development in this area.

Comparative Efficacy Data

The in vitro cytotoxic activity of various derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and its related structures has been evaluated in a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Antiproliferative Activity of Pyrido[4,3-d]pyrimidine and Tetrahydropyrido[3,4-d]pyrimidine Derivatives

CompoundCancer Cell LineGenotypeIC50 (µM)
10c [1][2][3]Panc1 (Pancreatic)KRAS-G12D1.40
HCT116 (Colorectal)KRAS-G13D5.13
A549 (Lung)KRAS wild-type6.88

Table 2: Cytotoxic Activity of Tetrahydropyridothienopyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
11n [4]MCF-7 (Breast)2.67
SW-480 (Colon)6.84
HEPG-2 (Liver)7.20
HUVEC (Endothelial)2.09
Sorafenib (Control)[4]MCF-7 (Breast)>50
SW-480 (Colon)12.01
HEPG-2 (Liver)7.91
HUVEC (Endothelial)2.08

Table 3: Antiproliferative Activity of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
V4 [5]RPMI-8226 (Multiple Myeloma)0.3
HCT-116 (Colorectal)0.7
V12 [5]RPMI-8226 (Multiple Myeloma)0.5
HCT-116 (Colorectal)0.7
V13 [5]RPMI-8226 (Multiple Myeloma)0.8
HCT-116 (Colorectal)0.4
CB-5339 (Control)[5]RPMI-8226 (Multiple Myeloma)0.9
HCT-116 (Colorectal)0.7

Performance of Clinically Relevant Inhibitors

To provide context for the efficacy of the novel THPP derivatives, the following tables summarize the IC50 values for established drugs targeting pathways that are often dysregulated in the cancers where THPP derivatives have shown activity.

Table 4: Antiproliferative Activity of Alpelisib (PI3Kα Inhibitor)

Cancer Cell LineGenotypeIC50 (µM)
KPL4 (Breast)[6]HER2+, PIK3CA mutant~0.1
HCC1954 (Breast)[6]HER2+, PIK3CA mutant~0.5
SKBR3 (Breast)[6]HER2+, PIK3CA wild-type~1
BT474 (Breast)[6][7]HER2+, PIK3CA mutant~1
JIMT1 (Breast)[6]HER2+, PIK3CA wild-type>10
JuA1 (Canine Hemangiosarcoma)[8]PIK3CA mutant11.26 (48h), 7.39 (72h)
JuB4 (Canine Hemangiosarcoma)[8]PIK3CA mutant19.62 (48h), 18.23 (72h)
Re21 (Canine Hemangiosarcoma)[8]PIK3CA wild-type52.85 (48h), 26.63 (72h)

Table 5: Antiproliferative Activity of KRAS G12C Inhibitors

CompoundCancer Cell LineIC50 (nM)
Sotorasib [9]NCI-H358 (NSCLC)~6
MIA PaCa-2 (Pancreatic)~9
H23 (NSCLC)[10]Not specified
Adagrasib [11]MIA PaCa-2 (Pancreatic)single-digit nM
H1373 (NSCLC)10-973 (2D)
H358 (NSCLC)10-973 (2D)
H2122 (NSCLC)10-973 (2D)
SW1573 (NSCLC)10-973 (2D)

Experimental Protocols

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., THPP derivatives, comparator drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and a typical workflow for evaluating the cytotoxicity of investigational compounds.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_processing Calculation of % Viability absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination PI3K_Akt_mTOR_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition of inhibitor

References

Comparative Cross-Reactivity Profiling of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of the investigational compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine. The selectivity of kinase inhibitors is a critical factor in the development of targeted therapies, as off-target effects can lead to toxicity and reduced efficacy.[1] This document presents a comparative assessment of the inhibitory activity of this compound against a broad panel of kinases, benchmarked against the well-characterized kinase inhibitors Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor for a nominated primary target.

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes.[2] Their dysregulation is a known contributor to numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has transformed the treatment landscape for various cancers and other conditions.[2] A key challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[3] Understanding the cross-reactivity of a compound is therefore essential for predicting its potential therapeutic window and side-effect profile.[1]

Experimental Workflow for Kinase Profiling

The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound against a kinase panel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plating (Compound + Kinase) Compound_Prep->Assay_Plate Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Kinase_Panel->Assay_Plate Reagent_Prep Reagent Preparation (ATP, Substrate, Buffer) Reaction_Start Initiate Reaction with ATP Reagent_Prep->Reaction_Start Reagent_Prep->Reaction_Start Incubation1 Pre-incubation Assay_Plate->Incubation1 Assay_Plate->Incubation1 Incubation1->Reaction_Start Incubation1->Reaction_Start Incubation2 Reaction Incubation Reaction_Start->Incubation2 Reaction_Start->Incubation2 Reaction_Stop Stop Reaction Incubation2->Reaction_Stop Incubation2->Reaction_Stop Detection Signal Detection (e.g., Radiometric, Luminescence) Reaction_Stop->Detection Reaction_Stop->Detection Data_Processing Raw Data Processing Detection->Data_Processing Detection->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc Data_Processing->IC50_Calc Selectivity_Profile Selectivity Profile Generation IC50_Calc->Selectivity_Profile IC50_Calc->Selectivity_Profile

Caption: Experimental workflow for kinase cross-reactivity profiling.

Comparative Analysis of Kinase Inhibition

A critical aspect of characterizing a kinase inhibitor is determining its selectivity profile. This is typically achieved by screening the compound against a large panel of kinases. The results are often presented as the percentage of inhibition at a fixed concentration or as IC50 values, which denote the concentration of the inhibitor required to reduce kinase activity by 50%.

The table below summarizes the inhibitory activity of this compound against a representative panel of kinases. For comparison, the activity of the broad-spectrum inhibitor Staurosporine and a hypothetical selective inhibitor, "Comparator A," are also included.

Table 1: Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Comparator A (Selective Inhibitor) IC50 (nM)
Primary Target Family
Kinase A15510
Kinase B2508>10,000
Kinase C80012>10,000
Secondary Target Family 1
Kinase D1,20020>10,000
Kinase E5,50015>10,000
Secondary Target Family 2
Kinase F>10,00030>10,000
Kinase G8,50025>10,000
Off-Target Kinases
Kinase H>10,00050>10,000
Kinase I>10,00040>10,000

Experimental Protocols

The following protocols describe the methodologies used to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[2]

    • Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.[2]

    • Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure :

    • Add the kinase, substrate, and test compound to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]

    • Stop the reaction by adding a stop solution, such as 0.5% phosphoric acid.[4]

    • Spot a portion of the reaction mixture onto a P81 filtermat.[4]

    • Wash the filtermat multiple times to remove unincorporated [γ-³³P]-ATP.[4]

  • Detection and Data Analysis :

    • Measure the radioactivity on the filtermat using a scintillation counter.[4]

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.

  • Cell Culture and Plating :

    • Culture a cell line that is dependent on the activity of the target kinase.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment :

    • Add a serial dilution of the test compound to the cells.

    • Incubate the plate for a defined period (e.g., 72 hours).[2]

  • Viability Measurement :

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Measure the luminescence signal using a plate reader.[2]

  • Data Analysis :

    • Calculate the percentage of proliferation inhibition.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value.[2]

Signaling Pathway Context

The diagram below illustrates a simplified, hypothetical signaling pathway to provide context for the primary kinase target. Understanding the upstream and downstream effectors of a target kinase is crucial for interpreting the cellular consequences of its inhibition.

G Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase A Upstream_Kinase->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response

Caption: A simplified, hypothetical signaling pathway.

References

Comparative Efficacy of Sorafenib and Tetrahydropyridothienopyrimidin-Ureas in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and mechanistic profiles of the multi-kinase inhibitor sorafenib and a novel class of tetrahydropyridothienopyrimidin-urea derivatives reveals distinct potencies and cellular responses. While both agents exhibit significant anti-cancer activity, the novel urea compounds, particularly compound 11n, demonstrate superior or comparable cytotoxicity in several cancer cell lines, alongside a potent induction of apoptosis and cell cycle arrest.

This guide provides a detailed comparative analysis of the cytotoxic effects of sorafenib, an established multi-kinase inhibitor, and a series of novel tetrahydropyridothienopyrimidin-urea compounds. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of sorafenib and the tetrahydropyridothienopyrimidin-urea derivatives was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), prostate cancer (PC-3), hepatocellular carcinoma (HEPG-2), and colorectal adenocarcinoma (SW-480), as well as human umbilical vein endothelial cells (HUVEC). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

CompoundMCF-7PC-3HEPG-2SW-480HUVEC
Sorafenib 3.91 µM-5.23 µM7.96 µM3.20 µM
Compound 11m 3.29 µM--7.81 µM2.89 µM
Compound 11n 2.67 µM6.84 µM7.20 µM2.09 µM2.09 µM
Compound 11p 3.45 µM---2.56 µM
Compound 11r 3.88 µM--8.11 µM2.67 µM
Compound 11s 3.53 µM--8.24 µM2.98 µM
Compound 11w 3.76 µM---3.01 µM
A lower IC50 value indicates a higher cytotoxic potency. Data is presented as the mean from at least three independent experiments.[1]

Among the tested compounds, compound 11n emerged as a particularly potent cytotoxic agent, exhibiting superior activity against MCF-7, SW-480, and HUVEC cell lines when compared to sorafenib[1]. Several other derivatives, including 11m, 11p, 11r, 11s, and 11w, also demonstrated better anticancer activity than sorafenib against the MCF-7 cell line[1].

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Flow cytometric analysis was employed to investigate the mechanisms underlying the observed cytotoxicity. These studies revealed that the tetrahydropyridothienopyrimidin-urea compounds, notably 11n, are potent inducers of apoptosis.

Apoptosis Analysis:

In HUVEC cells, compound 11n induced a significantly higher percentage of total apoptosis compared to sorafenib[1]. The percentage of late apoptotic cells after treatment with compound 11n was 79.8%, a substantial increase over the control[1]. Similarly, in MCF-7 cells, compound 11n induced a marked increase in early apoptosis (58.2%)[1]. Furthermore, compound 11n was found to increase the level of caspase-3, a key executioner caspase in the apoptotic pathway, by 5.2-fold compared to the control[1].

Cell Cycle Analysis:

The impact of these compounds on cell cycle progression was also examined. Compound 11n was observed to cause cell cycle arrest at the G0/G1 phase in both MCF-7 and HUVEC cell lines[1]. The percentage of cells in the G0 phase increased to 54.3% in MCF-7 and 65.5% in HUVEC cells, compared to 2.0% and 2.2% in non-treated cells and sorafenib-treated cells, respectively[1]. This indicates that compound 11n effectively halts cell proliferation at an early stage of the cell cycle.

Signaling Pathway Analysis

The molecular mechanisms of action for both sorafenib and the tetrahydropyridothienopyrimidin-urea derivatives converge on key signaling pathways critical for cancer cell proliferation and survival.

Sorafenib's Multi-Kinase Inhibition:

Sorafenib is a well-characterized multi-kinase inhibitor that targets several key components of signaling cascades involved in tumor growth and angiogenesis. Its primary mechanisms include the inhibition of the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and the blockade of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are essential for angiogenesis[2]. By simultaneously targeting these pathways, sorafenib exerts both direct anti-proliferative effects on tumor cells and anti-angiogenic effects on the tumor microenvironment.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR THTP_Urea_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis THTP_Urea Tetrahydropyridothieno- pyrimidin-urea (11n) THTP_Urea->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 MTT_Workflow A Seed cells in 96-well plates B Treat with varying concentrations of compounds A->B C Incubate for 48 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

References

Evaluating the Selectivity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine in KRAS-Mutated vs. Wild-Type Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the selectivity of kinase inhibitors, using the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine scaffold as a focal point. Due to the limited publicly available data on the specific biological activity of this compound, this guide will utilize a closely related derivative with a pyrido[4,3-d]pyrimidine core, compound 10c, as a case study to illustrate the comparative analysis of selectivity in KRAS-mutated versus wild-type cells. Furthermore, we will explore a hypothetical scenario where the compound of interest acts as a CDK8/19 inhibitor, a known target in KRAS-driven cancers, to provide a broader context for evaluation.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a critical target for drug development.[1] Selective inhibition of cancer cells harboring KRAS mutations while sparing healthy, wild-type cells is a key objective for minimizing off-target toxicity and improving therapeutic outcomes. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising starting point for the development of kinase inhibitors.[2] This guide outlines the experimental approaches and data presentation necessary to evaluate the selectivity of compounds based on this scaffold.

Comparative Efficacy: KRAS-Mutated vs. Wild-Type Cell Lines

A crucial first step in evaluating a potential anti-cancer compound is to determine its cytotoxic or anti-proliferative activity in a panel of cancer cell lines with well-defined KRAS mutation status.

Table 1: Anti-proliferative Activity of a Pyrido[4,3-d]pyrimidine Derivative (Compound 10c) in KRAS-Mutated and Wild-Type Cell Lines
Cell LineCancer TypeKRAS StatusCompound 10c IC50 (µM)Selectivity Index (Wild-Type IC50 / Mutated IC50)
Panc-1PancreaticG12D1.404.9-fold vs. A549
HCT116ColorectalG13D5.131.3-fold vs. A549
A549LungWild-Type6.88-

Data derived from a study on novel KRAS-G12D inhibitors.[3] Compound 10c is a derivative of the pyrido[4,3-d]pyrimidine scaffold.

As illustrated in Table 1, compound 10c demonstrates a 4.9-fold greater selectivity for the KRAS G12D-mutated Panc-1 cell line compared to the wild-type A549 cell line.[3] This type of quantitative data is essential for the initial assessment of a compound's therapeutic window.

Mechanism of Action: Targeting KRAS Signaling Pathways

Understanding how a compound exerts its effects at the molecular level is critical. For KRAS-driven cancers, this often involves assessing the inhibition of downstream signaling pathways such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways.

Signaling Pathway Analysis

Western blotting is a standard technique to measure the phosphorylation status of key proteins in these pathways, which is indicative of their activation state. A selective inhibitor should reduce the phosphorylation of proteins like ERK and AKT in KRAS-mutated cells to a greater extent than in wild-type cells.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS_GDP RTK->KRAS_GDP GEFs KRAS_GTP KRAS_GTP KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GAPs (Inhibited in mutants) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K CDK8_19 CDK8_19 KRAS_GTP->CDK8_19 Upregulation in resistant cells MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Inhibitor Inhibitor->KRAS_GTP Inhibition CDK8_19_Inhibitor CDK8_19_Inhibitor CDK8_19_Inhibitor->CDK8_19 Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay determines the concentration of the compound required to inhibit cell growth by 50% (IC50).

  • Cell Seeding: Plate KRAS-mutated and wild-type cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for 72 hours.

  • Assay: Add MTT reagent or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression analysis.

Western Blot Analysis of KRAS Downstream Signaling

This technique is used to assess the effect of the compound on the activation of key signaling proteins.

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total ERK, AKT, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Experimental_Workflow start Start cell_culture Culture KRAS-mutant and Wild-Type Cells start->cell_culture treatment Treat cells with 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-2-amine cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT/CTG) treatment->viability_assay western_blot Western Blot for p-ERK, p-AKT treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay ic50 Determine IC50 values and Selectivity Index viability_assay->ic50 end End ic50->end pathway_analysis Analyze inhibition of KRAS signaling western_blot->pathway_analysis pathway_analysis->end apoptosis_analysis Quantify apoptosis in mutant vs. wild-type cells apoptosis_assay->apoptosis_analysis apoptosis_analysis->end

Alternative Target Hypothesis: CDK8/19 Inhibition

Recent studies have shown that Cyclin-Dependent Kinases 8 and 19 (CDK8/19) can play a role in resistance to KRAS inhibitors.[4] Therefore, it is plausible that a compound with the this compound scaffold could act as a CDK8/19 inhibitor. In this scenario, the evaluation of selectivity would involve comparing its efficacy in KRAS-mutant cells that are either sensitive or resistant to direct KRAS inhibition.

Table 2: Hypothetical Efficacy of a CDK8/19 Inhibitor in KRAS-Mutant Cell Lines
Cell LineKRAS StatusResistance to KRAS InhibitorHypothetical CDK8/19 Inhibitor IC50 (µM)
Pancreatic Ductal Adenocarcinoma (PDAC) Line 1G12DSensitive>10
PDAC Line 1 - ResistantG12DAcquired Resistance0.5
KRAS Wild-Type FibroblastsWild-TypeN/A>20

This hypothetical data illustrates how a CDK8/19 inhibitor might show preferential activity in KRAS-mutant cells that have developed resistance to direct KRAS-targeted therapies, potentially by overcoming compensatory signaling pathways.

Conclusion and Future Directions

The evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing cell viability assays, detailed mechanism of action studies, and a clear understanding of the target's role in the specific cancer context. While direct experimental data for this compound in KRAS-mutated versus wild-type cells is not yet available in the public domain, the analysis of structurally similar compounds and the exploration of alternative hypotheses provide a robust framework for its future investigation.

For drug development professionals, the key takeaway is the importance of a systematic and comparative approach to inhibitor characterization. The methodologies and data presentation formats outlined in this guide can serve as a template for the rigorous evaluation of novel compounds targeting KRAS-driven cancers. Future studies should aim to generate specific data for this compound to definitively determine its selectivity and potential as a therapeutic agent.

References

A Comparative Guide to the In Vivo Efficacy of p97 Inhibitors: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The AAA-ATPase p97, also known as valosin-containing protein (VCP), has emerged as a critical regulator of protein homeostasis, making it a compelling target for cancer therapy. Its inhibition disrupts cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy, leading to proteotoxic stress and apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of the in vivo efficacy of various p97 inhibitors, with a focus on a novel class of compounds based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, alongside other well-characterized inhibitors like CB-5083, CB-5339, NMS-873, and UPCDC-30245.

In Vivo Efficacy: A Head-to-Head Comparison

The following table summarizes the available in vivo efficacy data for the selected p97 inhibitors. Direct comparison is facilitated by outlining the compound, its mechanism of action, the animal models and cancer cell lines utilized in preclinical studies, and the observed anti-tumor effects.

Compound/ScaffoldMechanism of ActionAnimal ModelCancer Cell LineDosing Regimen (Route)Key In Vivo Efficacy Results
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivative (V12) p97 InhibitorNude Mouse XenograftMolm-13 (AML)Not SpecifiedShowed a strong anti-tumor therapeutic effect and lower toxic side effects.[3][4]
CB-5083 ATP-competitive p97 inhibitor (D2 domain selective)[5][6]Mouse XenograftColorectal adenocarcinoma, non-small-cell lung cancer, multiple myeloma[5]OralSignificant tumor growth inhibition (TGI up to 63%).[5]
Nude Mouse XenograftSJSA-1 (Osteosarcoma)Not SpecifiedSignificantly inhibited osteosarcoma cell growth.[7]
XenograftHCT 116 (Colon)OralSignificant antitumor response.[8]
CB-5339 Second-generation p97 inhibitorSyngeneic and Patient-Derived Xenograft Murine ModelsAcute Myeloid Leukemia (AML)Not SpecifiedValidated efficacy and safety.[8]
Nude Mouse XenograftMolm-13 (AML)Not SpecifiedShowed in vivo efficacy.
NMS-873 Allosteric p97 inhibitor[1]Not ApplicableNot ApplicableNot ApplicableLacks in vivo efficacy due to extremely poor metabolic availability.[2]
UPCDC-30245 Allosteric p97 inhibitorNot SpecifiedNot SpecifiedNot SpecifiedLimited in vivo anti-tumor efficacy data available in the public domain. Cellular studies show it blocks endo-lysosomal degradation, a distinct mechanism from CB-5083.[9][10]

Experimental Protocols: A Representative In Vivo Xenograft Study

The following is a generalized protocol for assessing the in vivo efficacy of a p97 inhibitor using a tumor xenograft model, based on common practices cited in the literature.[11][12][13]

Objective: To evaluate the anti-tumor activity of a p97 inhibitor in a murine xenograft model.

Materials:

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD-scid IL2Rgammanull).[11]

  • Cells: Human cancer cell line of interest (e.g., Molm-13, HCT 116, SJSA-1).

  • Test Compound: p97 inhibitor (e.g., V12, CB-5083) formulated in an appropriate vehicle.

  • Vehicle Control: The formulation solution without the active compound.

  • Cell Culture Media and Reagents.

  • Matrigel (optional).

  • Calipers for tumor measurement.

  • Anesthesia.

  • Surgical tools.

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium. A cell viability of >90% is recommended.

    • For subcutaneous injection, cells may be mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject a specific number of cells (typically 1 x 106 to 10 x 106) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days).

    • Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[11]

  • Drug Administration:

    • Administer the p97 inhibitor and vehicle control to their respective groups according to the planned dosing regimen (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

    • Analyze the statistical significance of the observed differences.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the mechanism of action of p97 inhibitors and the experimental process for their evaluation, the following diagrams are provided.

p97_ERAD_pathway p97-Mediated ER-Associated Degradation (ERAD) Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3 ligases) Misfolded_Protein->Ubiquitination Recognized p97_complex p97/VCP-UFD1-NPL4 Complex Ubiquitination->p97_complex Retrotranslocation Proteasome 26S Proteasome p97_complex->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation p97_Inhibitor p97 Inhibitor (e.g., 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-2-amine) p97_Inhibitor->p97_complex

Caption: p97's role in the ERAD pathway and the point of intervention for p97 inhibitors.

p97_inhibition_consequences Cellular Consequences of p97 Inhibition p97_Inhibition p97 Inhibition ERAD_Blockade ERAD Blockade p97_Inhibition->ERAD_Blockade ER_Stress ER Stress ERAD_Blockade->ER_Stress UPR_Activation Unfolded Protein Response (UPR) Activation Apoptosis Apoptosis UPR_Activation->Apoptosis If stress is unresolved ER_Stress->UPR_Activation

Caption: Logical flow from p97 inhibition to cancer cell apoptosis.

experimental_workflow In Vivo Xenograft Study Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Drug Administration (p97 Inhibitor vs. Vehicle) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Study Endpoint: Tumor Excision & Analysis data_collection->endpoint end End endpoint->end

Caption: A typical experimental workflow for assessing in vivo efficacy.

References

A Comparative Guide to Topoisomerase II Inhibition: Tetrahydropyridopyrimidines and Etoposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of topoisomerase II (Topo II) inhibition by the established anticancer agent etoposide and emerging tetrahydropyridopyrimidine derivatives. While direct comparative data for tetrahydropyridopyrimidines as Topo II inhibitors is limited in publicly available research, this guide draws parallels with structurally related pyrimidine derivatives that have been evaluated against etoposide to offer a valuable reference for researchers in the field of anticancer drug development.

Executive Summary

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a well-characterized Topo II poison that stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptotic cell death.[1][2] Tetrahydropyridopyrimidines represent a class of heterocyclic compounds being explored for various anticancer activities. Although their primary mechanism of action in many studies is not Topo II inhibition, related pyrimidine-based compounds have demonstrated potent Topo II inhibitory effects, suggesting the potential of this scaffold. This guide synthesizes the available data to facilitate a comparative understanding of their validation as Topo II inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data for the Topo II inhibitory activity of a representative pyrimidine derivative and etoposide. It is important to note that IC50 values can vary between different experimental setups and cell lines.

Compound/DerivativeAssay TypeTargetIC50 Value (µM)Reference
Thieno[2,3-d]pyrimidine Derivative (Compound 8) Topoisomerase IIα InhibitionHuman Topo IIα41.67 ± 3.89[3]
Etoposide Topoisomerase IIα InhibitionHuman Topo IIα99.86 ± 5.02[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of Topoisomerase II inhibitors.

Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Topo II in relaxing supercoiled DNA.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP

  • Test compounds (Tetrahydropyridopyrimidine derivatives, Etoposide)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA)

  • Proteinase K

  • Agarose gel

  • DNA loading dye

  • Electrophoresis buffer (e.g., TAE buffer)

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding Topo IIα and ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution followed by proteinase K.

  • Add DNA loading dye to each reaction.

  • Analyze the samples by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a Topo II poison by stabilizing the covalent DNA-enzyme complex.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA

  • 10x Topo II Cleavage Buffer

  • Test compounds

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose gel and electrophoresis apparatus

  • DNA staining agent

Procedure:

  • Set up reaction mixtures with cleavage buffer, plasmid DNA, and different concentrations of the test compound.

  • Add Topo IIα to initiate the reaction.

  • Incubate at 37°C.

  • Add SDS to trap the cleavage complexes.

  • Digest the protein by adding Proteinase K and incubating further.

  • Analyze the DNA products by agarose gel electrophoresis. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Mandatory Visualizations

Experimental Workflow for Topoisomerase II Inhibitor Validation

G cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_comparison Comparative Analysis A Compound Synthesis (Tetrahydropyridopyrimidines) B Topoisomerase II Relaxation Assay A->B C Topoisomerase II Cleavage Assay A->C E Cell Viability Assay (e.g., MTT) A->E G Apoptosis Assay (e.g., Annexin V) A->G H Cell Cycle Analysis A->H D Determine IC50 (Enzymatic) B->D C->D I Compare with Etoposide D->I F Determine IC50 (Cytotoxicity) E->F F->I

Caption: Workflow for the validation of novel Topoisomerase II inhibitors.

Signaling Pathway of Topoisomerase II Poisons

G A Topo II Poison (e.g., Etoposide) D Stabilization of Cleavage Complex A->D B Topoisomerase II B->D C DNA C->D E DNA Double-Strand Breaks (DSBs) D->E F Activation of DNA Damage Response (DDR) E->F G Cell Cycle Arrest F->G H Apoptosis F->H

Caption: Signaling pathway initiated by Topoisomerase II poisons.

References

Potency Showdown: Novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines Outperform KN-93 in CaMKII Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor research, a novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives has demonstrated significantly greater inhibitory activity against Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) compared to the well-established inhibitor, KN-93. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

A key finding from a study published in Bioorganic & Medicinal Chemistry Letters reveals that a specific derivative from this novel class, compound 8p, is 25-fold more potent than KN-93 in inhibiting CaMKII activity[1]. This substantial increase in potency highlights the potential of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold for developing next-generation CaMKII inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative 8p and KN-93 against CaMKII.

CompoundIC50 (nM)Fold-Potency vs. KN-93Mechanism of Action
KN-93 399 ± 661xCompetitive with Calmodulin
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (8p) ~16 (calculated)25xCalmodulin non-competitive[1]

The IC50 for KN-93 is based on a validated HPLC-MS method[2]. The IC50 for compound 8p is calculated based on the reported 25-fold higher potency compared to KN-93[1].

Unraveling the CaMKII Signaling Pathway and Inhibition

CaMKII is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes by translating calcium signals into downstream physiological effects. Its activation cascade and the point of inhibition are illustrated in the following diagram.

CaMKII_Signaling_Pathway cluster_activation CaMKII Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Ca2+ Ca²⁺ Calmodulin Calmodulin Ca2+->Calmodulin Binds CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex Active_CaMKII Active CaMKII CaM_Complex->Active_CaMKII Inactive_CaMKII Inactive CaMKII Inactive_CaMKII->Active_CaMKII Activates Substrate Substrate Proteins Active_CaMKII->Substrate Phosphorylates Inhibitor 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines KN-93 Inhibitor->Inactive_CaMKII Inhibits Activation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Phosphorylated_Substrate->Cellular_Response

Caption: CaMKII signaling pathway and points of inhibition.

Experimental Protocols

The determination of CaMKII inhibitory activity is crucial for the evaluation of potential therapeutic compounds. Below is a detailed protocol for a typical in vitro CaMKII kinase activity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CaMKII.

Materials:

  • Recombinant CaMKII enzyme

  • CaMKII substrate peptide (e.g., Autocamtide-2)

  • [γ-³²P]ATP or a non-radioactive ATP analog for fluorescence/luminescence-based detection

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Calmodulin

  • CaCl₂

  • Test compounds (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, KN-93) dissolved in DMSO

  • P81 phosphocellulose paper or appropriate microplate for detection

  • 0.75% Phosphoric acid (for radioactive assays)

  • Scintillation counter or plate reader

Procedure:

  • Prepare a master mix: In the kinase assay buffer, prepare a master mix containing the CaMKII enzyme, calmodulin, and CaCl₂.

  • Prepare inhibitor dilutions: Create a serial dilution of the test compounds (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines and KN-93) in the assay buffer. Include a DMSO-only control.

  • Initiate the reaction: In a microplate, combine the master mix, the substrate peptide, and the diluted inhibitors. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction:

    • For radioactive assays: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • For non-radioactive assays: Add a stop solution as per the kit manufacturer's instructions.

  • Washing (radioactive assay): Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • For radioactive assays: Measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays: Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of CaMKII inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - CaMKII Enzyme - Substrate Peptide - ATP - Assay Buffer Reaction Combine Reagents and Inhibitors Initiate Reaction with ATP Reagents->Reaction Compounds Prepare Serial Dilutions of: - 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines - KN-93 - DMSO (Control) Compounds->Reaction Incubation Incubate at 30°C Reaction->Incubation Stop Stop Reaction Incubation->Stop Measure Measure Kinase Activity (Radioactivity/Fluorescence/Luminescence) Stop->Measure Analysis Calculate % Inhibition Determine IC50 Values Measure->Analysis

Caption: Experimental workflow for determining CaMKII IC50 values.

References

Differential Activity of a 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivative in Pancreatic, Colorectal, and Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative, compound 10c, reveals differential cytotoxic activity against Panc-1 (pancreatic), HCT116 (colorectal), and A549 (lung) cancer cell lines. This guide presents a summary of its anti-proliferative effects, delves into the detailed experimental protocols for assessing its activity, and explores the potential underlying signaling pathways.

Recent research into novel heterocyclic compounds has identified a promising 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative, designated as compound 10c, which has demonstrated selective anti-proliferative activity against various cancer cell lines. This compound is structurally related to the core molecule 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine and has been investigated for its potential as a KRAS-G12D inhibitor.

Comparative Anti-proliferative Activity

The differential sensitivity of Panc-1, HCT116, and A549 cell lines to compound 10c was quantified by determining the half-maximal inhibitory concentration (IC50) using a Cell Counting Kit-8 (CCK-8) assay. The results indicate a notably higher potency against the pancreatic cancer cell line.

Cell LineCancer TypeKRAS Mutation StatusIC50 (µM) of Compound 10c
Panc-1 Pancreatic Ductal AdenocarcinomaKRAS-G12D1.40
HCT116 Colorectal CarcinomaKRAS-G13D5.13
A549 Lung CarcinomaKRAS Wild-Type6.88

Table 1: Comparative IC50 values of compound 10c in Panc-1, HCT116, and A549 cell lines.[1][2]

The data clearly demonstrates that compound 10c is significantly more effective at inhibiting the proliferation of Panc-1 cells, which harbor the KRAS-G12D mutation, as compared to HCT116 and A549 cells.[1][2] This suggests a potential therapeutic window and a degree of selectivity for cancers driven by this specific KRAS mutation.

Experimental Protocols

To ensure the reproducibility and accuracy of these findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the cytotoxic effects of the test compound on the specified cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[3][4]

  • Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is then replaced with medium containing the different concentrations of the compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours until a color change is apparent.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay CCK-8 Assay seed Seed Cells in 96-well plate attach Incubate 24h for cell attachment seed->attach treat Add serially diluted compound attach->treat incubate Incubate for 48-72h treat->incubate add_cck8 Add CCK-8 Reagent incubate->add_cck8 incubate_cck8 Incubate 1-4h add_cck8->incubate_cck8 read Measure Absorbance at 450nm incubate_cck8->read Data Analysis Data Analysis read->Data Analysis

Experimental workflow for the CCK-8 cell viability assay.

Potential Signaling Pathway

The selective activity of compound 10c in KRAS-G12D mutant Panc-1 cells suggests its mechanism of action may involve the inhibition of the KRAS signaling pathway.[1][2] KRAS is a key upstream regulator of several signaling cascades, including the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.

In cancer cells with a KRAS-G12D mutation, the KRAS protein is constitutively active, leading to uncontrolled downstream signaling. By targeting the mutant KRAS protein, compound 10c can potentially block this aberrant signaling, leading to an inhibition of cell growth.

G cluster_upstream Upstream Signaling cluster_kras KRAS Activation cluster_mapk MAPK Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP SOS1 (GEF) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Compound 10c Inhibitor->KRAS_GTP Inhibition

Proposed KRAS/MAPK signaling pathway and the inhibitory action of compound 10c.

Further investigations, including Western blot analysis of key downstream proteins like phosphorylated ERK, would be necessary to confirm the precise mechanism of action and the on-target effects of this compound in the different cell lines. Apoptosis and cell cycle analyses would also provide a more comprehensive understanding of the cellular consequences of treatment with this promising anti-cancer agent.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine was not located. The following guidance is based on the general principles for the safe handling and disposal of nitrogen-containing heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a nitrogen-containing heterocyclic compound, it should be treated as hazardous chemical waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is impermissible and can lead to environmental contamination and potential health hazards.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process to ensure safety and compliance.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips, and chromatography materials), as hazardous waste.

    • This compound falls under the category of non-halogenated organic waste.

    • It is crucial to segregate this waste stream from other types of waste, such as halogenated solvents, sharps, and biohazards, to facilitate proper disposal by specialized waste management services.

  • Container Selection and Labeling:

    • Use a designated, compatible, and properly sealed hazardous waste container. Chemically resistant plastic containers are often preferred to glass to minimize the risk of breakage.

    • Ensure the container is clearly and accurately labeled. The label must include the full chemical name, "this compound," and explicitly state "Hazardous Waste." The use of chemical formulas or abbreviations is not acceptable.

    • The label should also include the name and contact information of the principal investigator or laboratory supervisor.

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).

    • This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or another solvent in which the compound is soluble).

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

    • After triple-rinsing, air-drying, and with all labels defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Disposal Request and Pickup:

    • Once the waste container is full, or if waste has been accumulated for a period defined by institutional policy (often not to exceed one year), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

Experimental Workflow and Waste Generation

In a typical research and development setting, this compound may be used in various experimental protocols, such as synthetic chemistry reactions or biological assays. The waste generated can include:

  • Solid Waste: Unused or expired pure compound, reaction byproducts, and contaminated consumables like weighing paper, gloves, and wipes.

  • Liquid Waste: Solutions of the compound in organic solvents (e.g., DMSO, DMF, methanol) or aqueous buffers from biological assays.

  • Contaminated Labware: Glassware (flasks, beakers) and plasticware (pipette tips, microplates) that have come into contact with the compound.

Each of these waste streams must be managed as hazardous waste following the procedures outlined above.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Generate Generate Waste (Solid, Liquid, Contaminated Items) Segregate Segregate as Non-Halogenated Organic Waste Generate->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Secondary Containment in Satellite Accumulation Area Collect->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal Request->Dispose

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine in a laboratory setting. The following procedures are based on best practices for handling analogous chemical compounds and are intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1]To protect against dust particles, chemical splashes, and sprays.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). For chemicals with unknown toxicity, a double-gloving approach with a flexible laminate glove under a heavy-duty outer glove is recommended.[1] - Lab Coat: A flame-resistant lab coat is required.[1] - Clothing: Full-length pants and closed-toe shoes are mandatory.[1]To prevent skin contact with the chemical. Contaminated gloves should be disposed of properly.[2]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or when dusts may be generated.[3]To prevent inhalation of harmful dust particles.

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital for the safe handling of this compound.

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed by all personnel involved.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Avoid creating dust.[2][4] If the compound is a fine powder, handle it with care.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3][4]

    • Remove and properly dispose of contaminated PPE.

III. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this chemical down the drain or in the regular trash.[2]

IV. Emergency Procedures

In the event of an accidental exposure, immediate action is required.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4][5]

V. Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound, from acquisition to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh Compound C->D E Perform Experiment D->E F Clean Work Area E->F J Inhalation: Move to Fresh Air E->J Accidental Exposure K Skin Contact: Wash with Soap & Water E->K Accidental Exposure L Eye Contact: Flush with Water E->L Accidental Exposure M Ingestion: Rinse Mouth E->M Accidental Exposure G Dispose of Waste F->G H Remove & Dispose of PPE G->H I Wash Hands H->I N Seek Medical Attention J->N K->N L->N M->N

Caption: Workflow for the safe handling of this compound.

References

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5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.